5-Bromo-2-cyclopropyl-1,3-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGPJXRFHGZHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391737-94-2 | |
| Record name | 5-bromo-2-cyclopropyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: 5-Bromo-2-cyclopropyl-1,3-oxazole as a Strategic Scaffold
Topic: 5-Bromo-2-cyclopropyl-1,3-oxazole (CAS 1391737-94-2) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the landscape of modern drug discovery, 5-Bromo-2-cyclopropyl-1,3-oxazole (CAS 1391737-94-2) represents a high-value heterocyclic building block. Its structural utility is twofold: the cyclopropyl group acts as a metabolically stable, conformationally restricted bioisostere for alkyl chains (e.g., isopropyl), while the 5-bromo position serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in designing bioactive chemical entities (NCEs).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound combines the electron-deficient nature of the oxazole ring with the lipophilic, strain-driven reactivity of the cyclopropyl moiety.
| Property | Specification |
| CAS Number | 1391737-94-2 |
| IUPAC Name | 5-Bromo-2-cyclopropyl-1,3-oxazole |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point (Predicted) | 185°C – 195°C at 760 mmHg |
| Density (Predicted) | ~1.55 g/cm³ |
| LogP (Predicted) | ~2.1 (Lipophilic, suitable for CNS penetration) |
| Solubility | Soluble in DCM, THF, DMF, DMSO; insoluble in water |
| Storage Conditions | 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light |
Synthetic Methodologies
The synthesis of 5-bromo-2-cyclopropyl-1,3-oxazole typically requires a modular approach. While direct condensation methods exist, the most reliable route for high-purity applications involves the construction of the parent oxazole followed by regioselective functionalization.
Route A: Regioselective Lithiation-Bromination (Recommended)
This pathway is preferred for its precision. The C-5 proton of a 2-substituted oxazole is the most acidic (
Step 1: Synthesis of 2-Cyclopropyloxazole
-
Reagents: Cyclopropanecarboxamide, 1,3-Dichloroacetone (or Vinylene Carbonate/PPA).
-
Mechanism: Robinson-Gabriel cyclodehydration.
-
Protocol:
-
React cyclopropanecarboxamide with 1,3-dichloroacetone in toluene/reflux to form the intermediate acyclic ketone.
-
Treat with concentrated sulfuric acid or
to induce cyclization. -
Purification: Vacuum distillation yields the parent 2-cyclopropyloxazole.
-
Step 2: C-5 Bromination
-
Reagents:
-Butyllithium ( -BuLi) or LiHMDS, 1,2-Dibromo-1,1,2,2-tetrafluoroethane ( ) or . -
Solvent: Anhydrous THF or
. -
Temperature: -78°C.[1]
Detailed Protocol:
-
Setup: Flame-dry a 3-neck flask and purge with Argon. Charge with 2-cyclopropyloxazole (1.0 eq) and anhydrous THF (0.2 M).
-
Lithiation: Cool to -78°C. Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.-
Insight: The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.
-
-
Trapping: Stir for 30 minutes at -78°C. Add a solution of
(1.2 eq) in THF dropwise. -
Workup: Stir for 1 hour, allowing the mixture to warm to 0°C. Quench with saturated
. Extract with , wash with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Visualization: Synthetic Logic & Mechanism
Figure 1: Step-wise synthetic pathway leveraging the acidity of the C-5 oxazole proton.
Reactivity & Medicinal Chemistry Applications[1][5][7][8]
The Cyclopropyl Advantage
In drug design, the cyclopropyl group is not merely a spacer. It serves specific functions:
-
Metabolic Stability: Unlike an isopropyl or ethyl group, the cyclopropyl ring lacks easily abstractable hydrogen atoms, reducing susceptibility to CYP450-mediated oxidation.
-
Sigma-Hole Interactions: The strained C-C bonds have high p-character, allowing the ring to participate in unique
-interactions within binding pockets.
Functionalization of the 5-Bromo Handle
The C-Br bond at the 5-position is highly activated for Palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.
| Reaction Type | Partner Reagent | Product Outcome |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Biaryl/Heterobiaryl systems (Kinase inhibitors) |
| Stille Coupling | Organostannanes | Vinyl/Aryl derivatives |
| Sonogashira | Terminal Alkynes | Alkynyl-oxazoles (Rigid linkers) |
| Buchwald-Hartwig | Amines/Amides | 5-Aminooxazoles (Rare, requires specific ligands) |
Visualization: Structure-Activity Relationship (SAR)
Figure 2: SAR deconstruction highlighting the strategic utility of each structural component.
Handling, Safety, and Stability
Hazard Classification:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Respiratory: May cause respiratory irritation (H335).
Handling Protocols:
-
Moisture Sensitivity: While the oxazole ring is stable, the C-Br bond can be sensitive to light over prolonged periods. Store in amber vials.
-
Personal Protective Equipment (PPE): Neoprene gloves and chemical splash goggles are mandatory. Work within a fume hood to avoid inhalation of vapors.
-
Spill Management: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.
References
-
Vereshchagin, A. N., et al. "Regioselective synthesis of 2,5-disubstituted oxazoles." Russian Chemical Reviews, 2004. Link
-
Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 1993, 58(14), 3604-3606. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Context on cyclopropyl/bioisosterism). Link
-
PubChem Compound Summary. "5-Bromo-2-cyclopropyl-1,3-oxazole." National Center for Biotechnology Information. Link
-
Vedejs, E., & Lucca, G. V. "A method for the regioselective synthesis of 4-substituted oxazoles." The Journal of Organic Chemistry, 1989. (Foundational lithiation chemistry). Link
Sources
Chemical structure and molecular weight of 5-Bromo-2-cyclopropyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, molecular weight, and key characteristics of 5-Bromo-2-cyclopropyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Introduction
5-Bromo-2-cyclopropyl-1,3-oxazole is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of the bromine atom and the cyclopropyl group on the oxazole ring imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Chemical Structure and Molecular Properties
The fundamental characteristics of 5-Bromo-2-cyclopropyl-1,3-oxazole are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-2-cyclopropyl-1,3-oxazole | N/A |
| CAS Number | 1391737-94-2 | [1] |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 188.02 g/mol | |
| Appearance | (Not specified) | N/A |
| Melting Point | (Not specified) | N/A |
| Boiling Point | (Not specified) | N/A |
| Solubility | (Not specified) | N/A |
Molecular Structure Visualization
The two-dimensional structure of 5-Bromo-2-cyclopropyl-1,3-oxazole is depicted below.
Caption: 2D structure of 5-Bromo-2-cyclopropyl-1,3-oxazole.
Calculation of Molecular Weight
The molecular weight is calculated based on the atomic masses of the constituent elements from the molecular formula C₇H₈BrNO.
-
Carbon (C): 7 atoms × 12.011 u = 84.077 u
-
Hydrogen (H): 8 atoms × 1.008 u = 8.064 u
-
Bromine (Br): 1 atom × 79.904 u = 79.904 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Total Molecular Weight: 84.077 + 8.064 + 79.904 + 14.007 + 15.999 = 188.051 g/mol
Synthesis Strategies
A prominent method for the formation of the oxazole ring is the Van Leusen oxazole synthesis . This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] For the synthesis of the target molecule, a plausible precursor would be cyclopropanecarboxaldehyde.
Another general approach involves the Robinson-Gabriel synthesis , which utilizes the cyclization and dehydration of α-acylamino ketones.[3]
A potential synthetic pathway is outlined below:
Sources
Strategic Utilization of 5-Bromo-2-cyclopropyl-1,3-oxazole in Medicinal Chemistry
The following technical guide details the structural, physicochemical, and synthetic profile of 5-Bromo-2-cyclopropyl-1,3-oxazole . This document is structured to support medicinal chemists in utilizing this scaffold for structure-activity relationship (SAR) exploration, specifically leveraging the cyclopropyl moiety as a lipophilic bioisostere and the C5-bromide as a handle for transition-metal-catalyzed cross-couplings.
Chemical Identity & Digital Descriptors
5-Bromo-2-cyclopropyl-1,3-oxazole is a heteroaromatic building block characterized by a 1,3-oxazole core substituted at the 2-position with a cyclopropyl group and at the 5-position with a bromine atom.[1] This specific substitution pattern renders the molecule highly valuable for divergent synthesis, as the C5 position is electronically primed for palladium-catalyzed functionalization.[2]
| Descriptor | Value / String |
| IUPAC Name | 5-Bromo-2-cyclopropyl-1,3-oxazole |
| Common Name | 2-Cyclopropyl-5-bromooxazole |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Canonical SMILES | BrC1=CN=C(C2CC2)O1 |
| InChI String | InChI=1S/C6H6BrNO/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2 |
| InChIKey | Computed from InChI (e.g., via RDKit/ChemDraw) |
| CAS Registry | Not widely indexed; treat as custom synthesis target |
Structural Analysis & Physicochemical Profile
The Cyclopropyl Bioisostere
The inclusion of the cyclopropyl group at C2 is not merely structural but strategic.[2]
-
Sigma-Aromaticity: The cyclopropyl ring exhibits
-aromatic character, providing electronic donation to the oxazole ring similar to a vinyl group but with saturated metabolic stability.[2] -
Lipophilicity & Metabolic Stability: It serves as a superior bioisostere for isopropyl or ethyl groups.[2] It lowers the entropic penalty of binding due to its rigidity and often improves metabolic half-life by blocking
-hydroxylation sites common in alkyl chains.[2]
The Oxazole Core & C5 Reactivity
The 1,3-oxazole ring is
-
C2 Position: The most electron-deficient site, susceptible to nucleophilic attack (unless blocked, as it is here by the cyclopropyl group).[2]
-
C5 Position: The preferred site for electrophilic substitution.[1][2][3] The presence of the bromine atom at C5 creates a polarized C-Br bond, which is an excellent electrophile for oxidative addition to Pd(0) species, facilitating Suzuki, Stille, and Negishi couplings.[2]
Calculated Properties (Predictive):
-
LogP (cLogP): ~2.1 (Moderate lipophilicity, favorable for CNS penetration).[2]
-
TPSA: ~26 Ų (Low polar surface area, indicating good membrane permeability).[2]
-
H-Bond Donors/Acceptors: 0 / 2.[2]
Synthetic Pathways (Protocol)
Since this specific derivative is often a custom synthesis target, the most robust route involves the construction of the 2-cyclopropyloxazole core followed by regioselective bromination.[2]
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from commercially available cyclopropanecarboxamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Cyclopropyloxazole
-
Reagents: Cyclopropanecarboxamide (1.0 eq), Bromoacetaldehyde diethyl acetal (1.1 eq).[2]
-
Conditions: Neat or in DMF, 120°C, catalytic p-TsOH.
-
Mechanism: The amide nitrogen attacks the acetal, followed by acid-catalyzed cyclodehydration.[2]
-
Validation: Monitor by TLC. Product is a volatile oil; purification via distillation is recommended.[2]
Step 2: Regioselective C5-Bromination
-
Rationale: Direct bromination with
can be harsh.[2][3] The use of Lithiated species or NBS is preferred for control.[2] -
Protocol:
-
Dissolve 2-cyclopropyloxazole (1.0 eq) in anhydrous THF under Argon.
-
Cool to -78°C.
-
Add LiHMDS (1.1 eq) dropwise.[2] Note: Deprotonation occurs preferentially at C5 due to the directing effect of the ring oxygen.[2]
-
Stir for 30 mins at -78°C.
-
Add a solution of N-Bromosuccinimide (NBS, 1.1 eq) in THF dropwise.[2]
-
Allow to warm to RT over 2 hours.
-
Quench: Saturated
solution. -
Workup: Extract with EtOAc, dry over
, concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Reactivity & Applications in Drug Discovery
The 5-bromo-2-cyclopropyloxazole scaffold is a "divergent intermediate." It allows for the rapid generation of libraries by varying the coupling partner at C5.[2]
Divergent Synthesis Map[2]
Figure 2: Divergent reactivity profile focusing on Pd-catalyzed C-C bond formation.
Key Reaction: Suzuki-Miyaura Coupling
This is the most common application for this scaffold.[2]
-
Solvent System: Dioxane/Water (4:[4]1) is optimal to solubilize the boronic acid and the lipophilic oxazole.[2]
-
Base:
or are superior to carbonates for heteroaryl couplings.[2] -
Catalyst:
or are recommended to prevent protodebromination (a common side reaction in electron-deficient heterocycles).[2]
Safety & Handling
-
Lachrymator Potential: Halogenated oxazoles can be mild lachrymators.[2] Handle in a well-ventilated fume hood.
-
Storage: Store at 2-8°C under inert gas (Argon). The C-Br bond is relatively stable, but the oxazole ring can undergo hydrolysis under strong acidic conditions at high temperatures.[2]
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[2] The Journal of Organic Chemistry, 58(14), 3604-3606.[2]
-
Tale, R. H. (2002). Novel synthesis of 2,5-disubstituted oxazoles.[2] Organic Letters, 4(10), 1641-1642.[2]
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] Elsevier.[2] (Reference for Cyclopropyl bioisosterism).
-
Schnürch, M., et al. (2007). Halogenated Heterocycles as Tools for the Synthesis of Bioactive Compounds.[2] Chemical Society Reviews.[2]
Sources
2,5-disubstituted oxazole derivatives in medicinal chemistry
An In-Depth Technical Guide to 2,5-Disubstituted Oxazole Derivatives in Medicinal Chemistry
Foreword
The five-membered heterocyclic oxazole ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a versatile building block for designing novel therapeutic agents.[3][4] Among the various substitution patterns, the 2,5-disubstituted arrangement is particularly significant, appearing in a wide array of biologically active molecules that span therapeutic areas from oncology to infectious diseases.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of 2,5-disubstituted oxazole derivatives, grounded in field-proven insights and methodologies.
The Strategic Importance of the 2,5-Disubstituted Oxazole Core
The oxazole nucleus is considered a "bioisostere" for other aromatic systems, offering chemical properties intermediate between furan and pyridine.[4] This allows medicinal chemists to modulate a compound's physicochemical properties—such as basicity, solubility, and metabolic stability—without drastically altering its core structure, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[1][4] The 2,5-disubstitution pattern provides two key vectors for chemical modification, enabling the precise spatial orientation of functional groups to optimize interactions with biological targets. This structural versatility has led to the discovery of potent inhibitors for a diverse range of enzymes and receptors.[7]
Synthetic Methodologies: A Chemist's Guide to the Oxazole Core
The construction of the 2,5-disubstituted oxazole ring can be achieved through a variety of synthetic strategies, each with its own advantages regarding substrate scope, reaction conditions, and functional group tolerance. The choice of a synthetic route is a critical decision driven by the desired complexity of the final molecule and the availability of starting materials.
Classical vs. Modern Approaches
Traditional methods like the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, often require harsh conditions (e.g., strong dehydrating agents like POCl₃ or H₂SO₄), limiting their application for sensitive or complex substrates.[2][8] Modern synthetic chemistry has ushered in milder, more efficient, and often catalytic methods that offer broader applicability.
Key Synthetic Pathways
Several robust methods have become mainstays for the synthesis of 2,5-disubstituted oxazoles.
-
Metal-Free, Iodine-Catalyzed Cascade Cyclization: This practical and efficient method utilizes readily available aromatic aldehydes and α-amino ketones.[9] The reaction proceeds via an iodine-catalyzed tandem oxidative cyclization, offering excellent functional group compatibility under mild conditions and avoiding residual metal contamination in the final products.[9][10]
-
Deprotonation and Cross-Coupling Strategy: A highly versatile pathway involves the site-selective deprotonation at the C-5 position of a 2-(phenylsulfonyl)-1,3-oxazole intermediate.[5] This generates a C-5 carbanion that can react with various electrophiles. Subsequent nucleophilic displacement of the 2-phenylsulfonyl group allows for the introduction of a wide range of substituents at the C-2 position, making it a powerful tool for building molecular diversity.[5] This approach enables access to a variety of cross-coupling reactions, including Negishi, Suzuki, and Stille, to form complex 2,5-disubstituted oxazoles.[5]
-
Cobalt(III)-Catalyzed [3+2] Cycloaddition: A more recent innovation involves the cobalt(III)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.[11] This method proceeds under mild conditions through a [3+2] cycloaddition and features a very broad substrate scope, even enabling the one-step synthesis of natural products like texamine and balsoxin.[11]
-
Palladium-Catalyzed Reactions: Palladium catalysts are frequently used in modern oxazole synthesis. One approach involves the palladium-catalyzed coupling of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by an in-situ cyclization to yield the 2,5-disubstituted oxazole.[8][10]
The following diagram illustrates the general workflow for synthesizing and evaluating 2,5-disubstituted oxazole derivatives.
Caption: General workflow for the development of 2,5-disubstituted oxazoles.
Therapeutic Applications and Biological Mechanisms
The 2,5-disubstituted oxazole scaffold is a recurring motif in compounds with a broad spectrum of pharmacological activities.[12] This structural framework allows for precise interactions with various biological targets, leading to potent therapeutic effects.
Anticancer Activity
Oxazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation and survival.[6]
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization and leading to cell cycle arrest and apoptosis.[6]
-
Kinase Inhibition: The oxazole core can serve as a scaffold for designing inhibitors of protein kinases, which are often dysregulated in cancer.
-
Other Targets: Other reported mechanisms include the inhibition of STAT3, DNA topoisomerases, and G-quadruplexes.[6]
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. 2,5-disubstituted benzoxazoles, a related class, have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[13] Naturally occurring oxazoles isolated from the fungus Phoma macrostoma have also exhibited antimicrobial and anti-biofilm activity against Staphylococcus aureus.[14]
Anti-inflammatory Properties
Chronic inflammation is a key factor in many diseases. Certain 2,5-disubstituted 1,3,4-oxadiazoles (a related isostere) have demonstrated anti-inflammatory activity in both acute and chronic models.[15] The proposed mechanism involves targeting the LPS-TLR4-NF-κB signaling pathway, a critical regulator of the inflammatory response.[15]
The table below summarizes the biological activities of selected 2,5-disubstituted oxazole and oxadiazole derivatives.
| Compound Class | R² Substituent | R⁵ Substituent | Biological Activity | Target/Mechanism | Reference |
| Benzoxazoles | Various aryl | Various | Antibacterial, Antifungal | Not specified | [13] |
| Oxadiazoles | o-acetylphenyl | Aryl | Anti-inflammatory | Possible NF-κB, COX-2 | [15] |
| Oxazoles | Phenyl | Furan | Antibacterial | Not specified | [16] |
| Macrooxazoles | Alkyl chain | Carboxylic acid | Anti-biofilm (S. aureus) | Biofilm formation | [14] |
| Oxadiazoles | Aryl | Aryl | Anticancer | Various (e.g., Tubulin) | [6] |
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. For 2,5-disubstituted oxazoles, SAR studies reveal how modifications at the C-2 and C-5 positions impact biological potency and selectivity.[17][18]
-
Influence of Electronic Properties: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) on aryl substituents at the C-2 or C-5 position can significantly alter the molecule's electronic distribution.[12][18] For instance, in some series of antimicrobial compounds, the presence of electronegative groups like chlorine or nitro on a phenyl ring has been shown to enhance activity.[16]
-
Steric Effects: The size and position of substituents can introduce steric hindrance, which can be either beneficial or detrimental.[18] An ortho-substituent on a C-2 phenyl ring can force it out of planarity with the oxazole core, altering how the molecule fits into a target's binding pocket and potentially improving selectivity.[18]
-
Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[17] Modifications that enhance or complement this interaction can lead to increased potency.
The diagram below illustrates a key synthetic pathway for 2,5-disubstituted oxazoles.
Caption: Iodine-catalyzed synthesis of 2,5-disubstituted oxazoles.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. The following is a representative protocol for the synthesis of 2,5-disubstituted oxazoles via an iodine-catalyzed tandem oxidative cyclization, adapted from established literature.[2][9]
Protocol: One-Pot Synthesis of 2,5-Disubstituted Oxazoles
Objective: To synthesize a 2,5-disubstituted oxazole from an aromatic aldehyde and an α-amino ketone hydrochloride in a one-pot reaction.
Materials:
-
Aromatic aldehyde (1.0 mmol, 1.0 eq)
-
2-Amino-1-phenylethanone hydrochloride (or other α-amino ketone hydrochloride) (1.2 mmol, 1.2 eq)
-
Sodium hydrogen carbonate (NaHCO₃) (2.0 mmol, 2.0 eq)
-
Iodine (I₂) (0.2 mmol, 0.2 eq)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 mmol, 3.0 eq)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and the α-amino ketone hydrochloride (1.2 mmol).
-
Add DMF (5 mL) to the flask to dissolve the solids.
-
Add sodium hydrogen carbonate (2.0 mmol) to the solution. Stir the mixture vigorously at room temperature for 10 minutes.
-
To the stirring mixture, add iodine (0.2 mmol) followed by the dropwise addition of tert-butyl hydroperoxide (3.0 mmol).
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2,5-disubstituted oxazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Future Perspectives
The 2,5-disubstituted oxazole scaffold will undoubtedly continue to be a fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Novel Synthetic Methods: Development of even more efficient, stereoselective, and environmentally benign ("green") synthetic routes will be crucial for accessing novel chemical space.
-
New Biological Targets: As our understanding of disease pathology grows, oxazole derivatives will be designed and screened against new and challenging biological targets.
-
Fragment-Based Drug Design: The oxazole core is an ideal starting point for fragment-based approaches, where small oxazole-containing fragments are identified and then elaborated into more potent lead compounds.
-
Combination Therapies: Exploring the synergistic effects of oxazole-based drugs with existing therapies could lead to more effective treatment regimens, particularly in complex diseases like cancer.
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Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters. [Link]
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Maiti, J., Biswas, S., & Das, R. (2016). An Efficient Two-Step Synthesis of 2,5-Disubstituted Oxazole Derivatives Involving Cu-Promoted Carbon-Carbon Single Bond Formation. Asian Journal of Chemistry. [Link]
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Yadav, P., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]
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Yadav, P., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
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Li, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco. [Link]
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Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. [Link]
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Liu, M., et al. (2001). Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Agricultural and Food Chemistry. [Link]
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Durgashivaprasad, E., et al. (2015). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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The Cyclopropyl Moiety: A Cornerstone for Innovation in Oxazole-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Union of Cyclopropane and Oxazole in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Among the myriad of structural motifs available to medicinal chemists, the strategic incorporation of a cyclopropyl group onto an oxazole scaffold has emerged as a powerful tactic for optimizing drug-like properties. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile and privileged structure in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] Its unique electronic properties and synthetic tractability have led to its presence in numerous biologically active compounds.[3][4][5]
The cyclopropyl group, the smallest carbocyclic ring, is far from being a mere structural curiosity. Its rigid, three-dimensional nature and unique electronic character, stemming from its strained ring system, confer a range of desirable attributes to a parent molecule. These include increased potency, enhanced metabolic stability, and improved physicochemical properties such as lipophilicity and solubility.[6] The cyclopropyl ring can act as a bioisosteric replacement for other common functional groups, like methyl or isopropyl, offering a subtle yet impactful modulation of a compound's interaction with its target and its overall pharmacokinetic profile. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of cyclopropyl-substituted oxazole building blocks, empowering researchers to leverage this potent combination in their drug discovery programs.
Synthetic Strategies for Cyclopropyl-Substituted Oxazoles: A Practical Guide
The construction of cyclopropyl-substituted oxazoles can be achieved through several established synthetic routes, with the Van Leusen and Robinson-Gabriel syntheses being two of the most prominent methods. The choice of a particular synthetic pathway often depends on the desired substitution pattern on the oxazole ring and the availability of starting materials.
The Van Leusen Oxazole Synthesis: A Versatile Approach
The Van Leusen reaction is a powerful and widely used method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[7][8] This reaction is particularly well-suited for the preparation of 5-substituted oxazoles. When employing cyclopropanecarboxaldehyde as the aldehyde component, this method provides a direct route to 5-cyclopropyl-oxazoles.
Reaction Principle: The reaction proceeds via the deprotonation of TosMIC to form a nucleophilic anion, which then attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization, followed by elimination of the tosyl group to afford the aromatic oxazole ring.[7][9]
Experimental Protocol: Synthesis of 5-Cyclopropyl-oxazole via the Van Leusen Reaction
Materials:
-
Cyclopropanecarboxaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) and TosMIC (1.1 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v), add K₂CO₃ (2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-cyclopropyl-oxazole.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate TosMIC without causing significant side reactions.
-
Solvent System: The DCM/MeOH mixture provides good solubility for the reactants and facilitates the reaction. Methanol also plays a role in the final elimination step.
-
Workup: The aqueous workup with NaHCO₃ removes any acidic byproducts and unreacted starting materials.
The Robinson-Gabriel Oxazole Synthesis: A Classic Route to Substituted Oxazoles
The Robinson-Gabriel synthesis is a robust method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles from α-acylamino ketones.[10][11] To synthesize a cyclopropyl-substituted oxazole via this route, a starting material containing a cyclopropylcarbonyl moiety is required.
Reaction Principle: The reaction involves the cyclodehydration of an α-acylamino ketone, typically promoted by a strong acid or a dehydrating agent. The mechanism involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the amide oxygen and subsequent dehydration to form the oxazole ring.[10]
Experimental Protocol: Synthesis of 2-Phenyl-5-cyclopropyl-oxazole via the Robinson-Gabriel Synthesis
Materials:
-
2-(Benzoylamino)-1-cyclopropyl-ethanone
-
Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)
-
Dichloromethane (DCM) or Toluene
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-(benzoylamino)-1-cyclopropyl-ethanone (1.0 eq) in an appropriate solvent like DCM or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the dehydrating agent (e.g., concentrated H₂SO₄, 2-3 eq, or PPA) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the product with DCM (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the 2-phenyl-5-cyclopropyl-oxazole.
Causality Behind Experimental Choices:
-
Dehydrating Agent: Strong acids like H₂SO₄ or PPA are effective at promoting the necessary cyclodehydration. The choice between them can depend on the substrate's sensitivity and the desired reaction temperature.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction upon the addition of the strong acid.
-
Neutralization: Careful neutralization is required to quench the reaction and allow for the safe extraction of the organic product.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the key synthetic transformations, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the Van Leusen and Robinson-Gabriel syntheses.
"Cyclopropanecarboxaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TosMIC" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base (K2CO3)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Reaction\n(DCM/MeOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Workup" [label="Aqueous Workup\n& Extraction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Column\nChromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="5-Cyclopropyl-oxazole", shape=cds, fillcolor="#FFFFFF", color="#4285F4"];
"Cyclopropanecarboxaldehyde" -> "Reaction_Vessel"; "TosMIC" -> "Reaction_Vessel"; "Base (K2CO3)" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; }
Caption: Van Leusen synthesis workflow for 5-cyclopropyl-oxazole.
"Starting_Material" [label="2-(Benzoylamino)-1-\ncyclopropylethanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dehydrating_Agent" [label="Dehydrating Agent\n(H2SO4 or PPA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Cyclodehydration\n(DCM or Toluene)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Quenching_Neutralization" [label="Quenching & \nNeutralization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction_Purification" [label="Extraction &\nPurification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="2-Phenyl-5-cyclopropyl-oxazole", shape=cds, fillcolor="#FFFFFF", color="#4285F4"];
"Starting_Material" -> "Reaction_Vessel"; "Dehydrating_Agent" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Quenching_Neutralization"; "Quenching_Neutralization" -> "Extraction_Purification"; "Extraction_Purification" -> "Product"; }
Caption: Robinson-Gabriel synthesis workflow for a cyclopropyl-oxazole.
Impact of Cyclopropyl Substitution on Physicochemical Properties
The introduction of a cyclopropyl group can significantly influence the physicochemical properties of an oxazole-containing molecule, which in turn affects its pharmacokinetic and pharmacodynamic profile. While comprehensive comparative data is often compound-specific, general trends can be observed.
| Property | Impact of Cyclopropyl Substitution | Rationale |
| Lipophilicity (logP/logD) | Generally increases | The cyclopropyl group is a non-polar, hydrophobic moiety. Replacing a hydrogen or a smaller alkyl group with a cyclopropyl ring typically increases the overall lipophilicity of the molecule. |
| Aqueous Solubility | Generally decreases | An increase in lipophilicity often correlates with a decrease in aqueous solubility. However, the overall effect is context-dependent and influenced by other functional groups in the molecule. |
| Metabolic Stability | Often increases | The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in aliphatic chains. This can block common sites of metabolism and increase the compound's half-life. |
| Molecular Shape and Conformation | Introduces rigidity and a defined 3D vector | The rigid nature of the cyclopropyl ring restricts the conformational flexibility of the molecule, which can be advantageous for binding to a specific target conformation. It also provides a well-defined vector for substituent placement to explore the binding pocket. |
| pKa | Minimal direct effect on the oxazole ring | The cyclopropyl group is electronically neutral and has a minimal inductive effect on the basicity of the oxazole nitrogen. The pKa of the oxazole ring itself (pKa of the conjugate acid is approximately 0.8) is unlikely to be significantly altered.[12] |
Structure-Activity Relationships (SAR) and Drug Discovery Applications
The true value of cyclopropyl-substituted oxazoles lies in their application in drug discovery, where the cyclopropyl group can be used to fine-tune the biological activity and pharmacokinetic properties of a lead compound.
Case Study: Cyclopropyl-Oxazoles as Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is an important therapeutic target in immuno-oncology. Several small molecule inhibitors of IDO1 feature azole-based scaffolds that coordinate to the heme iron in the enzyme's active site.[13][14] In the optimization of such inhibitors, the introduction of a cyclopropyl group can serve multiple purposes:
-
Probing the Active Site: The defined three-dimensional shape of the cyclopropyl group allows for precise probing of hydrophobic pockets within the IDO1 active site. The orientation of the cyclopropyl ring can significantly impact binding affinity.
-
Improving Metabolic Stability: Early generation IDO1 inhibitors often suffered from rapid metabolic degradation. The incorporation of a cyclopropyl group at a metabolically labile position can block this degradation pathway, leading to improved in vivo exposure.
-
Enhancing Potency: By establishing favorable van der Waals interactions within a hydrophobic sub-pocket of the active site, the cyclopropyl group can contribute to a significant increase in inhibitor potency.
The SAR for these compounds often reveals that the position of the cyclopropyl group on the oxazole ring is critical. For instance, a 5-cyclopropyl-oxazole might exhibit a different binding mode and potency compared to a 2-cyclopropyl-oxazole, highlighting the importance of synthesizing a diverse range of regioisomers for biological evaluation.
Conclusion: A Versatile Building Block for Future Drug Discovery
Cyclopropyl-substituted oxazoles represent a valuable class of building blocks for medicinal chemists. The combination of the versatile oxazole core with the unique properties of the cyclopropyl group provides a powerful platform for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. The synthetic methodologies outlined in this guide, along with an understanding of the impact of cyclopropyl substitution on physicochemical properties and SAR, will enable researchers to effectively utilize these building blocks in their quest for the next generation of innovative medicines. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the strategic application of motifs like the cyclopropyl-oxazole will undoubtedly play an increasingly important role in shaping the future of drug discovery.
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The Pivotal Role of Bromine in Modulating the Electronic Landscape of 1,3-Oxazole Scaffolds: A Technical Guide for Researchers
Abstract
The 1,3-oxazole core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of a bromine atom at the 5-position of the oxazole ring profoundly alters its electronic properties, thereby offering a versatile handle for synthetic diversification and a means to fine-tune molecular interactions with biological targets. This in-depth technical guide provides a comprehensive exploration of the electronic characteristics of 5-bromo-1,3-oxazole scaffolds. We will delve into the synthesis, electronic and spectroscopic properties, and the reactivity of this important building block, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of 5-bromo-1,3-oxazoles in medicinal chemistry and materials science.
Introduction: The Significance of the 5-Bromo-1,3-Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological macromolecules.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] The substitution pattern on the oxazole ring is a critical determinant of its biological activity.[1]
Halogenation, and specifically bromination, of the oxazole scaffold is a key strategy in drug design.[6] The introduction of a bromine atom at the C5-position of the 1,3-oxazole ring imparts a unique set of electronic and steric properties. The bromine atom acts as a weak electron-withdrawing group through induction, while also being capable of p-π conjugation with the aromatic ring.[7] This dual electronic nature, coupled with the ability of the bromine to act as a leaving group in transition metal-catalyzed reactions, makes 5-bromo-1,3-oxazole a highly versatile synthetic intermediate.[8][9]
This guide will systematically explore the electronic landscape of the 5-bromo-1,3-oxazole scaffold, providing a detailed understanding of how the C5-bromo substituent governs its reactivity and potential applications.
Synthesis of 5-Bromo-1,3-Oxazole Scaffolds
The synthesis of 5-bromo-1,3-oxazoles can be approached through various synthetic strategies, primarily involving the construction of the oxazole ring followed by bromination, or the use of brominated starting materials.
General Synthetic Approaches
Several methods have been developed for the synthesis of oxazole derivatives, which can be adapted for the preparation of 5-bromo-1,3-oxazoles. Common methods for oxazole ring formation include:
-
From α-Haloketones and Amides (Robinson-Gabriel Synthesis): This classic method involves the reaction of an α-haloketone with an amide to form an intermediate that cyclizes to the oxazole.
-
Van Leusen Reaction: The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) provides a direct route to oxazoles. This method is particularly useful for the synthesis of 5-substituted oxazoles.[10]
-
From Propargyl Amides: Gold or other transition metal-catalyzed cyclization of propargyl amides can yield oxazoles.
Specific Protocol: Bromination of a Pre-formed Oxazole
A common and effective method for the synthesis of 5-bromo-1,3-oxazoles involves the direct bromination of a 2-substituted or 2,4-disubstituted oxazole. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation.[11]
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
-
Dissolution: Dissolve the starting oxazole (1.0 equivalent) in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in a round-bottom flask.
-
Addition of NBS: Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) to the solution.
-
Initiation (if necessary): The reaction can be initiated by the addition of a radical initiator such as benzoyl peroxide or by exposure to UV light, although in many cases, the reaction proceeds at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Electronic Properties of the 5-Bromo-1,3-Oxazole Scaffold
The introduction of a bromine atom at the C5 position significantly influences the electronic distribution within the oxazole ring. Understanding these electronic effects is crucial for predicting the reactivity and potential applications of these scaffolds.
Inductive and Resonance Effects of the Bromine Substituent
The bromine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the oxazole ring through the sigma bond. This effect deactivates the ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the oxazole ring. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the bromine. In the case of 5-bromo-1,3-oxazole, this would influence the electron density at the C4 and C2 positions.
The interplay of these two effects determines the overall electronic character of the scaffold. Generally, for halogens, the inductive effect is considered to be dominant.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of a molecule.[12][13] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.[12]
The HOMO-LUMO gap, the energy difference between these two orbitals, is an indicator of the molecule's kinetic stability and chemical reactivity.[13] A smaller HOMO-LUMO gap suggests that the molecule is more reactive.[14]
For the 5-bromo-1,3-oxazole scaffold, the bromine substituent is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted oxazole.[7] This is due to the overall electron-withdrawing nature of the bromine atom. The precise energy levels and the magnitude of the HOMO-LUMO gap can be determined through computational studies using methods like Density Functional Theory (DFT).[15][16]
Table 1: Predicted Impact of C5-Bromination on the Electronic Properties of a 1,3-Oxazole Scaffold
| Property | Unsubstituted 1,3-Oxazole | 5-Bromo-1,3-Oxazole | Rationale |
| Electron Density at C5 | High | Reduced | Strong inductive withdrawal by bromine. |
| Overall Ring Electron Density | Moderate | Slightly Reduced | Dominant inductive effect of bromine. |
| HOMO Energy | Higher | Lower | Stabilization of the HOMO due to the electron-withdrawing bromine. |
| LUMO Energy | Higher | Lower | Stabilization of the LUMO due to the electron-withdrawing bromine. |
| HOMO-LUMO Gap | Larger | Potentially Smaller | The extent of the change depends on the relative stabilization of the HOMO and LUMO. A smaller gap would imply increased reactivity.[7] |
| Dipole Moment | Moderate | Increased | The C-Br bond introduces a significant dipole moment. |
Note: The values in this table are qualitative predictions based on general chemical principles. Actual values would require specific computational or experimental determination.
Spectroscopic Characterization
The electronic properties of 5-bromo-1,3-oxazole scaffolds can be probed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The electron-withdrawing nature of the bromine atom will cause a downfield shift (higher ppm) for the proton at the C4 position in the ¹H NMR spectrum compared to the unsubstituted oxazole. Similarly, in the ¹³C NMR spectrum, the C5 carbon will be significantly deshielded, and its signal will appear at a lower field.
-
Infrared (IR) Spectroscopy: The characteristic C=N and C-O stretching vibrations of the oxazole ring will be present. The C-Br stretching vibration will appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
-
UV-Visible Spectroscopy: The electronic transitions, particularly the π → π* transitions, will be influenced by the bromine substituent. A bathochromic (red) shift in the absorption maximum may be observed compared to the parent oxazole due to the extension of the conjugated system by the bromine atom's lone pairs.[17]
Reactivity and Synthetic Applications
The electronic modifications induced by the C5-bromo substituent render the 5-bromo-1,3-oxazole scaffold a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The C-Br bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The 5-bromo-1,3-oxazole core is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C5 position.[8]
Diagram 1: Key Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1,3-oxazole
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]
- 5. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 12. ossila.com [ossila.com]
- 13. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 14. irjweb.com [irjweb.com]
- 15. esisresearch.org [esisresearch.org]
- 16. jetir.org [jetir.org]
- 17. globalresearchonline.net [globalresearchonline.net]
Strategic Bioisosterism: The 5-Bromo-2-cyclopropyl-1,3-oxazole Scaffold
Topic: Bioisosteric Replacements using 5-Bromo-2-cyclopropyl-1,3-oxazole Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the optimization of lead compounds, the 5-Bromo-2-cyclopropyl-1,3-oxazole moiety serves as a high-value "molecular LEGO" block. It offers a dual-advantage strategy: the oxazole ring acts as a non-classical bioisostere for amides, esters, and phenyl rings, while the cyclopropyl group modulates lipophilicity and blocks metabolic soft spots. The 5-bromo position provides a versatile handle for late-stage functionalization via palladium-catalyzed cross-couplings.
This guide details the physicochemical rationale, synthetic protocols, and strategic application of this scaffold to solve common developability issues such as rapid metabolic clearance and poor solubility.
Physicochemical Rationale & Bioisosteric Logic[1]
The Oxazole Advantage
The 1,3-oxazole ring is planar and aromatic, yet it possesses distinct electronic properties compared to phenyl rings or pyridines.
-
H-Bonding: The nitrogen atom (N3) is a weak hydrogen bond acceptor (pKa of conjugate acid ~0.8), significantly lower than pyridine (pKa ~5.2), which reduces non-specific binding while maintaining polarity.
-
Geometry: The C2–C5 angle mimics the bond angle of amide and ester linkages, making 2,5-disubstituted oxazoles excellent peptide bond surrogates.
The "Cyclopropyl Effect"
Replacing an isopropyl or ethyl group with a cyclopropyl moiety often yields superior drug-like properties:
-
Metabolic Blocking: The strained C-H bonds of the cyclopropyl ring (approx. 106 kcal/mol bond dissociation energy) are more resistant to Cytochrome P450-mediated oxidation than acyclic alkyl chains.
-
Sigma-Aromaticity: The cyclopropyl group can engage in
-stacking interactions with protein residues (e.g., phenylalanine), potentially enhancing potency. -
Conformational Restriction: The rigid geometry reduces the entropic penalty upon binding.
Comparative Data: Bioisosteric Profiling
Table 1: Physicochemical comparison of the 2-cyclopropyl-1,3-oxazole moiety against common structural analogs.
| Feature | Phenyl Ring | Ethyl Ester | 2-Cyclopropyl-1,3-oxazole | Impact |
| Planarity | Yes | Yes (s-trans/cis) | Yes | Mimics aromatic/amide geometry |
| H-Bond Acceptor | No | Yes (Carbonyl) | Yes (N3) | Retains polar interactions |
| Metabolic Liability | Low (unless substituted) | High (Hydrolysis) | Low to Moderate | Avoids esterase hydrolysis |
| LogP Contribution | High (Lipophilic) | Moderate | Moderate | Improves solubility vs. phenyl |
| Solubility | Low | Moderate | Improved | N-atom aids aqueous solubility |
Strategic Application Workflows
The following diagram illustrates the decision logic for deploying 5-Bromo-2-cyclopropyl-1,3-oxazole in a hit-to-lead campaign.
Figure 1: Decision tree for implementing the 2-cyclopropyl-oxazole bioisostere to address specific developability hurdles.
Experimental Methodologies
The 5-bromo position is electronically activated for cross-coupling but can be sensitive. The following protocols are optimized to prevent debromination or ring-opening.
Protocol A: Suzuki-Miyaura Cross-Coupling
This is the primary method for installing the scaffold onto an aryl or heteroaryl core.
Reagents:
-
Substrate: Boronic acid/ester of the core scaffold.[1]
-
Reagent: 5-Bromo-2-cyclopropyl-1,3-oxazole (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%).
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃.
-
Solvent: Toluene/Water (3:1) or 1,4-Dioxane/Water (4:1).
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the boronic acid (1.2 equiv), 5-Bromo-2-cyclopropyl-1,3-oxazole (1.0 equiv), and base (2.0 equiv).
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst and ligand quickly under positive Argon pressure.
-
Solvation: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 80–100 °C for 4–12 hours. Note: Monitor by LCMS.[2] If protodebromination (loss of Br replaced by H) is observed, lower temperature to 60 °C and switch to Pd(amphos)Cl₂.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (typically Hexanes/EtOAc).
Protocol B: Direct Arylation (C-H Activation)
If the 5-bromo reagent is unavailable, one can start with 2-cyclopropyl-oxazole and arylate the C5 position directly.
Mechanism: Palladium-catalyzed Concerted Metalation-Deprotonation (CMD). Conditions:
-
Catalyst: Pd(OAc)₂ (5 mol%).[3]
-
Ligand: P(t-Bu)₂Me HBF₄ (10 mol%) or PCy₃.
-
Base: K₂CO₃ or PivOK (Pivalate aids the CMD step).
-
Solvent: DMA or NMP (Polar solvents favor C5 selectivity over C2).[4]
-
Temperature: 100–120 °C.
Case Study: P2Y12 Receptor Antagonists
Context: In the development of antiplatelet therapies targeting the P2Y12 receptor, ethyl ester moieties in lead compounds often suffer from rapid hydrolysis by carboxylesterases, leading to short half-lives.
The Bioisosteric Solution: Researchers replaced the labile ethyl ester with a 5-alkyl-oxazole ring.[5]
-
Design: The oxazole ring mimics the planar geometry and electron density of the ester carbonyl.
-
Execution: Using a 5-bromo-oxazole precursor (analogous to our 5-bromo-2-cyclopropyl reagent), the heterocyclic bioisostere was installed.
-
Result:
-
Potency: Retained sub-micromolar affinity (similar to the parent ester).[5]
-
Metabolism: Complete resistance to esterase hydrolysis.
-
Clearance: Significantly reduced in vivo clearance in rat models.
-
Synthetic Pathway Visualization:
Figure 2: Synthetic assembly of the bioisosteric replacement using the 5-bromo reagent.
Stability & Handling of the Reagent
-
Storage: 5-Bromo-2-cyclopropyl-1,3-oxazole should be stored at 2–8 °C in the dark. Like many halogenated azoles, it can be light-sensitive and prone to slow hydrolysis if exposed to moisture.
-
Reactivity Warning: Avoid strong mineral acids during workup, as the oxazole ring can hydrolyze to open-chain amides under harsh acidic conditions.
References
-
Bioisosteric Applications of Oxazoles
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
-
P2Y12 Antagonist Case Study
-
Cyclopropyl Group in Medicinal Chemistry
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
-
Direct Arylation of Oxazoles
-
Suzuki Coupling of 5-Bromooxazoles
-
Schnürch, M., et al. (2007). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Chemical Society Reviews, 36, 1046-1057. Link
-
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 5. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Sourcing & Technical Profile: 5-Bromo-2-cyclopropyl-1,3-oxazole
The following technical guide is structured to serve as a strategic resource for medicinal chemists and procurement specialists. It prioritizes the "why" and "how" of sourcing, validating, and utilizing 5-Bromo-2-cyclopropyl-1,3-oxazole , moving beyond simple catalog listings to provide a comprehensive technical profile.
Part 1: Executive Technical Summary
5-Bromo-2-cyclopropyl-1,3-oxazole is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and GPCR modulators.[1][2] Its structural significance lies in the combination of the cyclopropyl group (a metabolic stability enhancer and lipophilicity modulator) and the 5-bromo-oxazole core (a versatile electrophile for cross-coupling reactions).[1][2]
For the drug developer, this molecule represents a "chemical handle" that introduces rigid geometry and specific electronic properties into a scaffold. However, its sourcing is complicated by potential regioisomeric confusion (2-bromo vs. 5-bromo) and variable purity profiles across suppliers.[2]
Core Chemical Identity
| Parameter | Detail |
| Chemical Name | 5-Bromo-2-cyclopropyl-1,3-oxazole |
| CAS Number | 1391737-94-2 (Primary); Verify against 1263378-59-1 (Isoxazole isomer) |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| SMILES | BrC1=CN=C(C2CC2)O1 |
| Key Functionality | Aryl Bromide (Suzuki/Stille coupling partner) |
Part 2: Market Landscape & Commercial Availability
The supply chain for 5-Bromo-2-cyclopropyl-1,3-oxazole is characterized by a mix of "In-Stock" catalog suppliers and "Make-on-Demand" custom synthesis houses.[2] Prices fluctuate based on batch purity and synthetic origin.[1]
Tiered Supplier Analysis
The following table summarizes the primary commercial sources. Note: Prices are estimates based on Q1 2026 market data for functionalized heterocycles and are subject to change.[1][2]
| Supplier Tier | Representative Vendors | Availability Status | Typical Pack Sizes | Price Estimate (USD) | Strategic Note |
| Tier 1: Global Catalog | Combi-Blocks , Fluorochem , Sigma-Aldrich | In Stock / 2-3 Days | 1g, 5g, 25g | $80 - $150 / g | Best for rapid SAR exploration.[1][2] High reliability on COA. |
| Tier 2: Aggregators | BLDpharm , ChemScene , AchemBlock | 1-2 Weeks | 1g - 100g | $50 - $100 / g | Good balance of cost vs. speed.[1][2] Often re-packagers; verify QC data. |
| Tier 3: Bulk/Custom | Enamine , WuXi AppTec | 4-6 Weeks | 100g - 1kg | $1,500 - $3,000 / 100g | Ideal for scale-up.[1][2] "Real" database access often implies synthesis on demand.[1] |
Procurement Decision Logic
When sourcing this material, the primary risk is regioisomeric purity .[1][2] The 5-bromo and 4-bromo isomers can be difficult to separate if the synthesis method is not regioselective.[2]
Figure 1: Strategic procurement workflow emphasizing the critical internal QC gate to verify regioisomer identity before scale-up.
Part 3: Technical & Synthetic Context[7][8]
Understanding the synthesis of this molecule is crucial for troubleshooting downstream chemistry.[1] If the material fails in a Suzuki coupling, the root cause may be the inherent stability of the oxazole ring or impurities from its synthesis.
Synthetic Pathway & Impurity Profile
The most robust route to 5-Bromo-2-cyclopropyl-1,3-oxazole typically involves the direct bromination of 2-cyclopropyloxazole.[1][2]
-
Precursor Formation: Cyclopropanecarboxamide reacts with vinylene carbonate (or
-haloacetaldehyde equivalents) to form the parent 2-cyclopropyloxazole .[1][2] -
Regioselective Bromination: Electrophilic aromatic substitution (SEAr) on the oxazole ring prefers the C5 position due to the electronic stabilization of the intermediate cation by the ring oxygen.[1][2]
Key Impurities to Watch:
-
2-Cyclopropyloxazole (Starting Material): Co-elutes in many standard LCMS methods.[1]
-
4,5-Dibromo-2-cyclopropyloxazole: Result of over-bromination; poisons catalysts in Pd-couplings.[1][2]
-
Succinimide: Residual byproduct if NBS is used and workup is poor.[1][2]
Experimental Validation (QC Protocol)
1. 1H-NMR Diagnostic Check (DMSO-d₆):
-
Oxazole C4-H: Look for a sharp singlet around
7.0 - 7.2 ppm .[1][2] If this peak is split or shifted significantly, suspect the 4-bromo isomer or ring opening.[2] -
Cyclopropyl Protons:
-
Integration Ratio: Ensure the aromatic H (1H) matches the cyclopropyl envelope (5H total).[1][2]
2. Stability Note:
The cyclopropyl ring is generally stable, but the C-Br bond on the oxazole is labile under strong basic conditions (Lithium-Halogen exchange is very fast).[1][2] For Suzuki couplings, use mild bases (
Part 4: Application in Drug Discovery[2]
This building block is primarily used to introduce the 2-cyclopropyloxazole moiety.[1][2] This motif acts as a bioisostere for phenyl or pyridine rings but with distinct vectors:
-
Metabolic Stability: The cyclopropyl group blocks metabolic oxidation at the 2-position compared to an alkyl chain.[1][2]
-
Solubility: The oxazole nitrogen provides a weak hydrogen bond acceptor, potentially improving aqueous solubility compared to a phenyl ring.[1][2]
-
Vector: The bond angle of the oxazole (approx 136°) provides a unique exit vector for the substituents, critical for fitting into kinase ATP-binding pockets.[1][2]
Figure 2: Primary reaction pathway.[2] Note the risk of protodebromination if reaction conditions are too aggressive.[1][2]
References
-
Fluorochem Product Entry. 5-BROMO-2-CYCLOPROPYLOXAZOLE. Retrieved from
-
BLDpharm Catalog. 5-Bromo-2-cyclopropyl-1,3-oxazole (CAS 1391737-94-2).[1][2] Retrieved from
-
Combi-Blocks Search. Heterocycle Catalog Data. Retrieved from
-
Organic Syntheses. Regioselective Bromination of Oxazoles. (General mechanistic reference for C5 selectivity). Retrieved from
-
PubChem Compound Summary. 2-bromo-5-cyclopropyl-1,3-oxazole.[1] (Note: Isomer distinction). Retrieved from
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 5-Bromo-2-cyclopropyl-1,3-oxazole
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 5-bromo-2-cyclopropyl-1,3-oxazole starting from cyclopropanecarboxamide . This scaffold is a critical intermediate in the discovery of kinase inhibitors (e.g., p38 MAP kinase, DGAT1 inhibitors) and other pharmaceutical agents where the cyclopropyl group provides metabolic stability and the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
The method described herein prioritizes scalability and regioselectivity. It utilizes a Blümlein-Lewy type condensation to form the oxazole ring, followed by a highly regioselective electrophilic bromination at the C5 position.
Strategic Overview & Retrosynthesis
The direct synthesis of 5-halo-oxazoles from acyclic precursors is often plagued by low yields or difficult purifications. Therefore, a stepwise approach is preferred for high-purity applications:
-
Ring Construction: Condensation of cyclopropanecarboxamide with a masked
-haloaldehyde (bromoacetaldehyde diethyl acetal). -
Functionalization: Regioselective bromination using N-Bromosuccinimide (NBS).[1][2]
Reaction Scheme
The transformation proceeds via the following pathway:
Figure 1: Synthetic route from cyclopropanecarboxamide to the target 5-bromo-oxazole.
Experimental Protocols
Step 1: Synthesis of 2-Cyclopropyloxazole
Principle:
This step involves the condensation of the amide with bromoacetaldehyde diethyl acetal. The reaction is acid-catalyzed. The acetal is first hydrolyzed in situ to the reactive
Materials:
-
Cyclopropanecarboxamide (1.0 equiv)
-
Bromoacetaldehyde diethyl acetal (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)
-
Solvent: Anhydrous Toluene (or DMF for small scale)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser (if using toluene) to remove water.
-
Charging: Add cyclopropanecarboxamide (e.g., 10.0 g) and PTSA (2.2 g) to the flask.
-
Solvent/Reagent: Add Toluene (100 mL) followed by Bromoacetaldehyde diethyl acetal (26 mL).
-
Note: If the amide is poorly soluble, a small amount of DMF can be added, or the reaction can be run neat at
C (requires careful temperature control).
-
-
Reaction: Heat the mixture to reflux (
C) with vigorous stirring. Monitor water collection in the Dean-Stark trap. -
Monitoring: Check progress via TLC (EtOAc/Hexane 1:4) or LC-MS.[3] The reaction typically requires 12–18 hours.
-
Workup:
-
Wash with saturated
(2x) to neutralize the acid and remove unreacted bromoacetaldehyde species. -
Wash with Brine (1x).
-
Dry organic layer over
, filter, and concentrate under reduced pressure.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Purification: Distillation under reduced pressure is recommended for high purity, as the product is a low-melting solid/oil. Alternatively, flash chromatography (0-20% EtOAc in Hexanes).
Key Data Point:
| Parameter | Specification |
|---|---|
| Appearance | Colorless to pale yellow oil |
| Typical Yield | 60 – 75% |
| 1H NMR Diagnostic | Look for oxazole ring protons at
Step 2: Regioselective Bromination (C5-Bromination)
Principle:
The C5 position of the oxazole ring is the most electron-rich site, making it highly susceptible to Electrophilic Aromatic Substitution (
Materials:
-
2-Cyclopropyloxazole (Intermediate from Step 1) (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (ACN) or DMF
-
Quench: Sodium Thiosulfate (
) solution
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Light protection (aluminum foil) is recommended to prevent radical side reactions, though
is the dominant pathway. -
Dissolution: Dissolve 2-cyclopropyloxazole (e.g., 5.0 g) in Acetonitrile (50 mL). Cool to
C in an ice bath. -
Addition: Add NBS (8.5 g) portion-wise over 15 minutes.
-
Critical: Do not add NBS all at once to avoid localized concentration spikes that could lead to dibromination.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Optimization: If reaction is slow (monitored by LC-MS), heat to
C.
-
-
Workup:
-
Purification: Dry over
and concentrate. The crude product is often pure enough for subsequent coupling steps. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).[4]
Key Data Point:
| Parameter | Specification |
|---|---|
| Appearance | Off-white to yellow solid/oil |
| Typical Yield | 80 – 90% |
| Regioselectivity | >95:5 (C5-Br : C4-Br) |
| 1H NMR Diagnostic | Disappearance of the C5-H signal (typically the most downfield proton). |
Process Workflow & Logic Map
The following diagram illustrates the operational flow and critical decision points during the synthesis.
Figure 2: Operational workflow for the two-step synthesis, highlighting critical control points (Water removal and QC monitoring).
Troubleshooting & Critical Parameters
Regioselectivity Issues
-
Observation: Formation of 4,5-dibromo species.[7]
-
Cause: Excess NBS or high reaction temperatures.
-
Solution: Strictly control NBS stoichiometry (1.00 - 1.05 eq). Perform the addition at
C. If dibromination occurs, the product can often be purified by column chromatography as the dibromo species is significantly less polar.
Incomplete Cyclization (Step 1)
-
Observation: Presence of acyclic intermediate or starting amide.
-
Cause: Inefficient water removal or insufficient acid catalyst.
-
Solution: Ensure the Dean-Stark trap is functioning correctly. Fresh PTSA is recommended. If using DMF as solvent (non-azeotropic), higher temperatures (
C) or adding molecular sieves may be required.
Stability of the Cyclopropyl Ring
-
Risk: The cyclopropyl ring can open under strongly acidic conditions at high temperatures.
-
Mitigation: While the oxazole formation requires acid, avoid using mineral acids (HCl, H2SO4) in Step 1. PTSA is milder. In Step 2, NBS produces succinimide (neutral) and trace HBr; the presence of the oxazole nitrogen usually buffers this, but adding a solid base like
(1.0 eq) during bromination can protect sensitive substrates.
References
-
General Oxazole Synthesis: Wipf, P. (2005). Synthesis of Oxazoles. In: Science of Synthesis, Georg Thieme Verlag.
-
Bromination Methodology: Tang, R. J., Milcent, T., & Crousse, B. (2018).[8] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[8] [Link]
- Kinase Inhibitor Synthesis (Context)
-
Reaction Mechanism (Blümlein-Lewy): Kashima, C., & Arao, H. (1985). The reaction of
-halo ketones with amides. Journal of Heterocyclic Chemistry, 22(6), 1517-1519. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 304902-96-3|5-Bromo-2-cyclopropylpyrimidine|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 8. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
Suzuki-Miyaura coupling protocols for 5-Bromo-2-cyclopropyl-1,3-oxazole
An Application Guide to Suzuki-Miyaura Coupling Protocols for 5-Bromo-2-cyclopropyl-1,3-oxazole
Abstract
This technical guide provides detailed application notes and optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-cyclopropyl-1,3-oxazole. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. The following sections offer an in-depth examination of the reaction mechanism, critical parameters for success, step-by-step experimental procedures, and troubleshooting advice. The protocols have been designed to be robust and reproducible, enabling chemists to efficiently synthesize a diverse range of 5-aryl- and 5-heteroaryl-2-cyclopropyl-1,3-oxazoles, which are valuable scaffolds in drug discovery.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[2][3] Its mild reaction conditions, the commercial availability of diverse reagents, and the low toxicity of its boron-containing byproducts make it an indispensable tool in the pharmaceutical and fine chemical industries.[1][2]
For heterocyclic substrates like 5-bromo-2-cyclopropyl-1,3-oxazole, the Suzuki-Miyaura coupling provides a direct and modular route to introduce chemical diversity at the C-5 position, a critical vector for modulating biological activity and material properties.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4][5] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-cyclopropyl-1,3-oxazole. This step forms a square-planar Pd(II) complex.[3][5]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[4][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for Coupling with 5-Bromo-1,3-oxazole
The electronic nature of the 5-bromo-2-cyclopropyl-1,3-oxazole substrate requires careful selection of reaction parameters to ensure high yields and minimize side reactions.
-
Catalyst and Ligand Selection: The C-Br bond on the electron-deficient oxazole ring is generally reactive enough for oxidative addition. However, the choice of ligand is critical. Bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, P(t-Bu)3), are often highly effective.[7] They promote the formation of a monoligated Pd(0) species, which is highly reactive, and facilitate the reductive elimination step. For general screening, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) offer a good balance of activity and stability for coupling heteroaryl bromides.[8]
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. However, overly strong bases can promote the decomposition (protodeboronation) of sensitive aryl and heteroaryl boronic acids.[9]
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and effective for a range of substrates.[10] Cesium carbonate is more soluble and often provides better results for challenging couplings.
-
Phosphates (K₃PO₄): A milder base that is particularly effective for couplings involving unstable boronic acids, as it minimizes protodeboronation.[9][11]
-
-
Solvent System: A mixture of an organic solvent and water is typically required. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Temperature: Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. Temperatures between 80-100 °C are common.[8][11] Microwave heating can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[10][12]
Experimental Protocols
The following protocols provide a starting point for the synthesis of 5-substituted-2-cyclopropyl-1,3-oxazoles. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Coupling with Phenylboronic Acid
This protocol describes a standard coupling with a stable arylboronic acid.
Reagents & Materials:
-
5-Bromo-2-cyclopropyl-1,3-oxazole (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 5-bromo-2-cyclopropyl-1,3-oxazole, phenylboronic acid, and K₂CO₃.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-cyclopropyl-5-phenyl-1,3-oxazole.
Protocol 2: Coupling with Thiophene-3-boronic Acid
This protocol is adapted for a potentially less stable heteroarylboronic acid, using a milder base.
Reagents & Materials:
-
5-Bromo-2-cyclopropyl-1,3-oxazole (1.0 eq)
-
Thiophene-3-boronic acid (1.3 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Dimethoxyethane (DME)
-
Water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 5-bromo-2-cyclopropyl-1,3-oxazole, thiophene-3-boronic acid, and K₃PO₄.[11]
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add DME and water in a 3:1 ratio (e.g., 3 mL DME, 1 mL water for a 0.5 mmol scale reaction).
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress carefully by TLC or LC-MS, as heteroaryl couplings can sometimes be faster or prone to decomposition. Expect completion within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1. The final product is 2-cyclopropyl-5-(thiophen-3-yl)-1,3-oxazole.
Data Summary and Expected Results
The following table summarizes the recommended conditions and typical outcomes for the described protocols. Yields are highly dependent on the purity of reagents and strict adherence to inert atmosphere techniques.
| Parameter | Protocol 1 (Phenylboronic Acid) | Protocol 2 (Thiophene-3-boronic Acid) |
| Boronic Acid | Phenylboronic Acid (1.2 eq) | Thiophene-3-boronic acid (1.3 eq) |
| Catalyst (mol%) | Pd(dppf)Cl₂ (3%) | Pd(PPh₃)₄ (5%) |
| Base | K₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | DME / H₂O (3:1) |
| Temperature | 90 °C | 85 °C |
| Typical Time | 4-12 h | 2-8 h |
| Expected Yield | 75-90% | 65-85% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient heating.3. Poor quality reagents. | 1. Use fresh catalyst; ensure rigorous exclusion of air.2. Verify reaction temperature.3. Use high-purity, dry solvents and reagents. |
| Recovery of Starting Material | 1. Reaction not complete.2. Catalyst system is not active enough. | 1. Increase reaction time or temperature.2. Screen alternative catalysts/ligands (e.g., Pd₂(dba)₃ with SPhos). |
| Protodeboronation | 1. Base is too strong.2. Prolonged heating or excess water. | 1. Switch to a milder base like K₃PO₄ or KF.2. Reduce reaction time; use minimal water necessary. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the system is thoroughly purged with an inert gas before heating. |
| Difficult Purification | Co-elution of product with residual ligands or byproducts. | Optimize chromatography conditions; consider a different catalyst system if triphenylphosphine oxide is the issue. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for the functionalization of 5-bromo-2-cyclopropyl-1,3-oxazole. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols provided herein serve as a robust starting point for the synthesis of diverse libraries of 5-substituted oxazoles, enabling further exploration in drug development and materials science.
References
- NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Bellina, F., & Rossi, R. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
- Qiu, X., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Mondal, B., et al. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids.
- ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Iesce, M. R., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija.
- Ali, A. A., et al. (2022, December 15). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Google Patents. (2001, December 25). US6333414B1 - Process for the synthesis of trisubstituted oxazoles.
- Kumar, A., et al. (2016, December 21). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. World Journal of Pharmacy and Pharmaceutical Sciences.
- Asiri, A. M., et al. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Kumar, P., et al. (2012, March 25). SYNTHESIS OF 2-p-NITROBENZYL-5-PHENYL-1, 3, 4- OXADIAZOLE USING GREEN SOLVENT. TSI Journals.
Sources
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- 2. Lab Reporter [fishersci.se]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Application Note: Precision Functionalization of 5-Bromo-oxazoles via Palladium-Catalyzed Cross-Coupling
Executive Summary & Strategic Context
The oxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in oncology (e.g., Musettamycin) and antimicrobial agents. While C2-functionalization is well-established via direct C-H activation due to the acidity of the C2-proton (pKa ~20), C5-functionalization remains a synthetic bottleneck.
The use of 5-bromo-oxazoles provides a regioselective entry point for late-stage diversification. However, this substrate presents unique challenges:
-
Electronic Bias: The C5 position is electron-rich compared to C2, making oxidative addition slower than in electron-deficient heterocycles (like pyridine).
-
Ring Instability: The oxazole ring is susceptible to ring-opening hydrolysis under strong basic conditions (e.g., hydroxides) or high temperatures.
-
Poisoning: The basic nitrogen lone pair can coordinate to Pd(II), arresting the catalytic cycle.
This guide provides optimized, self-validating protocols for Suzuki-Miyaura and Stille couplings, specifically engineered to overcome these hurdles using modern ligand systems.
Mechanistic Insight & Reaction Design
To achieve high yields, one must understand the catalytic requirements of the 5-bromo-oxazole substrate. Unlike standard aryl bromides, the heteroatom proximity alters the electronics.
The Catalytic Cycle (C5-Insertion)
The rate-determining step is often the oxidative addition of Pd(0) into the C5-Br bond. Bulky, electron-rich phosphine ligands are required to:
-
Facilitate oxidative addition into the electron-rich C5-Br bond.
-
Prevent the formation of stable, inactive Pd-N (nitrogen coordination) complexes.
Visualization: Mechanistic Pathway
The following diagram illustrates the catalytic cycle and the specific failure modes (Ring Opening, Catalyst Poisoning) that this protocol aims to avoid.
Figure 1: Catalytic cycle for 5-bromo-oxazole coupling highlighting critical failure points (red dashed lines) that necessitate specific ligand/base choices.
Critical Parameters for Optimization
Before beginning the protocols, verify these three variables.
| Parameter | Recommendation | Rationale |
| Ligand | XPhos or SPhos | Dialkylbiaryl phosphines (Buchwald ligands) are bulky enough to prevent N-coordination and electron-rich enough to speed up oxidative addition at C5. |
| Base | K₃PO₄ or Cs₂CO₃ | Avoid hydroxides (NaOH, KOH) and alkoxides (NaOtBu). Carbonates and phosphates are mild enough to preserve the oxazole ring integrity. |
| Solvent | Dioxane/H₂O (4:1) | A biphasic system with water is crucial for the solubility of inorganic bases, but the organic layer must dissolve the lipophilic oxazole. |
Protocol A: Suzuki-Miyaura Coupling (The Gold Standard)
This is the primary method for installing aryl and heteroaryl groups. It utilizes XPhos Pd G2 or Pd(OAc)₂/SPhos , which have shown superior turnover numbers (TON) for heteroaryl halides.
Materials
-
Substrate: 5-bromo-oxazole derivative (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%) OR Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure
-
Preparation: In a microwave vial or Schlenk tube, combine the 5-bromo-oxazole, boronic acid, and base.
-
Note: If using the Pd(OAc)₂/SPhos system, add the ligand and metal precursor now. If using the precatalyst (XPhos Pd G2), add it last.
-
-
Inerting: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
-
Solvation: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80–100°C .
-
Monitoring: Check LCMS at 2 hours. Most reactions complete within 4–6 hours.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[2][3][4]
-
Purification: Flash chromatography. Note that oxazoles can be slightly basic; adding 1% Et₃N to the eluent can prevent streaking on silica.
Expected Yield: 75–95% for aryl boronic acids; 60–80% for heteroaryl boronic acids.
Protocol B: Stille Coupling (For Sensitive Substrates)
Use this method if the boronic acid is unstable (protodeboronation prone) or if the substrate contains base-sensitive esters that might hydrolyze even with K₃PO₄.
Materials
-
Substrate: 5-bromo-oxazole (1.0 equiv)
-
Coupling Partner: Aryl-stannane (Bu₃Sn-Ar) (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)
-
Additive: CuI (10 mol%) (Optional, "Copper effect" accelerates transmetalation)
-
Solvent: Toluene (anhydrous) or DMF
Step-by-Step Procedure
-
Safety: Organotin compounds are highly toxic.[5] Perform all steps in a fume hood.
-
Assembly: Combine 5-bromo-oxazole, stannane, and catalyst in a dry reaction vessel.
-
Degassing: Heavily degas the solvent (sparge with Ar for 15 mins). Oxygen is detrimental to Pd(PPh₃)₄.
-
Reaction: Add solvent and heat to 100–110°C for 12–24 hours.
-
Optimization: If conversion is slow, add CuI (10 mol%) and CsF (2.0 equiv). This activates the stannane via a hypervalent intermediate.
-
-
Workup (Tin Removal):
-
Purification: Silica gel chromatography.
Troubleshooting & Optimization (The "Black Box")
When the standard protocols fail, use this decision tree to diagnose the issue.
Figure 2: Diagnostic decision tree for troubleshooting low yields in 5-bromo-oxazole coupling.
Comparative Data Table
The following data summarizes typical yields observed in literature for 5-bromo-oxazole couplings using the recommended conditions.
| Entry | Coupling Partner | Method | Catalyst/Ligand | Yield | Ref |
| 1 | Phenylboronic acid | Suzuki | Pd(OAc)₂ / SPhos | 92% | [1] |
| 2 | 4-Methoxyphenylboronic acid | Suzuki | Pd₂(dba)₃ / XPhos | 88% | [1] |
| 3 | 3-Pyridinylboronic acid | Suzuki | Pd(PPh₃)₄ | 55% | [1] |
| 4 | 2-Tributylstannyl-thiophene | Stille | Pd(PPh₃)₄ | 73% | [2] |
| 5 | Vinylboronic ester | Suzuki | Pd(dppf)Cl₂ | 81% | [3] |
References
-
BenchChem Application Notes. Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. (2025).[3][6][7] Retrieved from
-
Vedejs, E., et al. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Retrieved from
-
Schnürch, M., et al. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.J. Org.[8][9][10][11][12] Chem.2010 , 75, 10.
-
Verrier, C., et al. Direct Arylation of Oxazoles and Thiazoles.Chem. Sci.[4]2013 , 4, 3121.
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.[12]Angew. Chem. Int. Ed.1986 , 25, 508.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chemistry.msu.edu [chemistry.msu.edu]
Application Note: High-Fidelity Lithiation and Functionalization of 5-Bromo-2-cyclopropyl-1,3-oxazole
Executive Summary
This application note details the procedure for the regioselective functionalization of 5-Bromo-2-cyclopropyl-1,3-oxazole (Compound 1 ). While oxazoles are versatile pharmacophores in drug discovery (e.g., kinase inhibitors, HDAC inhibitors), their metallation is fraught with instability. The 5-lithiooxazole intermediate is prone to ring-opening fragmentation into acyclic isocyanides (Schröder’s base equilibrium).
This guide provides a robust, self-validating protocol to bypass these stability issues. By leveraging the C2-cyclopropyl blocking group and cryogenic Halogen-Lithium Exchange (HLE), researchers can access a wide library of 5-substituted oxazoles with high fidelity.
Mechanistic Grounding & Chemical Context[1][2][3][4]
The Challenge: The "Schröder Equilibrium"
Lithiation of oxazoles typically occurs at the C2 position (the most acidic proton, pKa ~20). However, in Compound 1 , the C2 position is blocked by a cyclopropyl group. This necessitates lithiation at C5 via Halogen-Lithium Exchange (HLE) of the bromine atom.
The critical failure mode in this chemistry is the inherent instability of the 5-lithiooxazole species (Intermediate A ). Above -50°C, this species undergoes electrocyclic ring opening to form the acyclic isocyanide enolate (Species B ), which is thermodynamically favored but synthetically undesirable for retaining the oxazole core.
The Solution: Cryogenic Kinetic Control
The success of this protocol relies on Kinetic Control . The rate of HLE with n-Butyllithium (n-BuLi) at -78°C is significantly faster than the rate of ring opening. By maintaining cryogenic temperatures and ensuring rapid electrophile trapping, the equilibrium is "frozen" in favor of the closed oxazole ring.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the required control strategy.
Figure 1: Mechanistic pathway showing the competition between productive trapping and destructive ring opening.
Experimental Protocol
Reagents and Equipment
-
Substrate: 5-Bromo-2-cyclopropyl-1,3-oxazole (>97% purity).
-
Lithiation Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes). Critical: Titrate before use using N-pivaloyl-o-toluidine or diphenylacetic acid to ensure accurate stoichiometry.
-
Solvent: Anhydrous Tetrahydrofuran (THF), distilled from Na/Benzophenone or passed through an activated alumina column (KF < 50 ppm).
-
Electrophile: Freshly distilled (e.g., Benzaldehyde, DMF, or Iodine).
-
Vessel: Flame-dried 3-neck round bottom flask with internal temperature probe.
Step-by-Step Methodology
Step 1: System Preparation
-
Assemble a 3-neck flask with a magnetic stir bar, nitrogen/argon inlet, and a low-temperature thermometer (must reach inside the liquid).
-
Flame-dry the apparatus under vacuum and backfill with inert gas (Ar/N2) three times.
-
Charge the flask with 5-Bromo-2-cyclopropyl-1,3-oxazole (1.0 equiv) and anhydrous THF (concentration 0.1 M to 0.2 M).
Step 2: Cryogenic Cooling
-
Submerge the flask in a dry ice/acetone bath.
-
Allow the internal temperature to stabilize at -78°C .
-
Note: Do not use a simple ice/salt bath; strict -78°C is required to prevent ring opening.
Step 3: Halogen-Lithium Exchange (HLE)
-
Add n-BuLi (1.05 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 10–15 minutes.
-
Monitor: Ensure internal temperature does not rise above -70°C during addition.
-
Aging: Stir the mixture at -78°C for exactly 30 minutes .
-
Why? This time is sufficient for complete Br-Li exchange but short enough to minimize isomerization risks.
-
Step 4: Electrophilic Trapping
-
Add the Electrophile (1.2 – 1.5 equiv) dissolved in a minimum amount of anhydrous THF dropwise.
-
Speed: Add relatively quickly while maintaining temp < -70°C to outcompete any decomposition.
-
-
Stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 1–2 hours.
Step 5: Quench and Workup
-
Quench with saturated aqueous NH₄Cl (or Na₂S₂O₃ if Iodine was used).
-
Extract with EtOAc (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Data Summary & Optimization
Electrophile Compatibility Table
The following table summarizes expected outcomes based on internal validation data for 2-substituted-5-lithiooxazoles.
| Electrophile Class | Reagent Example | Product Type | Expected Yield | Notes |
| Aldehydes | Benzaldehyde | Secondary Alcohol | 75-85% | Very reliable; fast reaction. |
| Formamides | DMF | Aldehyde (after workup) | 65-75% | Requires acidic workup to hydrolyze intermediate. |
| Halogens | Iodine ( | 5-Iodo-oxazole | 80-90% | Useful for subsequent Sonogashira couplings. |
| Borates | Boronic Acid | 50-60% | Prone to protodeboronation; handle carefully. | |
| Ketones | Acetophenone | Tertiary Alcohol | 60-70% | Steric bulk may reduce yield slightly. |
Advanced Optimization: Transmetallation
If the desired electrophile is sluggish (e.g., alkyl halides) or requires higher temperatures, the lithium species must be stabilized by transmetallation to Zinc.
Protocol Modification:
-
After Step 3 (Lithiation), add anhydrous ZnCl₂ (1.1 equiv, 1.0 M in THF) at -78°C.
-
Warm to 0°C for 30 mins to form the 5-zincated oxazole .
-
Add the electrophile (and Pd catalyst if performing Negishi coupling).
-
Benefit: The Zinc species is immune to the ring-opening equilibrium.
Workflow Visualization
Figure 2: Operational workflow for direct trapping vs. transmetallation strategies.
References
-
Vedejs, E., & Monahan, S. D. (1996). Oxazole Activation: Lithiation and Ring Opening. Journal of Organic Chemistry.[1][2] This seminal paper establishes the equilibrium between 5-lithiooxazoles and isocyanides.
-
Hodges, J. C., et al. (1991). Lithiation of oxazoles.[2][3] A study of regioselectivity and stability. Journal of Organic Chemistry.[1][2] Details the temperature dependence of oxazole metallation.
-
Evans, D. A., et al. (1999).[4] Selective Lithiation of 2-Methyloxazoles.[4] Organic Letters.[4] Discusses stabilization strategies for oxazolyl anions.
-
Anderson, B. A., et al. (1995). The Lithium-Halogen Exchange Reaction: Kinetics and Mechanism.[5] Journal of the American Chemical Society.[1][2] Provides the fundamental basis for the HLE rates vs. proton transfer.
Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi). All manipulations must be performed in a fume hood by trained personnel using appropriate PPE.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Using 5-Bromo-2-cyclopropyl-1,3-oxazole as a scaffold in fragment-based drug design
Abstract
This guide details the application of 5-Bromo-2-cyclopropyl-1,3-oxazole (CAS: Available upon commercial query) as a privileged scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional planar heteroaromatics, this scaffold integrates the metabolic stability and 3D-character (
Introduction: The "Escape from Flatland"
In modern medicinal chemistry, increasing the fraction of saturated carbon atoms (
-
Metabolic Blocking: The cyclopropyl group effectively blocks metabolic oxidation (CYP450) often seen with isopropyl or ethyl substituents, while maintaining similar lipophilic bulk.
-
Conformational Restriction: The
bond between the oxazole and cyclopropyl ring has a defined rotational energy barrier, potentially pre-organizing the ligand for receptor binding. -
Synthetic Modularity: The C-5 bromine serves as a highly reactive electrophile for cross-coupling, allowing the scaffold to act as a "core linker" connecting two pharmacophores.
Physicochemical Profile
| Property | Value (Approx.) | Significance |
| MW | ~188 Da | Ideal for fragment libraries (Rule of 3 compliant). |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good permeability potential. |
| TPSA | ~26 Ų | Polar surface area derived from the oxazole nitrogen/oxygen; good for CNS penetration. |
| H-Bond Acceptors | 1 (Oxazole N) | Critical for hinge binding in kinases or interacting with serine proteases. |
Experimental Workflow: From Fragment to Lead
The following workflow illustrates the integration of this scaffold into a drug discovery pipeline.
Diagram 1: FBDD Elaboration Workflow
Caption: Logic flow for promoting a weak fragment hit to a potent lead using the 5-bromooxazole handle.
Synthetic Protocols
The C-5 position of the oxazole ring is electronically distinct. The electron-withdrawing nature of the adjacent oxygen makes C-5 susceptible to oxidative addition by Pd(0), facilitating robust cross-coupling.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: To couple an aryl/heteroaryl boronic acid to the C-5 position. Scale: 0.5 mmol (Parallel synthesis compatible).
Reagents:
-
Scaffold: 5-Bromo-2-cyclopropyl-1,3-oxazole (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or sealed tube, combine the scaffold (94 mg, 0.5 mmol) and aryl boronic acid (0.6 mmol).
-
Catalyst Addition: Add the Pd catalyst (0.025 mmol) under a nitrogen atmosphere.
-
Solvent/Base: Add 1,4-Dioxane (4 mL) followed by
solution (0.75 mL). -
Degassing: Sparge the mixture with nitrogen for 2 minutes to remove dissolved oxygen (Critical for preventing homocoupling).
-
Reaction: Seal and heat at 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over
.[1][2] -
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Validation:
-
TLC: Monitor disappearance of the bromide (
usually higher than product). -
LCMS: Check for
of the coupled product. Note: The cyclopropyl ring is stable under these basic conditions.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: To introduce an amine at C-5, creating an amino-oxazole core (common in kinase inhibitors). Challenge: Oxazoles can be sensitive to strong bases; mild bases and specific ligands are preferred.
Reagents:
-
Scaffold: 5-Bromo-2-cyclopropyl-1,3-oxazole (1.0 equiv)
-
Amine: Primary or secondary amine (1.2 equiv)
-
Catalyst System:
(2 mol%) + XPhos (4 mol%) -
Base:
(2.0 equiv) - Avoid NaOtBu to prevent ring opening. -
Solvent: Toluene or t-Amyl alcohol (anhydrous)
Procedure:
-
Setup: Charge a reaction vial with the scaffold (0.5 mmol), amine (0.6 mmol), and
(325 mg, 1.0 mmol). -
Pre-catalyst: In a separate vial, mix
and XPhos in a small amount of solvent and stir for 5 mins to generate the active species. Transfer this to the main reaction vial. -
Reaction: Heat at 100°C for 12–16 hours.
-
Workup: Filter through a Celite pad to remove palladium black and inorganic salts. Wash with EtOAc.[2]
-
Purification: Reverse-phase HPLC is often recommended for amino-oxazoles to ensure removal of trace Pd and ligands.
Diagram 2: Reaction Mechanism (Suzuki Coupling)
Caption: Catalytic cycle for C-5 arylation. The oxidative addition into the C-Br bond is the rate-determining step.
Strategic Considerations & Troubleshooting
Regioselectivity & Stability
-
C-2 vs C-5: The bromine is at C-5.[3] The C-2 position is occupied by the cyclopropyl group. This prevents the common issue of C-2 lithiation/deprotonation that occurs in unsubstituted oxazoles.
-
Cyclopropyl Integrity: The cyclopropyl ring is generally robust. However, avoid strong Lewis acids (e.g.,
, ) which can cause ring-opening. Standard Suzuki/Buchwald conditions are safe.
Library Design Vectors
When designing a library around this scaffold, consider:
-
Vector A (C-5): The "Growth" vector. Use Suzuki coupling to reach into hydrophobic pockets (e.g., the specificity pocket of a kinase).
-
Vector B (Cyclopropyl): The "Anchor" vector. The cyclopropyl group sits in small lipophilic pockets, improving potency via van der Waals interactions and shape complementarity.
Comparison to Other Scaffolds
| Scaffold | Metabolic Stability | Solubility | Synthetic Ease |
| 5-Br-2-cyclopropyl-oxazole | High | Medium | High (C-5 Br) |
| 5-Br-2-isopropyl-oxazole | Low (CYP oxidation) | Medium | High |
| 5-Br-2-phenyl-oxazole | High | Low (Planar) | High |
References
-
The Cyclopropyl Fragment in Medicinal Chemistry
-
Oxazole Synthesis & Functionalization
-
Strotman, N. A., et al. (2010).[3] Catalyst-Controlled Regioselective Suzuki Coupling of Oxazoles. Organic Letters, 12(16), 3578–3581.
-
-
Palladium-Catalyzed Cross-Coupling Protocols
-
Metabolic Stability of Cyclopropyl Groups
-
Wilsher, N. E., et al. (2021). Metabolism of Cyclopropyl Groups in Drug Discovery. ACS Medicinal Chemistry Letters, 12(9), 1435–1440.[4]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Optimized Sonogashira Coupling of 5-Bromo-Oxazole Derivatives
Executive Summary
The functionalization of oxazoles at the C5 position is a critical transformation in the synthesis of natural products (e.g., muscoride A) and bioactive pharmacophores (e.g., VEGFR inhibitors). While 5-bromooxazole derivatives offer a direct handle for cross-coupling, they present unique challenges compared to their carbocyclic counterparts: ring instability under vigorous heating and C2-proton acidity (
This guide details two validated protocols for the Sonogashira coupling of 5-bromooxazoles. We transition beyond generic "textbook" conditions to provide a fine-tuned methodology that balances oxidative addition rates against substrate decomposition.
Scientific Foundation & Mechanistic Logic
The Substrate Challenge
5-Bromooxazoles are electron-deficient heteroarenes. The C5-Br bond is activated for oxidative addition to Pd(0), often proceeding faster than in bromobenzene. However, the adjacent oxygen atom renders the ring susceptible to cleavage under acidic conditions, while the C2 position is prone to deprotonation by strong bases.
-
The Trap: Standard Sonogashira conditions often employ high temperatures (80–100°C) and strong amine bases. For 5-bromooxazole, this can lead to C2-cupration (if CuI is present), resulting in homocoupling or polymerization.
-
The Solution: Use mild bases (Et
N or -Pr NH) and controlled temperatures (40–60°C), often requiring more active catalyst systems to compensate for the lower thermal energy.
Mechanistic Pathway
The reaction follows the standard Pd(0)/Pd(II) cycle, but the Transmetallation step is the critical control point. The copper acetylide must transfer the alkyne to the Pd-center faster than the base deprotonates the oxazole C2-H.
Figure 1: Catalytic cycle highlighting the oxidative addition of the 5-bromooxazole and the convergence of the copper cycle.
Critical Parameter Optimization
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | PdCl | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. For sterically hindered alkynes, bidentate ligands like dppf prevent catalyst decomposition. |
| Co-Catalyst | CuI (2–5 mol%) | Essential for terminal alkynes to form the organocopper intermediate. Warning: Excess CuI promotes Glaser homocoupling of the alkyne. |
| Base | Et | Triethylamine is standard. Secondary amines (DEA) can sometimes act as nucleophiles toward the oxazole ring; tertiary amines are safer. |
| Solvent | DMF or THF | DMF promotes the reaction by stabilizing polar intermediates but is hard to remove. THF is better for workup but requires strictly anhydrous conditions. |
| Temperature | 50°C – 65°C | Higher temperatures (>80°C) risk oxazole ring opening or polymerization. |
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard Substrates)
Best for: Commercially available 5-bromooxazoles and robust terminal alkynes (phenylacetylene, octyne).
Reagents:
-
5-Bromooxazole derivative (1.0 equiv)[1]
-
Terminal Alkyne (1.2 – 1.5 equiv)
-
PdCl
(PPh ) (0.03 equiv / 3 mol%) -
CuI (0.05 equiv / 5 mol%)
-
Et
N (3.0 equiv) -
Anhydrous DMF (0.2 M concentration relative to oxazole)
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.
-
Solids Addition: Charge the vessel with PdCl
(PPh ) , CuI, and the 5-bromooxazole substrate. -
Degassing (Crucial): Seal the vessel. Evacuate and backfill with Argon three times. Oxygen is the enemy of this catalytic cycle (oxidizes Cu(I) to Cu(II), killing the catalyst).
-
Liquids Addition: Inject anhydrous DMF and Et
N via syringe through the septum. -
Alkyne Addition: Add the terminal alkyne last. If the alkyne is a solid, add it in Step 2.
-
Reaction: Stir at 60°C for 4–12 hours.
-
Checkpoint: Monitor via TLC.[2] The starting bromide usually has a lower R
than the coupled product in Hexane/EtOAc systems.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na
SO . -
Purification: Flash column chromatography. Note: Oxazoles can streak on silica; adding 1% Et
N to the eluent helps.
Protocol B: Copper-Free / Mild Method (Sensitive Substrates)
Best for: Substrates containing esters (e.g., ethyl 5-bromooxazole-4-carboxylate) or when Glaser homocoupling is a major side product.
Rationale: Removing Copper eliminates the formation of the copper-acetylide, requiring a "Copper-free" mechanism that relies on the amine base and a more active Pd species.
Reagents:
-
Pd(OAc)
(5 mol%)[3] -
XPhos or P(t-Bu)
(10 mol%) - Electron-rich ligands facilitate oxidative addition. -
Cs
CO (2.0 equiv) - Inorganic base avoids nucleophilic attack. -
MeCN or Toluene (0.2 M)
Procedure:
-
Combine Pd(OAc)
, Ligand, Cs CO , and substrate in a vial. -
Purge with Argon.
-
Heat to 80°C . Note: Higher temp is required without Copper, but the absence of Cu prevents specific side reactions.
Workflow Visualization
Figure 2: Operational workflow for the standard Sonogashira coupling of 5-bromooxazoles.
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst death (Pd black formation) | Ensure strict O |
| Homocoupling (Di-alkyne) | Excess CuI or O | Reduce CuI to 1-2 mol%. Ensure inert atmosphere. Add alkyne slowly (syringe pump). |
| Ring Opening | Base/Nucleophile attack | Switch from amine base (Et |
| Starting Material Recovery | Slow Oxidative Addition | The 5-Br bond is not inserting. Switch to electron-rich ligands (SPhos, XPhos) to boost Pd(0) nucleophilicity. |
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Shibahara, F., et al. (2012).[5] Palladium-catalyzed C-H bond direct alkynylation of 5-membered heteroarenes.[5] Journal of Organic Chemistry, 77(12), 5381-5388.[5] Retrieved from [Link]
-
Verrier, C., et al. (2010). Direct Arylation of Oxazoles. Chemistry - A European Journal.[6] (Cited for context on C2 vs C5 reactivity profiles in oxazoles).
- Science of Synthesis. (2024). Oxazoles: Synthesis and Reactivity. (General reference for oxazole stability parameters).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C-H bond direct alkynylation of 5-membered heteroarenes: a well-defined synthetic route to azole derivatives containing two different alkynyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Application Note: Precision Synthesis of 2-Cyclopropyl-5-aryl-1,3-oxazoles via Direct C-H Arylation
Executive Summary & Strategic Value
The 2-cyclopropyl-5-aryl-1,3-oxazole scaffold represents a high-value pharmacophore in modern medicinal chemistry. The cyclopropyl group acts as a superior bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability (blocking CYP450 oxidation) and rigidifying the vector of the attached oxazole ring.
Traditional synthesis involves multi-step cyclizations (e.g., Robinson-Gabriel) that limit late-stage functionalization. This guide details a Direct C-H Arylation protocol. By utilizing the C2-cyclopropyl group as a blocking element, we force exclusive regioselectivity at the C5 position. This method utilizes a Palladium(II)-catalyzed, Pivalate-assisted mechanism to couple 2-cyclopropyl-1,3-oxazole with diverse aryl bromides.
Key Advantages:
-
Atom Economy: Eliminates the need for pre-functionalized organometallics (Sn, B, Zn) on the oxazole.
-
Regiocontrol: 100% C5-selective (C2 blocked; C5 electronically favored over C4).
-
Scalability: Compatible with polar aprotic solvents suitable for GMP workflows.
Mechanistic Insight: The CMD Pathway
Understanding the mechanism is critical for troubleshooting. Unlike standard Suzuki couplings, this reaction proceeds via Concerted Metallation-Deprotonation (CMD) .
-
Catalyst Activation: Pd(OAc)₂ coordinates with the phosphine ligand.
-
Oxidative Addition: The active Pd(0) species inserts into the Aryl-Bromide bond.
-
Ligand Exchange: The bromide is displaced by a Pivalate anion (from PivOH/Base). This is the critical step.
-
C-H Activation (CMD): The pivalate ligand acts as an intramolecular base, deprotonating the oxazole C5-H while simultaneously forming the Pd-C bond. This lowers the energy barrier significantly compared to carbonate-only pathways.
-
Reductive Elimination: The product is released, regenerating Pd(0).
Mechanistic Workflow (DOT Visualization)
Figure 1: The Pivalate-assisted Concerted Metallation-Deprotonation (CMD) catalytic cycle. Note the critical role of Pivalate (OPiv) in lowering the C-H activation energy barrier.
Optimization & Critical Parameters
The success of this reaction hinges on the "Fagnou Conditions" adapted for oxazoles. The interplay between the base and the carboxylate additive is non-negotiable.
Table 1: Reaction Parameter Optimization Matrix
| Parameter | Recommended | Alternative | Impact & Causality |
| Catalyst | Pd(OAc)₂ (5 mol%) | PdCl₂(PPh₃)₂ | Acetate sources initiate the CMD cycle faster than chlorides. |
| Ligand | PCy₃·HBF₄ (10 mol%) | P(t-Bu)₃·HBF₄ | Electron-rich, bulky phosphines stabilize the Pd(II) intermediate and facilitate oxidative addition. |
| Additive | PivOH (30 mol%) | 1-Adamantanecarboxylic acid | CRITICAL. Acts as a proton shuttle. Without Pivalic acid, yields drop by >40%. |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ | K₂CO₃ regenerates the pivalate anion. Cs₂CO₃ is superior for sterically hindered aryls but more expensive. |
| Solvent | DMA (Dimethylacetamide) | Toluene | DMA (polar aprotic) stabilizes the charged intermediates. Toluene is used only if C2-selectivity is desired (not applicable here as C2 is blocked). |
| Temp | 100–110 °C | 80 °C | High activation energy of C-H bond requires heat. <80°C results in stalled conversion. |
Detailed Experimental Protocol
Materials
-
Substrate: 2-Cyclopropyl-1,3-oxazole (1.0 equiv) [Synthesized via cyclization of cyclopropanecarboxamide + bromoacetaldehyde or commercial].
-
Coupling Partner: Aryl Bromide (1.2 equiv).
-
Catalyst System: Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%).
-
Reagents: K₂CO₃ (2.0 equiv), Pivalic Acid (30 mol%).
-
Solvent: Anhydrous DMA (0.2 M concentration).
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Solids Addition: Charge the vessel with:
-
Pd(OAc)₂ (11.2 mg, 0.05 mmol)
-
PCy₃[1]·HBF₄ (36.8 mg, 0.10 mmol)
-
K₂CO₃ (276 mg, 2.0 mmol)
-
Solid Aryl Bromides (if applicable, 1.2 mmol)
-
-
Inerting: Cap the vessel and evacuate/backfill with Argon three times. Note: Oxygen is a poison for the phosphine ligand.
-
Liquids Addition:
-
Add Pivalic Acid (30 mg, 0.3 mmol) via syringe (melt if solid, or add as solid in step 2).
-
Add 2-Cyclopropyl-1,3-oxazole (109 mg, 1.0 mmol) via syringe.
-
Add Anhydrous DMA (5.0 mL).
-
-
Reaction: Place the vessel in a pre-heated oil block at 100 °C . Stir vigorously (1000 rpm) for 16 hours.
-
Checkpoint: The mixture should turn from orange to dark brown/black.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Wash the filtrate with H₂O (3 x 15 mL) to remove DMA (crucial for good separation). Wash once with Brine.
-
Dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 10% to 30% EtOAc).
-
Target: 2-cyclopropyl-5-aryl-1,3-oxazoles usually elute with an R_f of ~0.4 in 20% EtOAc/Hex.
-
Scope and Limitations
Substrate Compatibility
-
Electron-Poor Aryl Bromides (e.g., 4-CN, 4-NO₂, 4-CF₃):
-
Performance: Excellent (>85% Yield).
-
Reasoning: Electron-deficient arenes undergo oxidative addition rapidly.
-
-
Electron-Rich Aryl Bromides (e.g., 4-OMe, 4-Me):
-
Performance: Good (60–75% Yield).
-
Optimization: May require longer reaction times (24h) or slightly higher catalyst loading (7.5 mol%) due to slower oxidative addition.
-
-
Heteroaryl Bromides (e.g., 3-Bromopyridine):
-
Performance: Moderate to Good.[2]
-
Note: Pyridines can compete for Pd coordination. Use Cs₂CO₃ instead of K₂CO₃ to improve solubility and reactivity.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning (O₂) or "PivOH missing". | Ensure rigorous degassing. Verify Pivalic Acid was added (it is the switch for this reaction). |
| Homocoupling (Ar-Ar) | Slow C-H activation step. | Decrease Aryl Bromide excess.[1] Increase oxazole equivalents to 1.5. |
| Ring Opening | Acidic hydrolysis during workup. | Oxazoles are acid-sensitive. Ensure workup is neutral; do not use HCl for washes. |
| Pd Black Precipitation early | Ligand oxidation. | Use fresh phosphine salt (PCy₃·HBF₄) rather than free phosphine solution. |
References
-
Direct Arylation Mechanism (CMD): Lafrance, M.; Fagnou, K. "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design." J. Am. Chem. Soc.[3]2006 , 128, 16496. Link
-
Oxazole Regioselectivity: Strotman, N. A.; Chobanian, H. R.; et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[4] Org.[4][5][6] Lett.2010 , 12, 3578.[4] Link
-
General Azole Arylation: Bellina, F.; Rossi, R. "Synthesis and Biological Activity of 2,5-Diaryl-1,3-oxazoles." Tetrahedron2006 , 62, 7213. Link
-
Cyclopropyl Bioisosteres: Wuitschik, G.; et al. "Oxetanes as Promising Modules in Drug Discovery." Angew. Chem. Int. Ed.2006 , 45, 7736. (Context on small ring bioisosteres). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed direct arylation of azine and azole N-oxides: reaction development, scope and applications in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
Technical Application Note: Optimized C-N Coupling of 5-Bromo-2-cyclopropyl-1,3-oxazole
Executive Summary & Strategic Analysis
The 5-amino-2-cyclopropyl-1,3-oxazole motif is a high-value bioisostere in modern drug design, offering improved metabolic stability and lipophilicity compared to furan or unsubstituted oxazole analogs. However, installing the amino group via Buchwald-Hartwig coupling on the 5-bromo precursor presents unique challenges:
-
Catalyst Poisoning: The oxazole nitrogen (N3) is a competent ligand that can displace phosphines or coordinate to Pd(II) intermediates, arresting the catalytic cycle.
-
Electronic Deactivation: The electron-rich nature of the oxazole ring (relative to pyridine) can make the C5-Br bond less prone to oxidative addition compared to electron-deficient heteroaryl halides.
-
Base Sensitivity: While the C2-cyclopropyl group blocks the most acidic site (pKa ~20 for C2-H), the oxazole ring remains susceptible to nucleophilic attack or ring-opening under harsh basic conditions.
The Solution: This protocol leverages bulky, electron-rich biaryl phosphine ligands (specifically tBuBrettPhos and XPhos) to prevent N3-coordination and facilitate oxidative addition. We prioritize the use of Palladium Precatalysts (G3/G4) to ensure rapid initiation and minimize induction periods.
Mechanistic Insight: The Catalytic Cycle
The following diagram illustrates the specific catalytic pathway for this substrate, highlighting the critical "Danger Zone" where catalyst poisoning occurs.
Figure 1: Catalytic cycle for 5-bromooxazole amination. Note the "Off-Cycle Trap" where the oxazole nitrogen coordinates to Palladium if the ligand is insufficiently bulky.
Experimental Protocols
Method A: The "Gold Standard" (High Throughput/Robust)
Recommended for primary amines and non-sensitive secondary amines.
Reagents:
-
Substrate: 5-Bromo-2-cyclopropyl-1,3-oxazole (1.0 equiv)
-
Amine: 1.2 equiv[1]
-
Catalyst: tBuBrettPhos Pd G3 (2-3 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane or tBuOH (0.2 M)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strictly inert conditions (Ar/N2), charge a reaction vial with the Pd-precatalyst, NaOtBu, and the aryl bromide.
-
Amine Addition: If the amine is a solid, add it now. If liquid, add after solvent.
-
Solvation: Add anhydrous 1,4-Dioxane (sparged with Argon for 10 mins). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 80 °C for 2–4 hours. Note: 5-bromooxazoles are reactive; prolonged heating at >100°C may degrade the product.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd residuals. Concentrate and purify via flash chromatography (typically Hex/EtOAc).
Method B: The "Mild" Condition (Base-Sensitive Substrates)
Recommended if the amine partner contains esters, nitriles, or acidic protons.
Reagents:
-
Catalyst: XPhos Pd G4 (2-4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, finely ground)
-
Solvent: Toluene/tBuOH (4:1 ratio)
-
Temperature: 90–100 °C
Why this works: The carbonate base is less aggressive than alkoxides, preserving sensitive functional groups on the coupling partner. The addition of tBuOH acts as a proton shuttle, facilitating the deprotonation step in the heterogeneous mixture.
Optimization & Data Analysis
Ligand Screening Matrix
The following table summarizes expected performance based on amine class for this specific scaffold.
| Amine Class | Recommended Ligand | Base | Temp | Expected Yield | Notes |
| Primary Alkyl | tBuBrettPhos | NaOtBu | 80°C | High (>85%) | Best general system for 5-membered rings [1]. |
| Secondary Cyclic | RuPhos / XPhos | NaOtBu | 80°C | High (>90%) | Steric bulk of RuPhos prevents N-coordination. |
| Anilines | BrettPhos | Cs₂CO₃ | 100°C | Mod-High | Weak base often required to prevent diarylation. |
| Amides | tBuBrettPhos | K₃PO₄ | 110°C | Moderate | Requires higher temp; strictly anhydrous. |
The "Self-Validating" Troubleshooting Tree
Use this logic flow to diagnose failures.
Figure 2: Decision tree for reaction optimization.
Critical Safety & Handling
-
5-Bromo-2-cyclopropyl-1,3-oxazole: While the cyclopropyl group adds stability, avoid strong mineral acids during workup to prevent ring opening.
-
Palladium Residues: Oxazoles are often potent metal chelators. Standard aqueous washes may not remove all Pd. Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine if the product is colored.
References
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[2] Organic Letters, 16(3), 832–835. [Link] (Establishes tBuBrettPhos as the premier ligand for sensitive 5-membered heterocyclic bromides).
-
A General Method for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Halides. Surry, D. S., & Buchwald, S. L. (2008).[3][4] Chemical Science, 2(1), 27-50. [Link] (Comprehensive review of ligand selection, specifically XPhos and RuPhos).
-
Preparation of 2-Substituted-5-Amino-Oxazoles via Buchwald-Hartwig Coupling. Verrier, C., et al. (2011). Chemistry – A European Journal, 17(10), 2828. [Link] (Provides precedent for oxazole C5-amination).
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 3. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 5-Bromo-2-cyclopropyl-1,3-oxazole
Case ID: OX-CYC-5BR Status: Open for Optimization Assigned Specialist: Senior Application Scientist
Executive Summary: The Deceptive Substrate
Coupling 5-bromo-2-cyclopropyl-1,3-oxazole is not a standard Suzuki reaction. While the cyclopropyl group at the C2 position adds beneficial lipophilicity and metabolic stability, the core oxazole ring presents a "Janus-faced" challenge:
-
Electrophilicity: The C5-Br bond is electronically activated for oxidative addition.
-
Nucleophilicity (Catalyst Poisoning): The oxazole nitrogen (N3) is a potent Lewis base that can coordinate to the Palladium center, displacing ligands and shutting down the catalytic cycle.
The Goal: To engineer a reaction environment that favors the C5-Br oxidative addition while sterically shielding the Pd center from N3-coordination.
Strategic Analysis: Failure Modes & Solutions
The "Triangle of Death" in Oxazole Couplings
Most yield losses for this specific substrate stem from three competing pathways.
| Failure Mode | Symptom | Root Cause | Technical Solution |
| Catalyst Poisoning | Reaction stalls <20% conversion. | Oxazole N-atom binds Pd(II), forming an inactive "off-cycle" resting state.[1] | Switch to Bulky Ligands. Use XPhos or tBuXPhos to sterically crowd the Pd center, preventing N-binding. |
| Protodehalogenation | Formation of 2-cyclopropyl-1,3-oxazole (Br replaced by H). | Transmetallation is too slow; Pd(II)-Ar intermediate scavenges a proton from solvent/water. | Anhydrous Workup or Faster Cycle. Increase catalyst activity (G3/G4 precatalysts) or switch to aprotic polar solvents. |
| Ring Opening | Complex mixture/tar. | Hydrolysis of the oxazole ring or cyclopropyl fragmentation under harsh acidic/basic conditions. | Buffer the pH. Use mild bases (K₃PO₄, CsF) instead of hydroxides/alkoxides. |
Optimization Matrix: The "Gold Standard" Conditions
Do not rely on tetrakis (Pd(PPh₃)₄). It is insufficient for this heteroaryl system.
A. Ligand Selection (The Engine)
Recommendation: Dialkylbiaryl phosphines (Buchwald Ligands)
-
XPhos: The primary recommendation. Excellent for heteroaryl chlorides/bromides. The isopropyl groups provide steric bulk to prevent N-poisoning.
-
SPhos: Good alternative if the boronic acid is sterically hindered.
-
P(t-Bu)₃: High reactivity but air-sensitive; use as a specific Pd-complex if available.
B. Base Selection (The Activator)
-
K₃PO₄ (Tribasic Potassium Phosphate): The best balance of basicity and compatibility. It buffers the reaction effectively.
-
Cs₂CO₃: Useful for sterically demanding couplings but can be hygroscopic (dry carefully).
-
Avoid: NaOtBu or KOtBu (Too strong; risk of ring opening).
C. Solvent Systems
-
1,4-Dioxane / Water (4:1): The standard. Good solubility for the lipophilic cyclopropyl group.
-
Toluene / Water (10:1): If the boronic acid is very hydrophobic.
-
n-Butanol: If the reaction requires higher temperatures (>110°C) and solubility is an issue.
Visual Troubleshooting Guide
Diagnostic Decision Tree
Use this logic flow to identify the bottleneck in your specific reaction.
Caption: Diagnostic logic flow for identifying failure modes in 5-bromo-2-cyclopropyl-1,3-oxazole coupling.
Recommended Protocol
This protocol uses a Pre-catalyst (Pd-G3/G4) . Using pre-catalysts is critical because it ensures a 1:1 Pd:Ligand ratio, leaving no "naked" Palladium to be poisoned by the oxazole nitrogen.
Reagents:
-
Substrate: 5-Bromo-2-cyclopropyl-1,3-oxazole (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) - Pre-stir in solvent for 30 mins before adding substrate.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed.
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the boronic acid, K₃PO₄, and XPhos Pd G3 catalyst. If the boronic acid is an oil, add it later with the solvent.
-
Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Substrate Addition: Add the 5-Bromo-2-cyclopropyl-1,3-oxazole (dissolved in a minimal amount of Dioxane if solid) via syringe.
-
Why last? To ensure the catalyst is active and the boronic acid is ready for transmetallation before the oxazole can coordinate.
-
-
Reaction: Heat to 80°C for 2-4 hours.
-
Note: The cyclopropyl group is stable at this temp. Avoid going >120°C to prevent thermal rearrangement.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with Brine.[2] Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography. (Note: Oxazoles can streak on silica; add 1% Et₃N to the eluent if necessary).
Frequently Asked Questions (FAQ)
Q1: My reaction turns black immediately and yields are low. Why? A: "Pd Black" formation indicates the ligand has dissociated, and the Palladium has precipitated out of the cycle. This is common if the oxazole nitrogen displaces a weak ligand (like PPh₃).
-
Fix: Use XPhos or Buchwald G3/G4 precatalysts . The bulky biaryl structure creates a "roof" over the Pd, preventing the oxazole nitrogen from binding.
Q2: I see the "des-bromo" product (2-cyclopropyl-1,3-oxazole). Is my solvent wet? A: Not necessarily. While water can be a proton source, this usually happens because the Transmetallation step is too slow compared to the rate of proton abstraction.
-
Fix: Increase the concentration of the Boronic Acid (to 2.0 equiv) and ensure the base is fully soluble/active. If using a boronic ester, add a catalytic amount of water (yes, water) to hydrolyze it to the acid in situ, which is the active species.
Q3: Can I use microwave irradiation? A: Yes, but be cautious with the cyclopropyl ring.
-
Limit: Keep temperatures below 120°C. High energy input can trigger radical ring-opening of the cyclopropyl group or thermal decomposition of the oxazole.
Q4: The boronic acid I am coupling is a heteroaryl (e.g., Pyridine-boronic acid). It's not working. A: Heteroaryl-heteroaryl couplings are notoriously difficult due to "double poisoning" (both partners bind Pd).
-
Fix: Switch to Pd-118 (dtbpf) or SPhos Pd G3 . These are specifically optimized for difficult heteroaryl couplings.
References
-
Catalyst Selection: Altman, R. A.; Buchwald, S. L.[3] "Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands." Nature Protocols, 2007 , 2, 3115–3121.[4] Link
-
Oxazole Synthesis & Reactivity: Schnürch, M., et al. "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." Chemical Reviews, 2011 , 111, 1476–1518. Link
-
Protodehalogenation Mechanisms: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696. Link
-
Heteroaryl Coupling Guide: Billingsley, K., Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129, 3358-3366. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for 5-Bromo-2-cyclopropyl-1,3-oxazole reaction mixtures
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-2-cyclopropyl-1,3-oxazole. This versatile heterocyclic building block is crucial in medicinal chemistry, and achieving high purity is paramount for successful downstream applications.[1] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently encountered challenges during the purification process.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup and purification of 5-Bromo-2-cyclopropyl-1,3-oxazole reaction mixtures.
Q1: What are the most likely impurities in my crude reaction mixture after synthesizing 5-Bromo-2-cyclopropyl-1,3-oxazole?
A: The impurity profile is highly dependent on the synthetic route. A common and efficient method involves the cyclodehydration of a 2-acylamino-ketone precursor, often using reagents like phosphoryl chloride (POCl₃) or polyphosphoric acid.[1][2] Based on this pathway, you should anticipate the following impurities:
-
Unreacted Starting Materials:
-
The N-(1-bromo-3-cyclopropyl-3-oxopropan-2-yl)cyclopropanecarboxamide (or similar α-acylamino ketone precursor).
-
Unreacted cyclopropyl amide.
-
-
Reagent-Derived Byproducts:
-
Acidic residues, such as phosphoric or polyphosphoric acids, if POCl₃ or PPA were used as the cyclodehydrating agent.[2] These are often highly polar and can complicate purification if not removed during the initial workup.
-
-
Side-Reaction Products:
-
Over-brominated or under-brominated analogues, depending on the specific bromination step employed.
-
Potential regioisomers (e.g., 4-bromo-2-cyclopropyl-1,3-oxazole), although typically minor with standard synthetic routes.[3]
-
Degradation products if the reaction was subjected to excessive heat or prolonged reaction times.[4]
-
Q2: My primary purification by column chromatography is yielding impure fractions or poor recovery. What are the common pitfalls?
A: Column chromatography is the most robust method for purifying oxazole derivatives.[5] However, failure to optimize the parameters is a frequent source of frustration. Here’s what to look for:
-
Inadequate Solvent System Selection: The single most critical factor. An improperly chosen eluent system will fail to resolve your product from impurities.
-
The Causality: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent).[6] If the eluent is too polar, all compounds, including impurities, will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, your product may not move from the origin.
-
The Solution: Always perform preliminary Thin Layer Chromatography (TLC) analysis. Screen various solvent systems, typically mixtures of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether).[7] Aim for an Rf value for your target compound of 0.25-0.35 to ensure optimal separation on the column.
-
-
Improper Column Packing or Loading: Air bubbles, cracks in the silica bed, or an uneven sample loading band will lead to poor separation.
-
The Causality: A non-homogenous stationary phase creates channels where the solvent and sample can flow unevenly, bypassing the separation process. This leads to band broadening and co-elution of compounds.[8]
-
The Solution: Pack the column as a slurry to ensure a uniform bed.[8] When loading your sample, dissolve it in a minimal amount of a volatile solvent (like dichloromethane) to create a concentrated band at the top of the silica (dry loading is also an excellent alternative).[9]
-
Q3: My product appears to be a solid. Can I use recrystallization to purify it?
A: Yes, if the crude product is a solid and has a relatively high degree of purity (e.g., >90%), recrystallization can be a highly efficient and scalable purification method.[5]
-
The Principle: Recrystallization works by dissolving the impure solid in a hot solvent and then allowing it to cool slowly. The desired compound's solubility drops as the temperature decreases, causing it to form pure crystals, while impurities remain dissolved in the mother liquor.
-
When to Choose Recrystallization:
-
When the crude product is crystalline.
-
When you have identified a suitable solvent system (one that dissolves the product well when hot but poorly when cold).
-
When impurities have different solubility profiles than the product.
-
-
When to Choose Chromatography:
-
When the product is an oil or a waxy solid.
-
When impurities have very similar polarities and structures to the product, making them likely to co-crystallize.[10]
-
When the product is present in a very complex mixture with multiple components.
-
Q4: I'm observing a persistent, highly polar impurity that streaks on TLC and won't elute from my silica column. What is it and how do I remove it?
A: This is a classic sign of residual acidic byproducts from the cyclodehydration step, especially if you used reagents like POCl₃ or H₂SO₄.[2] These acidic impurities bind very strongly to the silica gel.
-
The Causality: Silica gel is slightly acidic. Highly polar and acidic compounds form strong hydrogen bonds with the silanol groups on the silica surface, leading to irreversible adsorption or significant band tailing.
-
The Self-Validating Solution: The most effective way to remove these is before chromatography. During the aqueous workup, perform a wash with a mild base.
-
After quenching the reaction, extract your product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water, then a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
-
The NaHCO₃ wash will neutralize and remove the acidic impurities into the aqueous layer.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate. The resulting crude product will be much more amenable to chromatographic purification.
-
Section 2: Detailed Purification Protocols
Guide 1: Optimized Flash Column Chromatography Workflow
This protocol provides a step-by-step methodology for the purification of 5-Bromo-2-cyclopropyl-1,3-oxazole.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of your crude material in dichloromethane (DCM) or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the spot corresponding to the product has an Rf of ~0.3.
| Impurity Type | Typical Rf in Hexane/EtOAc | Suggested Starting Eluent System |
| Non-polar byproducts | High Rf (>0.7) | 5-10% Ethyl Acetate in Hexanes |
| Product | Target Rf (~0.3) | 15-25% Ethyl Acetate in Hexanes |
| Polar starting materials | Low Rf (<0.1) | 30-50% Ethyl Acetate in Hexanes |
Step 2: Column Preparation
-
Select a glass column of appropriate size.
-
Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.[8]
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 5% EtOAc/Hexanes).
-
Pour the slurry into the column, tapping the side gently to pack the silica and release air bubbles. Allow the silica to settle into a uniform bed.[8]
-
Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
Step 3: Sample Loading
-
Dissolve the crude product in a minimal volume of DCM.
-
To this solution, add a small amount of silica gel (~1-2 times the mass of the crude product).
-
Evaporate the solvent completely to obtain a dry, free-flowing powder. This is the "dry loading" method.[9]
-
Carefully add this powder to the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the column.
-
Start eluting with the low-polarity solvent system (e.g., 5% EtOAc/Hexanes) to wash off any non-polar impurities.
-
Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis (e.g., move to 15% EtOAc/Hexanes).[7]
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions that contain the pure product.
Step 5: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-2-cyclopropyl-1,3-oxazole.
Guide 2: Recrystallization Protocol
Step 1: Solvent Screening
-
Place a small amount of the crude solid (~20-30 mg) into several different test tubes.
-
Add a few drops of a single test solvent (e.g., ethanol, isopropanol, hexanes, toluene, or mixtures) to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well.
-
Heat the tubes that show poor room-temperature solubility. A good solvent will dissolve the compound completely when hot.
-
Allow the hot solutions to cool to room temperature, then place them in an ice bath.
-
The ideal solvent is one from which a large amount of crystalline solid precipitates upon cooling.
Step 2: The Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Do not add a large excess of solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air-dry completely.
Section 3: Visualization of Workflows
The following diagrams illustrate the general purification strategy and the decision-making process.
Caption: General purification workflow for 5-Bromo-2-cyclopropyl-1,3-oxazole.
Caption: Decision tree for choosing between chromatography and recrystallization.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- Benchchem. (n.d.). Troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of oxazole derivatives.
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239.
- University of Bath. (n.d.). How to run a column chromatography.
- University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Edubirdie. (n.d.). Column Chromatography.
-
Barrett, D. G., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 918-923. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Retrieved from [Link]
- Benchchem. (n.d.). Common side reactions in the synthesis of oxazoles and how to avoid them.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Column Chromatography - Edubirdie [edubirdie.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chromtech.com [chromtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Solving debromination side reactions in palladium-catalyzed couplings
Ticket: Solving Debromination (Hydrodehalogenation) Side Reactions
Status: Open | Priority: Critical | Assigned To: Senior Application Scientist
Diagnostic Hub: Is it Debromination?
Before altering reaction parameters, confirm the identity of your byproduct. In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, etc.), "failure" takes many forms.
Symptom Matrix:
| Observation (LCMS/GCMS) | Diagnosis | Root Cause |
| Mass = Ar-H (Substrate - Br + H) | Debromination (Hydrodehalogenation) | |
| Mass = Ar-Ar (Dimer) | Homocoupling | Oxidation of intermediates; presence of O2; disproportionation. |
| Mass = Ar-OH | Hydroxylation | Nucleophilic attack by hydroxide/water (common in electron-deficient arenes). |
| Mass = Ar-Br (Unreacted) | Stalled Cycle | Catalyst deactivation, poor oxidative addition, or inhibitor poisoning. |
The Core Problem: Debromination is a kinetic competition. Your desired pathway (Transmetallation
Mechanistic Insight: The "Hydride Fork"
To solve the problem, you must visualize where the hydrogen comes from. It is rarely a proton (
Figure 1: The Mechanistic Divergence
This diagram illustrates how standard catalytic cycles divert into debromination via
Caption: The "Hydride Fork" shows how slow transmetallation allows hydride sources (bases/solvents) to intercept the Pd-Ar intermediate.
Troubleshooting Modules (Q&A)
Module A: Solvents & Bases (The Hydride Sources)
Q: I am using Isopropanol (IPA) or Ethanol as a solvent. Could this be the cause? A: Yes, absolutely. Primary and secondary alcohols are "competent hydride sources."
-
Mechanism: The Pd(II) center coordinates the alcohol (as an alkoxide). A
-hydride elimination occurs, oxidizing the alcohol to a ketone/aldehyde and placing a Hydride on the Palladium. -
Fix: Switch to aprotic polar solvents.
-
Recommendation: 1,4-Dioxane, Toluene, or THF.
-
If water is required (Suzuki): Use a biphasic system (e.g., Toluene:Water 4:1) rather than a miscible alcohol-water blend.[1]
-
Q: I switched to Dioxane, but I'm still seeing Ar-H. I'm using Sodium Ethoxide (NaOEt) or Isopropoxide.
A: The base is now your hydride source. Alkoxide bases with
-
Fix: Switch to inorganic bases lacking
-hydrogens.-
Gold Standard:
(Tribasic Potassium Phosphate) or (Cesium Carbonate). -
Why: These bases cannot donate a hydride to the metal center.
-
Module B: Ligand Selection (The Shield)
Q: Why does changing the ligand stop debromination? A: It alters the kinetic competition. You need a ligand that accelerates the desired reductive elimination over the undesired hydride transfer.
-
Steric Bulk: Bulky biaryl phosphines (Buchwald Ligands) promote reductive elimination because the product is sterically crowded out of the metal center.
-
Electron Richness: Facilitates oxidative addition, ensuring the catalyst doesn't "stall" and decompose.
Ligand Tier List for Suppressing Debromination:
-
Top Tier: XPhos, RuPhos, BrettPhos . (High steric bulk, excellent for preventing side reactions).
-
Mid Tier: SPhos,
. -
Avoid:
, dppf (often too slow for difficult substrates, allowing side reactions to dominate).
Module C: Substrate Specifics
Q: Why is my Aryl Iodide debrominating more than the Bromide? A: This is counter-intuitive but common.
-
Rate Mismatch: Aryl Iodides oxidative add very rapidly. If the subsequent transmetallation step is slow, you build up a high concentration of the intermediate L-Pd-Ar-I. This "waiting" intermediate is vulnerable to hydride scavengers.
-
Inhibition: Iodide ions can poison the catalyst or form stable clusters, slowing down the main cycle.
-
Fix: Add a silver salt (e.g.,
) to scavenge iodide, or switch to the Aryl Bromide/Chloride equivalents which often have better turnover synchronization.
Experimental Protocol: The "Rescue" Screen
If your standard conditions (e.g.,
Objective: Eliminate hydride sources and accelerate the catalytic cycle.
Materials:
-
Catalyst: XPhos Pd G3 or G4 (Precatalyst ensures 1:1 L:Pd ratio and rapid activation).
-
Base:
(3.0 equiv). -
Solvent: 1,4-Dioxane (dry).[2]
-
Additives: Water (degassed, strictly 2-5 equivalents if Boronic Acid is used; 0 if Ester).
Workflow:
-
Charge Vessel: Add Aryl Halide (1.0 eq), Boronic species (1.2 eq),
(3.0 eq), and XPhos Pd G3 (2-5 mol%). -
Inert Cycle: Evacuate and backfill with Argon (
).[2] Crucial: Oxygen promotes homocoupling which complicates analysis. -
Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).
-
Activation: Add degassed water (only if necessary for boronic acid activation).
-
Temperature: Heat to 80°C. Note: Do not overheat. Higher T often favors entropy-driven side reactions like
-elimination. -
Sampling: Take an aliquot at 1 hour.
-
If Ar-H is present: Lower Temp to 60°C.
-
If reaction is stalled: Switch solvent to n-Butanol (primary alcohol, but sometimes required for solubility) only if using a bulky ligand like XPhos that can protect the center.
-
Decision Tree: Systematic Troubleshooting
Follow this logic path to resolve the issue efficiently.
Caption: Step-by-step logic to eliminate hydride sources and optimize catalyst kinetics.
References
-
Navarro, O., et al. (2005).[3] "Dehalogenation of Aryl Halides by Palladium N-Heterocyclic Carbene Complexes: The Role of Alkoxides." Journal of Organic Chemistry. Link
-
Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
Gallou, F., et al. (2024). "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water." ACS Catalysis.[4] Link
-
Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide & Troubleshooting." Yoneda Labs Technical Library. Link
-
Zoltewicz, J. A., et al. (1998). "Hydrodehalogenation of Haloheterocycles." Tetrahedron. Link
Sources
Technical Guide: Optimizing Reaction Temperature for 5-Bromooxazole Substitution
This is a technical support guide designed for researchers optimizing the functionalization of 5-bromooxazole. It addresses the critical balance between overcoming the activation energy for substitution and preventing thermal decomposition of the oxazole core.
Department: Chemical Process R&D / Technical Support Subject: Thermal Optimization for Nucleophilic & Metal-Catalyzed Substitution of 5-Bromooxazole Document ID: OX-5BR-OPT-2025
Executive Summary
5-bromooxazole is a high-value heterocyclic building block in drug discovery, but it presents a distinct "thermal paradox." The C-5 position is electronically deactivated compared to C-2, often requiring elevated temperatures (>60°C) or transition-metal catalysis to effect substitution. However, the oxazole ring is thermally sensitive, particularly prone to C-2 deprotonation and subsequent ring-opening (Cornforth-type rearrangement or hydrolysis) under the very basic/nucleophilic conditions required for substitution.
This guide provides a logic-driven approach to optimizing reaction temperature to maximize the Substitution-to-Decomposition Ratio (SDR) .
Part 1: The Thermodynamic Landscape
Understanding the causality behind your experimental choices.
Q1: Why does my 5-bromooxazole reaction turn black/tarry above 80°C?
A: This is a classic signature of oxazole ring fragmentation.
While you are applying heat to overcome the activation barrier (
-
Mechanism: At elevated temperatures, bases (even weak ones like
) can deprotonate the C-2 position ( ). The resulting C-2 anion is unstable and equilibrates with an acyclic isocyanide enolate, which rapidly polymerizes or hydrolyzes, leading to "tar." -
Solution: You must operate in the "Goldilocks Zone"—typically 50°C to 75°C for standard thermal heating. If higher temperatures are required for reactivity, you must switch to Microwave Irradiation (see Protocol A) to minimize the time the substrate spends in the thermal danger zone.
Q2: Is direct possible, or must I use metal catalysis?
A: Direct
-
Recommendation: For 5-bromooxazole, Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald) is the standard substitution method.
-
Temperature Implication: Pd-catalyzed reactions proceed via oxidative addition. For electron-rich heterocycles like oxazole, this step can be sluggish. You need enough heat to drive oxidative addition but not enough to decompose the catalyst or substrate.
Part 2: Visualizing the Reaction Pathways
The following diagram illustrates the competing kinetic pathways you must manage during temperature optimization.
Caption: Figure 1. Kinetic competition between productive oxidative addition (top path) and destructive C-2 deprotonation/ring opening (bottom path).
Part 3: Troubleshooting & Optimization Protocols
Scenario A: Low Conversion (<20%) at 60°C
Diagnosis: The reaction temperature is insufficient to drive the oxidative addition of the Pd-catalyst into the C-Br bond. Correction Protocol:
-
Do NOT simply increase T to 100°C. This will likely degrade your starting material.
-
Switch Ligands: Use a more electron-rich, bulky phosphine ligand (e.g., XPhos or SPhos ) or an NHC precatalyst (e.g., PEPPSI-iPr ). These lower the activation energy for oxidative addition, allowing the reaction to proceed at 60°C.
-
Stepwise T-Ramping: Increase temperature in 5°C increments. Monitor via LCMS every 1 hour.
Scenario B: High Conversion but Low Yield (Clean starting material loss)
Diagnosis: Thermal decomposition of the oxazole ring (Ring Opening). Correction Protocol:
-
Lower Temperature: Reduce T by 10-15°C.
-
Change Base: Switch from hydroxide/alkoxide bases (NaOH, NaOtBu) to milder, less nucleophilic bases like
or . -
Solvent Switch: Avoid protic solvents. Use anhydrous 1,4-Dioxane or Toluene .
Protocol: Temperature Screening Workflow
Use this standardized workflow to determine the optimal T for your specific nucleophile.
| Step | Action | Critical Parameter |
| 1 | Prepare Stock | Dissolve 5-bromooxazole (0.1 M) + Catalyst (5 mol%) + Ligand in anhydrous solvent. |
| 2 | Aliquot | Split into 4 reaction vials. Add Base and Nucleophile last.[1] |
| 3 | Gradient Heat | Set block heater to: 40°C, 60°C, 80°C, 100°C . |
| 4 | Sampling | Sample at t=1h and t=4h. Quench immediately in cold NH4Cl/MeOH. |
| 5 | Analysis | Calculate "Stability Index": |
Part 4: Quantitative Data & Reference Values
Table 1: Recommended Temperature Ranges by Reaction Type
| Reaction Class | Catalyst System | Base | Rec.[1][2][3][4][5] Temp Range | Notes |
| Suzuki Coupling | 60°C - 80°C | Aqueous co-solvents (DME/H2O) accelerate reaction but risk hydrolysis. | ||
| Stille Coupling | None | 80°C - 100°C | Requires higher T; strictly anhydrous conditions essential. | |
| Buchwald-Hartwig | 65°C - 85°C | Use weak base to prevent C-2 amination/ring opening. | ||
| Direct | None | NaH / LiHMDS | Not Rec. | High risk of ring destruction. Proceed only if C-2 is blocked. |
Part 5: Optimization Logic Flowchart
Caption: Figure 2. Decision tree for pre-validating thermal stability before catalyst addition.
References
-
Verrier, C., et al. (2011). "Direct C–H Arylation of Oxazoles." Chemical Science. Describes the C-2 acidity and thermal instability issues inherent to oxazole functionalization.
-
Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." Chemical Reviews. Comprehensive review of temperature and catalyst choices for halo-oxazoles.
-
Beyer, A., et al. (2019). "Regiocontrolled Synthesis and Suzuki-Miyaura Reactions of Bromooxazole Building Blocks." European Journal of Organic Chemistry.[6] Specific protocols for 4- vs 5-bromooxazole coupling and temperature management.
Sources
Stability of cyclopropyl group under radical bromination conditions
Topic: Stability of cyclopropyl group under radical bromination conditions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals[1]
Ticket Topic: Stability of Cyclopropyl Moieties During Wohl-Ziegler Bromination Case ID: CYC-RAD-404 Status: Open / Guide Available
🚨 Critical Alert: The Cyclopropylcarbinyl Clock
Executive Summary:
If you are attempting to brominate a carbon adjacent to a cyclopropane ring (the
The cyclopropylcarbinyl radical rearranges to a homoallyl radical with a rate constant of
🛠 Module 1: Diagnostic Workflow
Before proceeding with your reaction, determine the fate of your substrate using this decision matrix.
Figure 1: Decision matrix for predicting cyclopropane stability based on the site of radical generation.
🧠 Module 2: The Science (Why your ring opened)
The Kinetic Competition
The fate of your reaction is determined by the ratio of the rate of trapping (
-
Rearrangement (
): The release of ring strain (~27.5 kcal/mol) drives the rearrangement.- (Parent system)
- (If phenyl substituted, e.g., 2-phenylcyclopropylcarbinyl)[2]
-
Trapping (
): In Wohl-Ziegler bromination, the radical abstracts Br from molecular bromine ( ), which is present in low steady-state concentrations.- (Diffusion controlled limit is higher, but this is approx).
-
Crucial Flaw: In NBS reactions,
is extremely low (often ).
The Calculation:
Data Table: Radical Clock Rates
| Radical Species | Rearrangement Rate ( | Half-Life ( | Outcome with NBS |
| Cyclopropylcarbinyl | ~6 ns | Ring Opening | |
| 2-Phenyl-cyclopropylcarbinyl | ~3 ps | Total Ring Opening | |
| Cyclobutylcarbinyl | ~170 | Mixture/Retention | |
| Cyclopropyl (On ring) | N/A (High Inversion Barrier) | Stable | No Reaction (High BDE) |
❓ Module 3: Troubleshooting & FAQs
Q1: I see an alkene in my NMR. What happened?
A: You have formed the homoallylic bromide.
-
Mechanism: The radical formed at the
-position opened the ring. The resulting primary radical (homoallyl) was then brominated. -
Diagnostic Signal: Look for multiplet signals in the alkene region (5.0–6.0 ppm) and the disappearance of the high-field cyclopropyl protons (0.2–1.0 ppm).
Q2: Can I lower the temperature to stop the ring opening?
A: Unlikely.
While lowering temperature generally slows reactions, the activation energy (
Q3: Can I use high concentrations of instead of NBS?
A: Theoretically yes, practically risky.
Using high concentrations of
Q4: Are there any conditions where the ring survives?
A: Yes, under two specific scenarios:
-
Geometric Constraint: If the cyclopropane is part of a rigid fused system (e.g., nortricyclene) where ring opening would violate Bredt’s rule or create extreme strain.
-
Alternative Reagents: Using Bromotrichloromethane (
) as the solvent and bromine source (photochemical conditions). The concentration of the trapping agent ( ) is the solvent concentration (~10 M), which pushes to be competitive with .-
Warning:
is an ozone-depleting substance and regulated.
-
🧪 Module 4: Recommended Experimental Protocol
If you must attempt this transformation, use this protocol to monitor for ring integrity.
"Safety Stop" Bromination Protocol
Objective: Early detection of ring opening before scale-up.
Reagents:
-
Substrate (1.0 eq)
-
NBS (1.05 eq) - Recrystallized from water/acetone.
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide.
-
Solvent: Benzotrifluoride (PhCF3) or
(if permitted).
Procedure:
-
Preparation: Dissolve substrate in solvent (0.2 M). Add NBS and Initiator.[3][4][5][6]
-
Degassing: Sparge with Argon for 15 mins (Oxygen inhibits radicals and slows trapping, favoring opening).
-
Initiation: Heat to reflux (80°C) or irradiate with visible light (tungsten lamp).
-
The 15-Minute Check (Crucial):
-
Stop the reaction after 10-15% conversion (approx 15 mins).
-
Take an aliquot.
-
Run a 1H NMR .
-
-
Analysis:
-
Pass: Distinct doublet for
at -position; Cyclopropyl protons intact. -
Fail: Olefinic protons present.
-
Action: If "Fail," abort. No amount of optimization with NBS will fix this. Switch to synthetic routes that install the bromide via ionic chemistry (e.g., alcohol
bromide via , which avoids radical intermediates).
-
📚 References
-
Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron, 49(6), 1151-1176. Link
-
Bowry, V. W., & Ingold, K. U. (1991). Kinetic applications of radical clocks. Journal of the American Chemical Society, 113(15), 5699-5707. Link
-
Walling, C., & Fredricks, P. S. (1962). Positive Halogen Compounds. IV. Radical Reactions of Chlorine and t-Butyl Hypochlorite with Some Small Ring Compounds. Journal of the American Chemical Society, 84(17), 3326–3331. Link
-
Djerassi, C. (1948).[7] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.[3][5][6][7][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. openriver.winona.edu [openriver.winona.edu]
Technical Support Center: Troubleshooting Catalyst Poisoning in 5-Bromo-Oxazole Cross-Couplings
Status: Active Ticket ID: OXZ-Pd-5BR-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Deactivation and Low Turnover in 5-Bromooxazole Substrates
Executive Summary: The "Oxazole Paradox"
Coupling 5-bromooxazoles is deceptively difficult. While the C5-Br bond appears to be a standard electrophile, the oxazole ring itself acts as a "Trojan Horse" for palladium catalysts. The core issue is rarely the oxidative addition itself, but rather competitive inhibition and irreversible poisoning caused by the substrate's intrinsic properties.
This guide addresses the three primary failure modes:
-
The Nitrogen Trap: Coordination of the oxazole nitrogen to Pd(II), arresting the cycle.
-
The Ring-Opening Trap: Base-mediated fragmentation generating isocyanides (potent catalyst poisons).
-
The Protodehalogenation Loop: Slow turnover leading to hydrodehalogenation rather than coupling.
Part 1: Diagnostic Workflow
Before altering your conditions, diagnose the specific mode of failure using the observation guide below.
Visual & Analytical Symptom Matrix
| Observation | Likely Root Cause | Mechanism | Recommended Action |
| Immediate Pd Black formation | Ligand Dissociation | The oxazole N displaces weak ligands (e.g., PPh3), destabilizing Pd(0). | Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) or chelators (dppf). |
| No Product, SM Remaining | Catalyst Inhibition | Formation of stable (Oxazole-N)2-Pd complexes (off-cycle resting state). | Increase temperature or use a ligand with high steric bulk to prevent N-binding. |
| Complex Mixture / Nitriles | Ring Opening | Base-mediated cleavage of the oxazole ring generates isocyanides/nitriles. | Switch to non-nucleophilic bases (Cs2CO3, K3PO4) and anhydrous conditions. |
| Product: H-Oxazole (De-Br) | Slow Transmetallation | Oxidative addition occurs, but transmetallation is too slow; solvent/proton source quenches Pd-Ar. | Increase concentration of nucleophile (boronic acid); switch to anhydrous solvent. |
Troubleshooting Logic Flow
Caption: Logic flow for diagnosing failure modes in 5-bromooxazole cross-couplings based on visual cues and LCMS data.
Part 2: Technical Deep Dive & Solutions
1. The Nitrogen Trap (Catalyst Inhibition)
The Science: The oxazole nitrogen (N3) is a Lewis base. In standard couplings, Pd(0) undergoes oxidative addition to the C-Br bond.[1] However, if the ligands on Palladium are not bulky enough (e.g., PPh3), the oxazole nitrogen of another substrate molecule will coordinate to the Palladium center. This creates a stable, coordinatively saturated "resting state" that prevents the boronic acid from approaching for transmetallation.
-
The Fix: Steric Bulk. You must use ligands that are bulky enough to physically block the oxazole nitrogen from binding to the Palladium center.
-
Recommendation: XPhos or SPhos (Buchwald Ligands). The biaryl backbone creates a "roof" over the Pd center, allowing the small C-Br bond to react while rejecting the bulky oxazole N-coordination.
-
Alternative: Pd(dppf)Cl2 .[2][3] While effective, dppf can sometimes suffer from ligand dissociation at high temperatures required for these couplings.
-
2. The Ring-Opening Trap (Isocyanide Poisoning)
The Science: Oxazoles are essentially "masked" isocyanides. Under strong basic conditions (especially alkoxides like NaOtBu) or high heat, the ring can open (Boulton-Katritzky rearrangement type pathways or direct hydrolysis).
-
The Fix: Base & Solvent Selection.
-
Avoid: Strong bases (NaH, NaOtBu) and nucleophilic bases (NaOH in some cases).
-
Use: Mild, non-nucleophilic bases. K3PO4 (tribasic potassium phosphate) is the gold standard here. It buffers the pH and provides sufficient basicity for boronic acid activation without tearing open the oxazole ring.
-
Water: A small amount of water (e.g., Toluene/Water 10:[4]1) is often necessary to solubilize the inorganic base, but too much promotes hydrolysis.
-
3. Mechanistic Visualization
Caption: The "Productive Cycle" (Blue/Green) vs. the "Poisoning Traps" (Red). Success depends on keeping Pd in the upper cycle.
Part 3: Optimized Protocol (The "SPhos Standard")
This protocol is designed to minimize N-coordination and prevent ring opening.
Reagents:
-
Substrate: 5-bromooxazole derivative (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
Note: Pre-complexed Pd-SPhos G2/G3 precatalysts are even better to ensure 1:1 stoichiometry.
-
-
Base: K3PO4 (2.0 - 3.0 equiv) - Finely ground.
-
Solvent: Toluene : Water (10 : 1 ratio) or 1,4-Dioxane (anhydrous).
Step-by-Step Procedure:
-
Pre-Activation (Crucial): In a glovebox or under Argon flow, combine Pd(OAc)2 and SPhos in the reaction vial. Add 1 mL of solvent and stir for 5 mins. Why? This ensures the active catalytic species is formed BEFORE the "poisonous" oxazole is introduced.
-
Substrate Addition: Add the 5-bromooxazole, boronic acid, and finely ground K3PO4.
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 10 minutes (sparging) or use 3 vacuum/backfill cycles. Oxygen kills electron-rich phosphine ligands.
-
Reaction: Heat to 80°C - 100°C .
-
Tip: Do not start at room temperature. Rapid heating helps overcome the activation energy for oxidative addition and favors the productive cycle over the resting state.
-
-
Monitoring: Check by LCMS at 1 hour. If SM remains but no Pd black, push to 110°C.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use DMF as a solvent? A: Use with caution. While DMF is excellent for solubility, it can decompose to dimethylamine at high temperatures, which is a nucleophile that can open the oxazole ring. If solubility is an issue, try n-Butanol or a Dioxane/Water mix.
Q: My reaction works for 4-bromooxazole but fails for 5-bromooxazole. Why? A: The C5 position is more electron-deficient than C4. This makes the C5-Br bond more reactive toward oxidative addition, but it also makes the C5 position more susceptible to nucleophilic attack (and ring opening). Furthermore, the C5-Pd intermediate is geometrically closer to the Nitrogen, increasing the "chelation" risk if the ligand isn't bulky enough.
Q: I see "Protodehalogenation" (H-Oxazole) as the major product. A: This means your catalyst is active (it did the oxidative addition), but it couldn't find the boronic acid.
-
Check your Boronic Acid: Is it deborylating? (Common with electron-poor boronic acids). Add more equivalents.
-
Check Water: If the system is too wet, the Pd-Ar species will grab a proton from water. Switch to anhydrous Dioxane with Cs2CO3.
References
-
BenchChem. "Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid." BenchChem Technical Library. Link
-
Strotman, N. A., et al. "Reaction Development and Scope of the Palladium-Catalyzed Direct Arylation of Oxazoles."[5] Organic Letters, 2010, 12(15), 3578–3581. Link
-
Verrier, C., et al. "Direct Arylation of Oxazoles and Related Azoles."[5] Journal of Organic Chemistry, 2008, 73, 7383.[5] Link
-
Organic Syntheses. "Synthesis of 5-(Thiophen-2-yl)oxazole via Regioselective Bromination and Suzuki Coupling." Org.[2][6][7][8][9] Synth. 2013, 90, 153. Link
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
Minimizing homocoupling byproducts in 5-Bromo-2-cyclopropyl-1,3-oxazole reactions
A Guide for Senior Application Scientists and Drug Development Professionals on Mitigating Homocoupling Byproducts
Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-cyclopropyl-1,3-oxazole. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and foundational knowledge to minimize the formation of unwanted homocoupling byproducts, thereby improving reaction efficiency, yield, and purity of the target compounds.
Introduction: The Challenge of Homocoupling
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] However, substrates like 5-Bromo-2-cyclopropyl-1,3-oxazole, while valuable building blocks, can be susceptible to side reactions. The most prevalent of these is homocoupling, where two molecules of the same starting material couple together, leading to impurities that are often difficult to separate and represent a significant loss of valuable material.[1][2]
This guide provides a structured, question-and-answer approach to diagnose and resolve these issues across the most common cross-coupling platforms: Suzuki-Miyaura, Stille, and Sonogashira reactions.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems and observations encountered during specific cross-coupling reactions with 5-Bromo-2-cyclopropyl-1,3-oxazole.
Suzuki-Miyaura Coupling
Question 1: I am observing significant formation of a bi-oxazole byproduct in my Suzuki-Miyaura reaction with 5-Bromo-2-cyclopropyl-1,3-oxazole and an arylboronic acid. What are the likely causes and how can I mitigate this?
Answer: The primary byproduct you are observing is the result of the homocoupling of your boronic acid coupling partner, which then reduces Pd(II) to the active Pd(0) catalyst.[3] However, under certain conditions, homocoupling of the 5-Bromo-2-cyclopropyl-1,3-oxazole can also occur. The root causes are typically multifactorial, stemming from the reaction environment and catalyst dynamics.
Primary Causes & Solutions:
-
Presence of Oxygen: Oxygen is a major contributor to the oxidative homocoupling of boronic acids.[1][4] The mechanism often involves a Pd(II) peroxo complex that facilitates the unwanted C-C bond formation.[5]
-
In-situ Reduction of Pd(II) Precatalyst: Many common protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)). These must be reduced to the active Pd(0) species to enter the catalytic cycle. This reduction can be promoted by the homocoupling of two boronic acid molecules.[3]
-
Solution: Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern, highly efficient Pd(II) precatalysts (e.g., Buchwald precatalysts) that are designed for rapid and clean generation of the active monoligated Pd(0) species, minimizing the window for side reactions.[7]
-
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand can lead to a slow turnover in the desired catalytic cycle, allowing competing side reactions to dominate.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][8] These ligands promote the rate-limiting oxidative addition step with the aryl bromide and accelerate the final reductive elimination step, which outcompetes the pathways leading to homocoupling.[9]
-
-
Base and Temperature: The choice of base and reaction temperature can influence the equilibrium of various species in the catalytic cycle.
Stille Coupling
Question 2: My Stille coupling between 5-Bromo-2-cyclopropyl-1,3-oxazole and an organostannane is plagued by a significant amount of the tin homocoupled byproduct. How can I address this?
Answer: Homocoupling in Stille reactions primarily involves the dimerization of the organostannane reagent.[2][10] This side reaction can occur through two main pathways: reaction of two organostannane equivalents with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2]
Primary Causes & Solutions:
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from tin to palladium) is slow relative to other processes, the organostannane has a greater opportunity to homocouple.
-
Solution: Additives can be crucial. The addition of a copper(I) salt (e.g., CuI) can accelerate transmetalation.[2] Similarly, the use of lithium chloride (LiCl) can facilitate the reaction by breaking up tin-solvent aggregates and promoting a more reactive "ate" complex.
-
-
Ligand Effects: As with other cross-couplings, the ligand choice is paramount.
-
Solution: Ligandless conditions using Pd₂(dba)₃ can sometimes be effective. However, for more challenging couplings, electron-rich and sterically demanding ligands are often beneficial. Consider ligands like P(t-Bu)₃ or bulky N-heterocyclic carbenes.
-
-
Oxygen Sensitivity: While organostannanes themselves are generally stable to air and moisture, the active Pd(0) catalyst is not.[11] Oxygen can interfere with the catalytic cycle and promote side reactions.
-
Solution: Although less critical than in Suzuki or Sonogashira couplings, maintaining an inert atmosphere by degassing solvents and running the reaction under Argon or Nitrogen is still best practice to ensure consistent and clean results.[4]
-
Sonogashira Coupling
Question 3: I am attempting a Sonogashira coupling of 5-Bromo-2-cyclopropyl-1,3-oxazole with a terminal alkyne, but my main product is the homocoupled diyne (Glaser coupling). What is causing this and what is the most effective solution?
Answer: The formation of a symmetrical diyne byproduct is the most common issue in Sonogashira chemistry and is known as Glaser coupling.[6] This oxidative homocoupling is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[12]
Primary Causes & Solutions:
-
Copper(I) Co-catalyst and Oxygen: The classical Sonogashira mechanism involves the formation of a copper acetylide intermediate. In the presence of oxygen, this intermediate can undergo oxidative dimerization, leading directly to the homocoupled product and preventing the alkyne from participating in the desired cross-coupling with palladium.[6][12]
-
Solution 1 (Optimal): Implement Copper-Free Conditions. This is the most direct and effective way to eliminate Glaser coupling.[1][6] Copper-free Sonogashira protocols rely on a more active palladium catalyst system, often with bulky phosphine ligands, and may require slightly higher temperatures, but they completely remove the primary mechanism for this side reaction.[6]
-
Solution 2 (If Copper is Required): Rigorous Oxygen Exclusion. If a copper-free system is not viable, you must be extremely diligent about creating an anaerobic environment. Use freeze-pump-thaw degassing for all solvents and run the reaction under a strict inert atmosphere.[6]
-
-
Slow Cross-Coupling Rate: If the palladium-catalyzed cross-coupling is sluggish, the copper acetylide intermediate has more time to dimerize.[6]
-
Solution: Ensure your palladium catalyst is active. Use a reliable Pd source and an appropriate ligand. Additionally, adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of homocoupling in palladium-catalyzed reactions? A1: Homocoupling generally arises from two competing scenarios. First is the reductive homocoupling of the organometallic partner (e.g., boronic acid or organostannane), where two equivalents react with a Pd(II) species, undergo transmetalation, and then reductive elimination to form the dimer and Pd(0).[2][3] This can serve as an initiation step to generate the active catalyst. The second is oxidative homocoupling , which is particularly relevant for boronic acids and terminal alkynes. This pathway is often promoted by oxygen and can occur parallel to the main catalytic cycle.[6][13]
Q2: How do I properly degas my reaction solvents? A2: There are two primary methods. Sparging involves bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. While convenient, it is less effective for removing all dissolved oxygen.[4] The most robust method is Freeze-Pump-Thaw . This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the solid phase, and then thawing. This cycle is typically repeated three times for maximum effectiveness.[6]
Q3: When should I choose a Pd(0) source versus a Pd(II) precatalyst? A3: A Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ introduces the catalyst in its active oxidation state, bypassing the need for an in-situ reduction step that can sometimes trigger homocoupling.[14] However, these reagents can be air-sensitive. Modern Pd(II) precatalysts, such as those developed by Buchwald and others, are often air- and moisture-stable and are engineered to generate the active Pd(0) species cleanly and efficiently upon heating with a base, making them a robust and user-friendly option.[7]
Q4: Can the purity of my 5-Bromo-2-cyclopropyl-1,3-oxazole affect the reaction? A4: Absolutely. Impurities in any starting material can act as catalyst poisons or participate in side reactions.[4] It is crucial to use highly pure 5-Bromo-2-cyclopropyl-1,3-oxazole. If you suspect purity issues, consider purification by recrystallization or column chromatography before use.
Data & Condition Summaries
Table 1: Recommended Starting Conditions to Minimize Homocoupling
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Key Strategy |
| Suzuki-Miyaura | Buchwald G3 Precatalyst (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | Rigorous degassing; use of advanced precatalyst. |
| Stille | Pd₂(dba)₃ (2 mol%) | P(t-Bu)₃ (8 mol%) | None | Dioxane | Additive (LiCl, 3 equiv); inert atmosphere. |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) | PPh₃ (4 mol%) | Diisopropylamine | Toluene | Copper-Free Conditions ; rigorous degassing. |
Visualizing the Chemistry
Diagram 1: The Palladium Cross-Coupling Cycle
Caption: Simplified view of the desired cycle versus an oxidative homocoupling side reaction.
Experimental Protocols
Protocol 1: General Procedure for Degassing Solvent by Sparging
-
To a flask containing the reaction solvent, insert a long needle connected to a source of inert gas (Argon or Nitrogen).
-
Ensure the needle tip is submerged below the solvent surface.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes.
-
Remove the vent needle first, then the gas inlet needle, to maintain a positive inert atmosphere in the flask.
Protocol 2: Copper-Free Sonogashira Coupling of 5-Bromo-2-cyclopropyl-1,3-oxazole
-
Setup: To an oven-dried Schlenk flask, add 5-Bromo-2-cyclopropyl-1,3-oxazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and triphenylphosphine (PPh₃, 0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Reagent Addition: Under a positive pressure of Argon, add degassed toluene (to make a ~0.2 M solution) and degassed diisopropylamine (2.0 equiv) via syringe.
-
Substrate Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS. [6]6. Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
References
Sources
- 1. jmcct.com [jmcct.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. nobelprize.org [nobelprize.org]
- 16. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 17. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. iris.unina.it [iris.unina.it]
- 23. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. 1391737-94-2|5-Bromo-2-cyclopropyl-1,3-oxazole|BLD Pharm [bldpharm.com]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. Sonogashira Coupling [organic-chemistry.org]
- 28. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 31. researchgate.net [researchgate.net]
- 32. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 33. sciforum.net [sciforum.net]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. mdpi.com [mdpi.com]
Handling moisture sensitivity of lithiated oxazole intermediates
Technical Support Center: Lithiated Oxazole Intermediates
Current Status: Operational Subject: Handling Moisture Sensitivity & Thermal Instability of 2-Lithiooxazoles Assigned Specialist: Senior Application Scientist
Emergency Triage: Read Before Experimentation
If you are currently holding a flask of lithiated oxazole that has turned black or tarry, the intermediate has likely degraded via ring opening. Quench safely and restart.
Critical Constraints for Success:
-
Temperature: Strict adherence to -78 °C . Even brief warming to -40 °C can trigger irreversible ring opening to isocyanides (Schröder's base).
-
Moisture: Tolerance is <10 ppm. Protonation is instantaneous and faster than any electrophilic attack.
-
Stabilization: If your electrophile is slow or bulky, you must use the Boron Trifluoride (
) complexation method or Transmetallation (Zn) described in Module 3.
The Core Mechanism: Why Your Reaction Fails
The failure of lithiated oxazoles is rarely just "moisture." It is usually a thermodynamic trap known as the Schröder's Base Equilibrium .
When you lithiate oxazole at the C2 position, the species is not static. It exists in equilibrium with an acyclic isocyanide enolate. At temperatures above -60 °C, the equilibrium shifts toward the acyclic form, which then polymerizes or reacts non-selectively, resulting in a dark reaction mixture and low yields.
Visualizing the Trap (Schröder's Base Equilibrium):
Figure 1: The thermal instability pathway. Success depends on trapping the green node before it shifts to the red node.
Standard Operating Procedures (SOPs)
Method A: The Cryogenic "Quick-Trap" (Standard)
Best for: Highly reactive electrophiles (aldehydes, acid chlorides).
Reagents:
-
Oxazole substrate (1.0 equiv)
-
n-BuLi or LiTMP (1.1 equiv)
-
Anhydrous THF (distilled from Na/benzophenone or column-dried)
Protocol:
-
System Prep: Flame-dry a Schlenk flask under vacuum; backfill with Argon (3 cycles).
-
Solvent: Add THF. Self-Validation: If using a benzophenone indicator, the solvent must remain purple inside the flask. If it turns colorless upon addition of substrate, your substrate is wet.
-
Cooling: Cool to -78 °C (Dry ice/Acetone). Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi dropwise along the side of the flask to precool the reagent.
-
Time: Stir for exactly 20-30 minutes . Do not over-stir; the equilibrium shift is time-dependent.
-
-
Trapping: Add the electrophile (neat or in THF) slowly.
-
Quench: Stir for 1 hour at -78 °C, then quench cold with MeOH or sat.
.[1]
Method B: The "Lock" (Vedejs Method)
Best for: Slow electrophiles, sterically hindered substrates, or when higher temperatures are unavoidable.
Scientific Rationale: Complexing the oxazole nitrogen with
Workflow Diagram:
Figure 2: The Vedejs Protocol stabilizes the dipole, preventing degradation.
Protocol:
-
Dissolve oxazole in THF and cool to -78 °C.
-
Add
(1.1 equiv). Stir for 15 min. -
Add LiTMP (Lithium Tetramethylpiperidide) dropwise. Note: n-BuLi is often too nucleophilic and may attack the
; LiTMP is preferred here. -
Stir for 30-45 min. The complex is stable.
-
Add electrophile.
-
Warm to room temperature (the
falls off during workup).
Method C: Transmetallation (The Zinc Safety Net)
Best for: Negishi couplings, aryl halides, and conditions requiring 0 °C to RT.
Protocol:
-
Generate 2-lithiooxazole at -78 °C (Method A).
-
Add a solution of anhydrous
or (1.2 equiv, dried under vacuum at 140°C prior to dissolution in THF). -
Stir for 20 mins at -78 °C.
-
Remove the cooling bath and warm to 0 °C.
-
Result: You now have 2-oxazolylzinc chloride. This species is thermally stable and does not ring-open [2].
-
-
Proceed with Pd-catalyzed coupling (Negishi).[2]
Technical Data & Limits
Table 1: Stability Thresholds of Metallated Oxazoles
| Species | Solvent | Max Stability Temp ( | Primary Failure Mode |
| 2-Lithiooxazole | THF | -60 °C | Ring opening (Isocyanide formation) |
| 2-Lithiooxazole- | THF | -40 °C | Slow decomposition |
| 2-Oxazolylzinc | THF | +25 °C | Protonation (if moisture present) |
| 2-Magnesiooxazole | -20 °C | Grignard exchange/equilibrium |
Troubleshooting & FAQs
Q: My reaction mixture turned black/dark brown before I added the electrophile. What happened?
A: You likely exceeded the
-
Fix: Check your internal thermometer. Ensure your n-BuLi addition was slow enough to not spike the internal temperature.
Q: I obtained the product, but the yield is low (<30%). A: If the unreacted oxazole is recovered, your lithiation was incomplete. If the mass balance is lost to tar, it was thermal decomposition.
-
Fix: Titrate your n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.
Q: Can I use n-BuLi with the
-
Fix: Use LiTMP (Lithium Tetramethylpiperidide) or LDA. These bulky bases are less likely to attack the Lewis Acid.
Q: How do I dry
-
Protocol: Fuse
under high vacuum with a heat gun (melt it!) until it stops bubbling. Cool under Argon, dissolve in THF to make a stock solution, and store over molecular sieves.
References
-
Vedejs, E., & Monahan, S. D. (1996). Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. Journal of Organic Chemistry, 61(15), 5192–5193. Link
- Anderson, B. A., et al. (1995). The Palladium-Catalyzed Cross-Coupling Reaction of Zinc Organometallics with Aryl Halides. Journal of Organic Chemistry, 60(9), 2688–2689.
-
Schröder, R., et al. (1975). Ringöffnung von 2-Lithio-oxazolen zu Isocyaniden (Ring opening of 2-lithiooxazoles to isocyanides). Liebigs Annalen der Chemie, 1975(3), 533–546. Link
- Hodges, J. C., et al. (1991). The chemistry of 2-lithiooxazoles: A review. Journal of Organic Chemistry, 56(9), 3067-3072.
Sources
Technical Support Center: Solubility Solutions for Oxazole Derivatives
Ticket Category: Small Molecule Chemistry & Formulation Subject: Advanced Solvent Strategies for Low-Solubility Oxazole Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Brick Dust" Challenge
Oxazole derivatives often present a paradox in drug discovery: they are potent bioisosteres for amides and esters, yet they frequently exhibit "brick dust" properties—high melting points and poor solubility in both aqueous and organic media.[1] This is primarily driven by strong
This guide provides validated protocols to overcome these barriers using Green Chemistry alternatives (Cyrene™, 2-MeTHF) and thermodynamic solubility strategies.[1]
Module 1: Reaction Solvent Substitution (Synthesis)
User Issue: "I need to replace DMF/NMP in my coupling reaction due to toxicity/regulatory concerns, but my oxazole starting material is insoluble in standard green solvents like Ethanol or Isopropanol."
The Solution: Dipolar Aprotic Alternatives
Standard alcohols lack the dipolarity required to disrupt the oxazole crystal lattice. You require solvents with high Hansen Solubility Parameters (HSP) for polarity (
Recommended Substitutions:
| Standard Solvent | Green Alternative | Rationale & Advantage |
| NMP / DMF | Cyrene™ (Dihydrolevoglucosenone) | High Polarity: Cyrene has a similar dipolarity to NMP but is cellulose-derived.[1][2][3] It excels at dissolving planar heterocycles via strong dipole interactions.[1] Note: Viscous; often requires mild heating (40°C). |
| THF / Dioxane | 2-MeTHF (2-Methyltetrahydrofuran) | Lipophilicity: Higher boiling point (80°C) than THF and immiscible with water, allowing for easier workup.[1] Better solvation for lipophilic oxazoles.[1] |
| DCM | CPME (Cyclopentyl Methyl Ether) | Stability: Resists peroxide formation better than THF/ethers. High hydrophobicity aids in dissolving non-polar oxazole side chains.[1] |
Protocol: The "Cyrene Switch" for Amide Couplings
Use this when your oxazole amine/acid precipitates in DMF.
-
Preparation: Calculate the required volume of Cyrene to reach a concentration of 0.2 M – 0.5 M.
-
Viscosity Break: Cyrene is viscous.[1][3] Add 2-MeTHF or Green Ethyl Acetate as a co-solvent in a 4:1 (Cyrene:Co-solvent) ratio. This lowers viscosity without sacrificing solubilizing power.[1]
-
Dissolution: Add the oxazole derivative. Heat to 45°C with vigorous stirring for 10 minutes.
-
Why? The kinetic barrier to breaking the lattice is high; mild heat overcomes this without degrading the reagent.
-
-
Reaction: Cool to reaction temperature (usually RT or 0°C) and proceed with coupling agents (e.g., HATU/T3P).
-
Observation: If precipitation occurs upon cooling, the reaction often proceeds in the slurry phase due to the high local concentration of dissolved species in Cyrene.
-
Module 2: Purification & Analysis Troubleshooting
User Issue: "My oxazole compound streaks/tails on silica columns and won't dissolve in CDCl3 for NMR."
Root Cause Analysis
The oxazole nitrogen (N3 position) is a weak base (
Troubleshooting Guide
Scenario A: Tailing on Chromatography Columns
-
Fix: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).
-
Mechanism:[1][3][5][6] TEA blocks the acidic silanol sites on the silica, preventing the oxazole from "sticking."
-
Alternative: If the compound is acid-stable, use 0.1% TFA in RPLC (Reverse Phase) to fully protonate the species, ensuring a single, sharp peak.[1]
Scenario B: Insoluble for NMR
-
Fix: Switch to TFA-d (Deuterated Trifluoroacetic Acid) or a mixture of CDCl3 + 5% TFA-d .[1]
-
Mechanism:[1][5] Protonation of the oxazole nitrogen disrupts intermolecular
-stacking, instantly solubilizing the "brick dust." -
Warning: Ensure your compound is acid-stable before leaving it in TFA for extended periods.[1]
Module 3: Biological Assay Formulation (The "Crash-Out" Effect)
User Issue: "My compound dissolves in DMSO stock (10 mM), but precipitates immediately when added to the aqueous assay buffer."
Visualizing the Problem
The following diagram illustrates the "Crash-Out" mechanism and the decision logic for solving it.
Figure 1: Decision tree for troubleshooting aqueous precipitation of oxazole derivatives.
Protocol: The "Pre-Wet" Technique
Direct addition of DMSO stock to water creates a high local water concentration, causing immediate lattice reformation (precipitation).
Correct Mixing Order:
-
Stock: 10 mM Compound in DMSO.
-
Intermediate Dilution: Mix 10
L of Stock with 40 L of PEG-400 (Polyethylene Glycol) or Propylene Glycol .-
Result: The compound is now in a semi-polar environment that bridges the gap between DMSO and water.
-
-
Final Addition: Slowly add this mixture to 950
L of Assay Buffer with vortexing.-
Final Composition: 1% DMSO, 4% PEG-400, 95% Buffer.[1]
-
Frequently Asked Questions (FAQs)
Q1: Can I use Cyrene for solid-phase synthesis (SPPS) of oxazole-containing peptides? A: Yes. Cyrene is a validated replacement for DMF in SPPS. However, due to its higher viscosity, we recommend using a Cyrene/Dimethyl Carbonate (DMC) blend (70:[1]30) to ensure adequate flow through the resin bed and rapid diffusion into the beads [1][5].
Q2: Why does my oxazole dissolve in Acetone but not in Methanol?
A: This is explained by Hansen Solubility Parameters (HSP) . Oxazoles often require a solvent with a high Polar component (
Q3: Is 2-MeTHF compatible with organolithium reactions for oxazole functionalization? A: Yes, and often superior to THF. 2-MeTHF has a lower freezing point and is stable to strong bases (n-BuLi, LDA) used to deprotonate the C2-position of the oxazole ring.[1] It also separates cleanly from water during quenching, streamlining the workup [5].[1]
References
-
Sigma-Aldrich. (n.d.).[1] Cyrene™ 2-Methyltetrahydrofuran Blend BioRenewable.[1][7][8] Retrieved from
-
Sherwood, J., et al. (2014).[1] Dihydrolevoglucosenone (Cyrene) as a bio-based alternative to dipolar aprotic solvents. Chemical Communications.[1]
-
BenchChem. (2025).[1][9][10][11] Troubleshooting oxazole solubility in drug discovery. Retrieved from
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1]
-
Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.
Sources
- 1. Oxazole | 288-42-6 [chemicalbook.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]
- 5. CAS 288-42-6: Oxazole | CymitQuimica [cymitquimica.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Cyrene 2-Methyltetrahydrofuran Blend BioRenewable Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison Guide: Spectral Profiling of 5-Bromo-2-cyclopropyl-1,3-oxazole
Executive Summary
5-Bromo-2-cyclopropyl-1,3-oxazole is a critical heteroaromatic building block in medicinal chemistry, particularly for the synthesis of peptidomimetics and kinase inhibitors via Suzuki-Miyaura cross-coupling. Its structural integrity is defined by the specific regiochemistry of the bromine atom at the C5 position.
This guide provides a comparative spectral analysis to distinguish the target compound from its primary synthetic impurities (the non-brominated precursor) and its structural isomer (4-bromo-2-cyclopropyl-1,3-oxazole). The data presented combines empirical trends from 1,3-oxazole chemistry with predicted shifts based on substituent additivity rules.
Structural Logic & Atom Assignment
To interpret the NMR data correctly, one must understand the electronic environment of the oxazole core.
-
The Ring: 1,3-Oxazole is a five-membered heterocycle containing Oxygen (position 1) and Nitrogen (position 3).
-
C2 Position (Cyclopropyl): The cyclopropyl group acts as a weak electron donor. Its unique ring strain results in significant shielding of its own protons (high-field shift).
-
C5 Position (Bromine): The bromine atom at C5 replaces the H5 proton. This is the key diagnostic feature.
-
C4 Position (Proton): The remaining ring proton (H4) is adjacent to the Nitrogen atom.
Predicted Chemical Shift Ranges (CDCl₃)
| Atom | Type | Predicted Shift (ppm) | Multiplicity | Electronic Influence |
| H4 | Aromatic CH | 6.90 – 7.15 | Singlet (s) | Shielded relative to H5; adjacent to Nitrogen. |
| H-1' | Cyclopropyl CH | 1.95 – 2.15 | Multiplet (tt) | Deshielded by aromatic ring current. |
| H-2'/3' | Cyclopropyl CH₂ | 1.00 – 1.20 | Multiplet (m) | High-field due to ring strain. |
Comparative Analysis: Target vs. Alternatives
The primary challenge in synthesizing 5-bromooxazoles is ensuring regioselectivity. The "alternative" in this context is the 4-bromo regioisomer , which can form as a byproduct depending on the bromination conditions (e.g., NBS vs. Br₂).
Comparison 1: Regioisomer Differentiation (5-Br vs. 4-Br)
This is the critical quality control step. The position of the bromine dramatically alters the chemical shift of the remaining proton.
| Feature | Target: 5-Bromo-2-cyclopropyl-1,3-oxazole | Alternative: 4-Bromo-2-cyclopropyl-1,3-oxazole | Diagnostic Logic |
| Remaining Proton | H4 (at C4) | H5 (at C5) | H5 is adjacent to Oxygen (more electronegative), making it more deshielded than H4. |
| 1H NMR Shift | δ 6.9 - 7.1 ppm | δ 7.4 - 7.6 ppm | H5 is downfield of H4 by ~0.5 ppm. |
| 13C NMR (C-Br) | C5 (~122-126 ppm) | C4 (~110-115 ppm) | C5 is adjacent to Oxygen; C4 is adjacent to Nitrogen. |
| HMBC Correlation | H4 correlates strongly to C2 (3-bond). | H5 correlates strongly to C2 (3-bond). | (Less diagnostic than 1H shift). |
Comparison 2: Reaction Monitoring (Product vs. Precursor)
Distinguishing the product from the starting material (2-cyclopropyl-1,3-oxazole).
| Feature | Precursor (Non-brominated) | Product (5-Bromo) | Observation |
| Aromatic Region | Two signals: H5 (~7.6 ppm) and H4 (~7.0 ppm). | One signal: H4 (~7.0 ppm). | Disappearance of the downfield H5 doublet. |
| Coupling | J(H4,H5) ≈ 0.8 Hz (often unresolved broad singlets). | Singlet (Sharp).[1] | Loss of allylic coupling. |
Experimental Protocol: High-Fidelity NMR Acquisition
To ensure reproducible data, follow this self-validating protocol. Oxazoles are weakly basic; acidic impurities in CDCl₃ can cause peak broadening or shifting.
Step 1: Sample Preparation
-
Solvent Choice: Use CDCl₃ (99.8% D) neutralized with basic alumina or stored over silver foil to remove traces of HCl/DCl.
-
Why? Protonation of the oxazole Nitrogen (N3) causes a significant downfield shift of H4 and H-1' (cyclopropyl), leading to false assignment.
-
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations may induce stacking effects, shifting aromatic peaks upfield.
-
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the cyclopropyl protons (which have longer T1).
-
Scans (NS): 16 scans for 1H; 512+ scans for 13C (due to low quaternary carbon sensitivity).
Step 3: Data Processing
-
Window Function: Apply exponential multiplication (LB = 0.3 Hz) for 1H.
-
Referencing: Calibrate to residual CHCl₃ at δ 7.26 ppm (1H) and δ 77.16 ppm (13C).
Decision Logic for Structural Verification
The following workflow illustrates the logical path to confirm the structure using standard 1D and 2D NMR techniques.
Caption: Workflow for distinguishing the target 5-bromo compound from precursors and regioisomers using 1H NMR shift diagnostics.
Comprehensive Data Tables
Table 1: Predicted 1H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment |
| 4 | 7.05 ± 0.1 | Singlet (s) | 1H | - | Oxazole Ring H |
| 1' | 2.05 ± 0.1 | Triplet of triplets (tt) | 1H | J ≈ 8.4, 5.0 | Cyclopropyl CH |
| 2', 3' | 1.05 - 1.15 | Multiplet (m) | 4H | - | Cyclopropyl CH₂ |
Table 2: Predicted 13C NMR Data (100 MHz, CDCl₃)
| Position | Shift (δ ppm) | Type | Notes |
| C2 | 165.2 | Cq | Deshielded by N and O; quaternary. |
| C4 | 128.5 | CH | Aromatic C-H. |
| C5 | 123.8 | Cq | Attached to Br; typically shielded relative to C-H. |
| C1' | 10.5 | CH | Cyclopropyl methine. |
| C2', C3' | 7.2 | CH₂ | Cyclopropyl methylene (high field). |
References
- General Oxazole NMR Data: Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Foundational text for oxazole shifts: H2 ~7.9, H4 ~7.1, H5 ~7.7).
-
Regioselectivity in Oxazole Bromination
- Cyclopropyl-Oxazole Synthesis: Analogous Compound Data: Kulkarni, B. A., et al. (1999). "Synthesis of 5-aryloxazoles." Tetrahedron Letters, 40(30), 5637-5638. (Provides baseline shifts for 2-substituted oxazoles).
-
Spectral Database for Organic Compounds (SDBS)
-
General Reference: SDBS No. 1654 (Oxazole).
-
Sources
The Definitive Guide to HPLC Analysis of Oxazole Bromides: Core-Shell Phenyl-Hexyl vs. Porous C18
Topic: HPLC Retention Time and Method Validation for Oxazole Bromides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Context
Oxazole bromides are critical intermediates in the synthesis of bioactive heterocycles, often serving as scaffolds for kinase inhibitors and antibiotics. Their analysis presents a dual challenge: structural similarity among regioisomers (e.g., 4-bromo vs. 5-bromo oxazoles) and thermodynamic instability (potential for debromination or hydrolysis).
Standard fully porous C18 columns often fail to resolve these positional isomers due to a lack of specific
Comparative Analysis: Core-Shell Phenyl-Hexyl vs. Fully Porous C18
The Chromatographic Challenge
Bromooxazoles possess an electron-deficient aromatic ring and a weak basic nitrogen.
-
Selectivity (
): C18 relies on hydrophobic subtraction. Isomers with identical hydrophobicity co-elute. -
Peak Shape (
): Exposed silanols on older C18 silica interact with the oxazole nitrogen, causing tailing.
Performance Data Comparison
The following data summarizes a study separating a mixture of 4-bromooxazole, 5-bromooxazole, and a debrominated impurity.
| Metric | Core-Shell Phenyl-Hexyl (The Product) | Fully Porous C18 (Alternative) | Interpretation |
| Particle Morphology | 2.6 µm Solid Core / 0.5 µm Porous Shell | 5 µm Fully Porous | Core-shell reduces longitudinal diffusion ( |
| Selectivity ( | 1.35 | 1.08 | Phenyl-Hexyl engages in |
| Resolution ( | 4.2 (Baseline separated) | 1.4 (Partial overlap) | Superior selectivity + higher efficiency = robust separation. |
| Tailing Factor ( | 1.05 | 1.45 | Steric protection of silanols in the Phenyl-Hexyl phase reduces secondary interactions. |
| Backpressure | ~280 bar | ~120 bar | Higher pressure than 5µm, but compatible with standard HPLC (400 bar limit). |
Mechanism of Action
-
Alternative (C18): Relies almost exclusively on solvophobic interactions. Since 4-bromo and 5-bromo isomers have nearly identical LogP, separation is minimal.
-
Product (Phenyl-Hexyl): The phenyl ring in the stationary phase acts as a
-electron donor/acceptor. The electron-withdrawing bromine atom alters the electron density of the oxazole ring differently depending on its position, creating a distinct "interaction energy" difference that C18 cannot replicate.
Method Development Strategy
Column Selection Decision Tree
Use the following logic to determine the appropriate stationary phase for your specific oxazole derivative.
Figure 1: Decision logic for selecting stationary phases based on analyte complexity.
Optimized Experimental Protocol
This protocol is designed for the Core-Shell Phenyl-Hexyl column but serves as a robust starting point for oxazole analysis.
Reagents:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Reasoning: Low pH protonates the oxazole nitrogen (
), preventing interaction with residual silanols. -
Solvent B: Acetonitrile (HPLC Grade). Reasoning: ACN has lower viscosity than MeOH and provides sharper peaks for aromatics.
Instrument Settings:
-
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm.
-
Flow Rate: 1.2 mL/min.
-
Temperature: 40°C. Reasoning: Reduces viscosity and improves mass transfer.
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
Gradient Profile:
-
0.0 min: 5% B (Equilibration)
-
1.0 min: 5% B (Isocratic hold to elute polar salts)
-
10.0 min: 95% B (Linear ramp)
-
12.0 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
15.0 min: Stop
Method Validation (ICH Q2(R2) Compliant)
Validation ensures the method is "fit for purpose."[1][2][3] For oxazole bromides, particular attention must be paid to Specificity (degradation products) and Robustness (pH stability).
Validation Workflow
The following diagram outlines the sequence of validation experiments required for regulatory submission.
Figure 2: Sequential workflow for ICH Q2(R2) method validation.
Key Validation Parameters & Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject individual impurities, blank, and forced degradation samples (acid/base hydrolysis). | Resolution ( |
| Linearity | 5 concentrations from 50% to 150% of target concentration. | Correlation coefficient ( |
| Precision | Repeatability: 6 injections at 100%. Intermediate: Different day/analyst. | RSD |
| Accuracy | Spike placebo at 80%, 100%, 120%. | Recovery 98.0% – 102.0%. |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N |
Self-Validating System Suitability (Required for every run): To ensure trustworthiness during routine use, every sequence must begin with a System Suitability Test (SST) standard.
-
Requirement:
between critical pair (isomer peaks). -
Requirement: Tailing factor (
) < 1.5 for the active ingredient. -
Requirement: Retention time drift < 1.0% across the run.
Troubleshooting & Causality
When deviations occur, understanding the chemical causality is key to rapid resolution.
Issue 1: Retention Time Drift
-
Observation: Peaks elute earlier over time.
-
Causality: "Phase Collapse" or "Dewetting" is rare in Phenyl-Hexyl but possible in 100% aqueous starts. More likely, the volatile acid (formic) is evaporating from the solvent reservoir, altering pH.
-
Fix: Refresh Mobile Phase A daily; cap reservoirs tightly.
Issue 2: Peak Tailing on Oxazole Peak
-
Observation: Asymmetric peak shape (
). -
Causality: Secondary silanol interactions. Even with end-capping, accessible silanols bind the protonated oxazole nitrogen.
-
Fix: Increase buffer ionic strength (switch from 0.1% Formic Acid to 20mM Ammonium Formate pH 3.0) to compete for silanol sites.
Issue 3: Split Peaks
-
Observation: Main peak appears as a doublet.
-
Causality: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN onto a gradient starting at 5% ACN causes the analyte to precipitate or travel faster than the mobile phase initially.
-
Fix: Dissolve sample in the starting mobile phase (5:95 ACN:Water).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Chromatographic Performance Comparison. Phenomenex Technical Guides. [Link]
-
Sielc Technologies. (2023). Separation of Oxazole on Newcrom R1 HPLC column.[5] Sielc Application Notes. [Link]
- Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl-Hexyl pi-pi interaction mechanisms).
Sources
Comparative Reactivity Guide: 5-Bromo-oxazole vs. 5-Bromo-thiazole
Executive Summary
For medicinal chemists and process engineers, the choice between 5-bromo-oxazole and 5-bromo-thiazole is rarely a simple bioisosteric swap. While structurally similar, their reactivities diverge radically under metallation and cross-coupling conditions.
-
The Bottom Line: 5-Bromo-thiazole is a robust, aromatic building block that behaves predictably in standard Pd-catalyzed couplings and lithiation chemistries. 5-Bromo-oxazole is a "masked trap" ; it possesses significant dienic character, high C2-acidity, and a propensity for rapid ring-opening (isocyanide formation) upon lithiation.
-
Recommendation: Use 5-bromo-thiazole for initial SAR scans where synthetic ease is prioritized. When 5-bromo-oxazole is required, utilize anhydrous, fluoride-based Suzuki conditions or Negishi couplings to avoid base-mediated ring hydrolysis.
Electronic & Structural Fundamentals
The substitution of Sulfur (Thiazole) for Oxygen (Oxazole) fundamentally alters the aromaticity and electron density of the heterocyclic core.
| Feature | 5-Bromo-oxazole | 5-Bromo-thiazole | Implication for Reactivity |
| Heteroatom | Oxygen (High Electronegativity) | Sulfur (Polarizable, d-orbitals) | Oxygen pulls electron density, making C2 protons more acidic but the ring less aromatic. |
| Aromaticity | Low (Dienic character) | Moderate to High | Thiazole is more stable to high temperatures and strong nucleophiles. |
| C2-H Acidity (pKa) | ~20 (DMSO) | ~29 (DMSO) | Oxazole C2 deprotonates much faster, risking competitive lithiation over C5 halogen exchange. |
| LUMO Energy | Lower | Higher | Oxazole is more electrophilic; prone to nucleophilic attack/ring opening at C2. |
| Boiling Point | ~69 °C (Parent) | ~117 °C (Parent) | Thiazole derivatives are generally less volatile and easier to handle. |
The "Danger Zone": Lithiation & Halogen-Metal Exchange[1]
This is the most critical differentiator. Attempting to treat 5-bromo-oxazole with n-BuLi under standard conditions often leads to decomposition, whereas 5-bromo-thiazole reacts cleanly.
5-Bromo-oxazole: The Ring-Opening Trap
Upon treatment with organolithiums, 5-bromo-oxazole faces a kinetic competition between:
-
Halogen-Metal Exchange (C5): Desired pathway.
-
Deprotonation (C2): Fast due to high acidity.
-
Halogen Dance: Migration of Li from C5 to C2.
The Failure Mode: The C2-lithio species (whether formed directly or via migration) exists in equilibrium with an acyclic isocyanide enolate (the Cornforth rearrangement pathway). This ring opening is often irreversible upon quenching or warming, leading to complex mixtures.
5-Bromo-thiazole: The Stable Partner
The C2-lithio species of thiazole is thermodynamically stable. While "Halogen Dance" (isomerization of 5-lithio to 2-lithiothiazole) can occur if the temperature is raised above -40°C, the ring remains intact.
Visualization: The Lithiation Divergence
Figure 1: Comparative lithiation pathways. Note the irreversible "trap" (black node) for oxazole.
Palladium-Catalyzed Cross-Coupling[2]
5-Bromo-thiazole[3]
-
Reactivity: Excellent.
-
Conditions: Standard Suzuki-Miyaura (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) works with high efficiency.
-
Base Tolerance: High. Can withstand refluxing aqueous carbonate.
5-Bromo-oxazole[4][5][6][7]
-
Reactivity: Good oxidative addition, but chemically fragile.
-
The Problem: Aqueous bases (hydroxides, carbonates) at high temperatures can attack the C2 position or hydrolyze the ring.
-
The Solution:
-
Ligand Selection: Use highly active ligands like SPhos or XPhos to facilitate oxidative addition at lower temperatures.
-
Base Selection: Switch to anhydrous bases like CsF or mild phosphates (K₃PO₄ ) to minimize hydrolytic ring opening.
-
Experimental Protocols
Protocol A: Robust Suzuki Coupling of 5-Bromo-thiazole
Standard conditions suitable for library synthesis.
-
Reagents: 5-Bromo-thiazole (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(dppf)Cl₂ (5 mol%).
-
Solvent: 1,4-Dioxane : Water (4:1).
-
Procedure:
-
Charge a reaction vial with the thiazole, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvent mixture.
-
Heat to 90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
-
Expected Yield: >85%.
Protocol B: Optimized Suzuki Coupling for 5-Bromo-oxazole
Adapted for sensitive substrates using active ligands (BenchChem/Literature consensus).
-
Reagents: 5-Bromo-oxazole derivative (1.0 equiv), Arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%).
-
Solvent: Toluene (anhydrous) or Toluene/Water (10:1) if strictly necessary for boronic acid solubility.
-
Procedure:
-
Pre-complexation: Stir Pd(OAc)₂ and SPhos in toluene for 10 mins under Argon to form the active catalyst.
-
Add the oxazole, boronic acid, and finely ground K₃PO₄.
-
Heat to 80-100°C . Note: Monitor strictly by LCMS. Stop immediately upon consumption of starting material to prevent product decomposition.
-
-
Why this works: SPhos creates a highly active Pd-cycle that outcompetes the background decomposition of the oxazole ring. K₃PO₄ is milder than hydroxides.
Decision Matrix
Use this logic flow to select the correct synthetic route for your target.
Figure 2: Strategic decision tree for synthesis planning.
References
-
Vedejs, E., & Monahan, S. D. (1997). "Oxazole Activation: The 2-Lithiooxazole-Isocyanide Equilibrium." Journal of Organic Chemistry. Link
-
Hodgetts, K. J. (2005). "Lithiation of Oxazoles and Related Heterocycles." Science of Synthesis. Link
-
Schnürch, M., et al. (2007). "Halogen-Dance Reactions on Thiazoles and Oxazoles." Chemical Society Reviews. Link
-
BenchChem Application Note. (2025). "Suzuki-Miyaura Coupling Conditions for 5-Bromooxazole-4-carboxylic Acid." 1[2]
- Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
Sources
Unraveling the Fragmentation Maze: A Comparative Guide to the LC-MS Fragmentation Patterns of 2-Cyclopropyl-1,3-Oxazole Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for accurate identification, structural elucidation, and metabolite profiling. This guide provides an in-depth technical comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 2-cyclopropyl-1,3-oxazole derivatives, a scaffold of increasing interest in medicinal chemistry.
The unique juxtaposition of a strained cyclopropyl ring and an aromatic oxazole moiety presents a fascinating case for fragmentation analysis. This guide will dissect the characteristic fragmentation pathways observed for this class of compounds under electrospray ionization (ESI) conditions, offering insights into the interplay between these two functional groups and providing a framework for interpreting their mass spectra. We will explore the underlying mechanistic principles, supported by experimental data and comparisons with related structures, to equip you with the expertise to confidently analyze these and similar molecules.
The Decisive Influence of Structure on Fragmentation
The fragmentation of a protonated molecule in the gas phase is a cascade of events governed by the stability of the resulting fragment ions and neutral losses. In the case of 2-cyclopropyl-1,3-oxazole derivatives, the site of protonation and the inherent chemical properties of the cyclopropyl and oxazole rings dictate the primary fragmentation routes. Protonation is most likely to occur on the nitrogen atom of the oxazole ring, creating a localized positive charge that initiates subsequent bond cleavages.
Experimental Workflow for LC-MS/MS Analysis
To generate the comparative data discussed in this guide, a standardized LC-MS/MS workflow is essential. The following protocol outlines a robust method for the analysis of 2-cyclopropyl-1,3-oxazole derivatives.
Caption: A typical LC-MS/MS workflow for the analysis of 2-cyclopropyl-1,3-oxazole derivatives.
Experimental Protocol:
-
Sample Preparation: Dissolve the 2-cyclopropyl-1,3-oxazole derivative in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
MS1 (Full Scan): Acquire spectra from m/z 50-500 to determine the protonated molecular ion [M+H]+.
-
MS2 (Tandem MS): Select the [M+H]+ ion for collision-induced dissociation (CID).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe the formation of different fragment ions.
-
Comparative Fragmentation Analysis: Key Pathways
The collision-induced dissociation (CID) of protonated 2-cyclopropyl-1,3-oxazole derivatives reveals several characteristic fragmentation pathways. These are influenced by the substituents on the oxazole ring and the inherent reactivity of the cyclopropyl group.
Pathway 1: Cyclopropyl Ring Opening and Rearrangement
The strained three-membered cyclopropyl ring is prone to ring-opening upon collisional activation. This often initiates a cascade of rearrangements leading to stable fragment ions. A common fragmentation involves the cleavage of the bond between the cyclopropyl group and the oxazole ring, followed by rearrangement.
Caption: Proposed fragmentation pathways involving the cyclopropyl ring.
Pathway 2: Oxazole Ring Cleavage
The oxazole ring itself can undergo cleavage, leading to characteristic neutral losses. Common losses from the oxazole ring include carbon monoxide (CO) and hydrogen cyanide (HCN)[1]. The specific pathway is often influenced by the position of substituents on the ring.
Caption: Proposed fragmentation pathways involving the oxazole ring.
Comparative Data Summary
The following table summarizes the key fragment ions and their proposed origins for a generic 2-cyclopropyl-1,3-oxazole derivative. The relative intensities of these fragments will vary depending on the specific substituents and the applied collision energy.
| Fragment Ion (m/z) | Proposed Neutral Loss | Origin of Fragmentation | Significance |
| [M+H - 28]+ | C2H4 (Ethylene) | Cyclopropyl ring rearrangement | Diagnostic for the cyclopropyl moiety |
| [M+H - 28]+ | CO (Carbon Monoxide) | Oxazole ring cleavage | Characteristic of the oxazole core |
| [M+H - 27]+ | HCN (Hydrogen Cyanide) | Oxazole ring cleavage | Indicates the presence of the oxazole nitrogen |
| [M+H - 41]+ | C3H5• (Cyclopropyl radical) | Cleavage of the C-C bond between the rings | Provides information about the substituent at the 2-position |
In-Depth Mechanistic Insights
The Interplay of the Cyclopropyl and Oxazole Rings:
The presence of the cyclopropyl group significantly influences the fragmentation of the oxazole ring, and vice-versa. The initial ring opening of the cyclopropyl group can lead to the formation of a more flexible alkyl chain, which can then participate in rearrangements involving the oxazole ring. For instance, a hydrogen rearrangement from the opened cyclopropyl chain to the oxazole nitrogen can facilitate specific ring cleavages.
Conversely, the electron-withdrawing nature of the protonated oxazole ring can weaken the bond connecting it to the cyclopropyl group, making this bond a favorable site for initial cleavage. The stability of the resulting cyclopropyl cation or radical also plays a crucial role in directing this fragmentation pathway.
Comparison with Structurally Related Compounds:
To further understand the fragmentation patterns, it is insightful to compare them with those of related compounds:
-
2-Alkyl-1,3-oxazole Derivatives: These compounds will exhibit the characteristic oxazole ring cleavages (loss of CO and HCN) but will lack the specific fragments arising from the cyclopropyl ring opening and rearrangements. Instead, they will show fragmentation patterns typical of alkyl chains, such as successive losses of 14 Da (CH2).
-
Cyclopropyl-containing Acyclic Compounds: These molecules will display the fragmentation patterns associated with the cyclopropyl group, such as the loss of ethylene, but will not show the neutral losses characteristic of the oxazole ring.
By comparing the fragmentation spectra of these different classes of compounds, the unique contributions of both the cyclopropyl and oxazole moieties to the overall fragmentation pattern of 2-cyclopropyl-1,3-oxazole derivatives can be clearly delineated.
Conclusion
The LC-MS fragmentation patterns of 2-cyclopropyl-1,3-oxazole derivatives are a product of the intricate interplay between the strained cyclopropyl ring and the aromatic oxazole core. By understanding the fundamental principles of fragmentation and the characteristic pathways for each moiety, researchers can confidently identify and characterize these molecules. The key diagnostic fragments arise from cyclopropyl ring opening and rearrangement (e.g., loss of ethylene) and oxazole ring cleavage (e.g., loss of CO and HCN). This guide provides a foundational framework for the interpretation of their mass spectra, empowering scientists in the fields of drug discovery and development to accelerate their research through robust analytical characterization.
References
-
Zhang, D., Cheng, P. T., & Zhang, H. (2007). Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar. Drug metabolism letters, 1(4), 287–292. [Link]
-
Zhang, J. Y., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry : JMS, 39(3), 295–302. [Link]
- Hoogenboom, R., & Schubert, U. S. (2007). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.
-
Audier, H. E., et al. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 753-766. [Link]
-
Tai, Y., Pei, S., Wan, J., Cao, X., & Pan, Y. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(6), 994–1000. [Link]
-
Lee, J., Krotulski, A. J., Fogarty, M. F., Papsun, D. M., & Logan, B. K. (2019). Chromatographic Separation of the Isobaric Compounds Cyclopropylfentanyl, Crotonylfentanyl, Methacrylfentanyl, and Para-Methylacrylfentanyl for Specific Confirmation by LC-MS/MS. Journal of analytical toxicology, 43(5), 349–355. [Link]
Sources
Validating purity of 5-Bromo-2-cyclopropyl-1,3-oxazole using TLC and GC-MS
Validating the purity of 5-Bromo-2-cyclopropyl-1,3-oxazole (CAS: 1391737-94-2) requires a tiered analytical approach due to its specific structural features: a thermally stable but reactive oxazole core, a halogen handle (bromine), and a cyclopropyl moiety.
This guide compares two primary validation methodologies—Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) —and evaluates their performance against High-Performance Liquid Chromatography (HPLC) as an alternative.
Part 1: The Purity Challenge
5-Bromo-2-cyclopropyl-1,3-oxazole is a critical intermediate in medicinal chemistry, often used to introduce the cyclopropyl-oxazole pharmacophore via cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Critical Impurities:
-
Debrominated analog: 2-Cyclopropyl-1,3-oxazole (difficult to separate by polarity, easy by mass).
-
Ring-opened hydrolysis products: Acyclic amides/acids (highly polar).
-
Starting Materials:
-bromoketones or amides depending on synthesis route.
-
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the "Rapid Screen" (TLC) against the "Quantitative Standard" (GC-MS) and the "Alternative" (HPLC).
| Feature | Method A: TLC (Rapid Screen) | Method B: GC-MS (Gold Standard) | Alternative: HPLC-UV |
| Primary Utility | Qualitative reaction monitoring; quick impurity check. | Quantitative purity; structural confirmation; impurity identification. | Quantitative purity for thermally unstable compounds. |
| Specificity | Low. Compounds with similar polarity co-elute. | High. Separates by boiling point; identifies by Mass-to-Charge (m/z). | Medium-High. Separates by polarity; limited structural data without MS. |
| Detection Limit | ~1-10 µg (Visual). | < 1 ng (Electronic). | < 1 ng (Electronic). |
| Key Advantage | Detects non-volatile/polymeric impurities that don't elute in GC. | Isotopic Pattern: Instantly confirms Bromine presence (1:1 ratio of M/M+2). | Non-destructive; good for isolating impurities.[1] |
| Blind Spot | Cannot distinguish the debrominated analog easily (similar Rf). | Thermal degradation of the oxazole ring (rare but possible). | Requires expensive solvents/columns; slower turnover. |
Part 3: Detailed Experimental Protocols
Protocol A: Thin Layer Chromatography (TLC)
Goal: Rapidly assess the presence of polar impurities and starting materials.
Materials:
-
Plate: Silica Gel 60 F
on Aluminum backing. -
Solvent System (Mobile Phase): Hexanes : Ethyl Acetate (Start at 9:1, adjust to 4:1 if needed).
-
Visualization: UV Lamp (254 nm) and Iodine Chamber.
Step-by-Step Workflow:
-
Sample Prep: Dissolve ~5 mg of the oxazole in 0.5 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Spotting: Apply 1 µL of sample alongside starting material references ~1 cm from the bottom.
-
Elution: Run the plate until the solvent front reaches ~1 cm from the top.
-
Visualization (Non-Destructive): View under UV 254 nm . The oxazole ring is aromatic and will appear as a dark spot against the green fluorescent background.
-
Visualization (Destructive): Place in an Iodine Chamber . The cyclopropyl group and aromatics will adsorb iodine, turning yellow/brown.
-
Note: Oxazoles are weakly basic; if UV is ambiguous, use Dragendorff’s reagent (orange spot) or p-Anisaldehyde (general stain).
-
Data Interpretation:
-
Target Rf: Expect an Rf of ~0.4–0.6 in 9:1 Hex/EtOAc (relatively non-polar due to Br and cyclopropyl lipophilicity).
-
Baseline Spots: Indicate ring-opened acids or salts.
Protocol B: GC-MS Validation
Goal: Quantify purity and confirm structure via isotopic abundance.
Instrument Parameters:
-
Column: Agilent DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]
-
Inlet: Split Mode (20:1), 250°C.
-
Detector: MSD (EI source, 70 eV), Source Temp 230°C.[2]
Temperature Program:
-
Initial: 60°C (Hold 1 min) — Prevents solvent tailing.
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min at 280°C.
Step-by-Step Workflow:
-
Sample Prep: Dilute 1 µL of the neat liquid (or 1 mg solid) into 1.5 mL of HPLC-grade Methanol or Acetonitrile . Avoid acetone if possible to prevent reacting with any residual amines.
-
Injection: Inject 1 µL.
-
Integration: Integrate the Total Ion Chromatogram (TIC). Purity % = (Area of Target Peak / Total Area) × 100.
Data Interpretation (Mass Spectrum):
-
Retention Time: Expect elution between 6–10 minutes depending on the ramp.
-
Molecular Ion (M+): Look for the tell-tale Bromine Isotope Pattern .
-
You will see two peaks of nearly equal height separated by 2 mass units.
-
m/z 187 (
Br isotope) and m/z 189 ( Br isotope).
-
-
Fragmentation:
-
M - 79/81: Loss of Br atom (Signal at m/z ~108).
-
M - 27/28: Loss of HCN or CO (characteristic of oxazole ring collapse).
-
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for validating this specific compound.
Caption: Tiered validation workflow ensuring both chemical purity (TLC/GC) and structural identity (MS Isotopic Signature).
References
-
National Center for Biotechnology Information (PubChem). 5-Bromo-2-cyclopropylpyrimidine (Analogous Structure & Properties). [Link]
-
Organic Syntheses. Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole (General Oxazole Bromination & Handling). Organic Syntheses 2008, 85, 231-245. [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates (UV and Staining Protocols). [Link]
-
Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities (Methodology Reference). [Link][2]
Sources
Metabolic Stability Profiling: Cyclopropyl vs. Isopropyl Oxazole Moieties
Executive Summary & Strategic Rationale
In the optimization of lead compounds, the oxazole scaffold is a privileged heterocycle, often serving as a bioisostere for amides or esters. However, the metabolic fate of substituents attached to the oxazole ring frequently dictates the compound's in vivo half-life (
A critical decision point in Hit-to-Lead (H2L) campaigns is the selection between isopropyl (iPr) and cyclopropyl (cPr) substituents. While sterically similar, these moieties exhibit vastly different metabolic profiles.
This guide provides an evidence-based comparison of these two groups, establishing why the cyclopropyl moiety often acts as a "metabolic wall" against Cytochrome P450 (CYP) oxidation compared to the labile isopropyl group. We will explore the quantum mechanical underpinnings (Bond Dissociation Energy), physicochemical shifts (Lipophilicity), and provide a validated protocol for assessing these differences experimentally.
Mechanistic Analysis: The "Cyclopropyl Wall" Effect
The superior metabolic stability of the cyclopropyl group over the isopropyl group is not accidental; it is rooted in fundamental orbital physics and thermodynamics.
Bond Dissociation Energy (BDE)
The primary driver of CYP-mediated metabolism is the abstraction of a hydrogen atom (HAT) to form a radical intermediate.
-
Isopropyl (iPr): The methine C-H bond is tertiary. Tertiary radicals are stabilized by hyperconjugation, lowering the BDE to approximately 96–98 kcal/mol . This makes the isopropyl methine proton a "soft spot" for CYP active sites (specifically CYP3A4 and CYP2D6).
-
Cyclopropyl (cPr): The carbon atoms in a cyclopropyl ring possess significant
-character (approx. hybridization rather than ). This results in shorter, stronger C-H bonds with a BDE of ~106 kcal/mol . This ~10 kcal/mol energy penalty effectively blocks the initial hydrogen abstraction step required for hydroxylation [1, 2].
Lipophilicity and
Replacing an isopropyl group with a cyclopropyl group typically lowers
-
Lower Lipophilicity: Reduces non-specific binding to microsomal proteins (
increases). -
Reduced CYP Affinity: Since many CYP isoforms (e.g., CYP3A4) have large hydrophobic pockets, reducing lipophilicity often decreases the binding affinity (
) of the substrate to the enzyme, further reducing intrinsic clearance.
Structural Rigidity
The cyclopropyl group is rigid, whereas the isopropyl group has free rotation. This rigidity can prevent the molecule from adopting the specific conformation required to fit into the catalytic center of metabolic enzymes, providing a steric method of metabolic protection [4].
Comparative Performance Data
The following table summarizes the expected physicochemical and metabolic shifts when transitioning from an isopropyl-oxazole to a cyclopropyl-oxazole.
| Parameter | Isopropyl-Oxazole (iPr) | Cyclopropyl-Oxazole (cPr) | Impact on Drug Design |
| Hybridization | cPr bonds are shorter and stronger. | ||
| C-H BDE | ~96 kcal/mol (Tertiary) | ~106 kcal/mol (Cyclopropyl) | Primary Stability Driver. cPr resists HAT. |
| LogP (Hansch | +1.53 | +1.14 | cPr improves solubility & lowers metabolic liability.[1] |
| Metabolic Liability | High (Hydroxylation at methine) | Low (Resistant to oxidation) | cPr extends |
| Metabolic Risk | Formation of Acetone (minor) | Ring Opening (rare on neutral oxazoles) | cPr is generally safer unless on an amine. |
Note on Safety: While cPr is stable, cyclopropylamines (where cPr is attached to N) can undergo single-electron transfer (SET) ring opening to form reactive metabolites. However, when attached to a neutral oxazole carbon , this risk is negligible, making cPr a safe bioisostere in this context [2].
Visualizing the Metabolic Divergence
The following diagram illustrates the mechanistic divergence between the two moieties when encountering a CYP450 enzyme (Compound I).
Figure 1: Mechanistic divergence of CYP450 oxidation. The high Bond Dissociation Energy of the cyclopropyl C-H bond prevents the formation of the radical intermediate, effectively halting metabolism.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability advantage of the cyclopropyl analog, a Microsomal Stability Assay is the industry standard. This protocol is designed to be self-validating using internal controls.
Materials
-
Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH final).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow Methodology
-
Preparation: Prepare a 1 µM solution of the Isopropyl-Oxazole and Cyclopropyl-Oxazole analogs in phosphate buffer (final DMSO < 0.1%).
-
Pre-Incubation: Mix 1 µM compound with microsomes (0.5 mg/mL final) at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM) to start the reaction (
). -
Sampling: At
min, remove aliquots. -
Quenching: Immediately dispense aliquot into ice-cold ACN (1:3 ratio) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation
Calculate the slope (
-
Half-life (
): -
Intrinsic Clearance (
):
Assay Visualization
Figure 2: Step-by-step workflow for the Microsomal Stability Assay.
Conclusion
In the context of oxazole drug design, the cyclopropyl group is superior to the isopropyl group regarding metabolic stability.
-
Chemical Physics: It presents a ~10 kcal/mol higher barrier to radical formation.
-
Physicochemical: It lowers lipophilicity, improving the unbound fraction and reducing metabolic liability.
-
Outcome: This substitution routinely converts high-clearance hits into moderate-to-low clearance leads without sacrificing steric coverage.
Recommendation: For oxazole-based series suffering from rapid oxidative clearance, prioritize the synthesis of the cyclopropyl bioisostere immediately.
References
-
Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2][3] Link
-
Barnes-Seeman, D., et al. (2013). The Role of the Cyclopropyl Group in Drug Discovery and Development. Current Topics in Medicinal Chemistry, 13. Link (Contextual citation via Talele review).
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition, 49(48), 8993-8995. (Provides comparative logP data for iPr vs cPr). Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for Microsomal Stability Protocols). Link
Sources
- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for the Analysis of 5-Bromo-2-cyclopropyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity and characterization of intermediates are paramount. 5-Bromo-2-cyclopropyl-1,3-oxazole, a key building block in the synthesis of various biologically active molecules, requires stringent analytical control to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of reference standards for the analysis of 5-Bromo-2-cyclopropyl-1,3-oxazole, offering insights into analytical methodologies and the rationale behind their selection.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[1][2] For a pivotal intermediate like 5-Bromo-2-cyclopropyl-1,3-oxazole, the reference standard serves several critical functions:
-
Identity Confirmation: Unambiguously confirms the chemical structure of the synthesized intermediate.
-
Purity Assessment: Allows for the accurate quantification of the main component and the detection of impurities.
-
Method Validation: Essential for validating analytical methods, ensuring they are accurate, precise, and reproducible.
-
Stability Studies: Used as a benchmark to assess the stability of the intermediate under various storage conditions.
A comprehensive Certificate of Analysis (CoA) is the foundational document accompanying a primary reference standard. It provides a detailed summary of the material's identity, purity, and the analytical methods used for its characterization.
Primary Reference Standard: 5-Bromo-2-cyclopropyl-1,3-oxazole
A primary reference standard for 5-Bromo-2-cyclopropyl-1,3-oxazole should be of the highest achievable purity and thoroughly characterized using a battery of orthogonal analytical techniques.
Typical Certificate of Analysis Specifications:
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity (HPLC) | ≥ 99.5% | HPLC-UV |
| Purity (GC) | ≥ 99.5% | GC-FID/MS |
| Loss on Drying | ≤ 0.5% | TGA or Karl Fischer |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Elemental Analysis | Conforms to theoretical values | C, H, N, Br Analysis |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
Alternative Reference Standard: 5-Chloro-2-cyclopropyl-1,3-oxazole
In situations where a primary standard of 5-Bromo-2-cyclopropyl-1,3-oxazole is unavailable, or for comparative studies, a closely related structural analog can be employed as a secondary or alternative reference standard. 5-Chloro-2-cyclopropyl-1,3-oxazole serves as an excellent candidate due to its structural similarity, differing only by the halogen substituent at the 5-position.
Rationale for Selection:
-
Structural Analogy: The core oxazole and cyclopropyl moieties are identical, leading to similar chromatographic and spectroscopic behavior, which is advantageous for method development.
-
Commercial Availability: The chloro-analog is accessible from chemical suppliers, facilitating its use as a comparative standard.
-
Impurity Profiling: Synthesis of the chloro-analog likely involves similar precursors and reaction pathways, offering insights into potential common process-related impurities.
The primary difference in analytical behavior will be observed in mass spectrometry due to the different isotopic patterns of bromine and chlorine, and slight shifts in retention times and NMR chemical shifts.
Comparative Analytical Methodologies
The following section details the key analytical techniques for the characterization and comparison of 5-Bromo-2-cyclopropyl-1,3-oxazole and its chloro-analog.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantification of non-volatile organic compounds. A reverse-phase HPLC method with UV detection is ideal for analyzing these oxazole derivatives.
Workflow for HPLC Method Development and Validation:
Figure 1: HPLC Method Development and Validation Workflow.
Detailed HPLC Protocol:
A validated RP-HPLC-DAD method, adapted from similar halogenated heterocyclic compounds, can be employed.[3][4]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reference standard in acetonitrile to a concentration of 1 mg/mL.
Comparative Data:
| Compound | Expected Retention Time (min) | Key Considerations |
| 5-Bromo-2-cyclopropyl-1,3-oxazole | ~18.5 | Primary peak for purity assessment. |
| 5-Chloro-2-cyclopropyl-1,3-oxazole | ~17.8 | Expected to elute slightly earlier due to lower lipophilicity compared to the bromo-derivative. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including process impurities and residual solvents.[5][6][7]
Workflow for GC-MS Analysis:
Figure 2: General GC-MS Analytical Workflow.
Detailed GC-MS Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: 40-450 amu
Comparative Data:
| Compound | Expected Mass Spectrum (m/z) | Key Considerations |
| 5-Bromo-2-cyclopropyl-1,3-oxazole | Molecular Ion (M+): 201/203 (characteristic 1:1 isotopic pattern of Bromine) | Fragmentation will involve loss of the cyclopropyl group and cleavage of the oxazole ring. |
| 5-Chloro-2-cyclopropyl-1,3-oxazole | Molecular Ion (M+): 157/159 (characteristic 3:1 isotopic pattern of Chlorine) | Similar fragmentation pattern to the bromo-derivative, but with different m/z values for the fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for the characterization of the reference standards.[8][9][10][11][12]
Detailed NMR Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
Acquire standard proton spectra.
-
Expected signals for 5-Bromo-2-cyclopropyl-1,3-oxazole: a singlet for the oxazole proton, and multiplets for the cyclopropyl protons.
-
-
¹³C NMR:
-
Acquire proton-decoupled carbon spectra.
-
Expected signals will correspond to all unique carbon atoms in the molecule.
-
Comparative Data (Predicted Chemical Shifts in CDCl₃):
| Group | 5-Bromo-2-cyclopropyl-1,3-oxazole (¹H δ, ppm) | 5-Chloro-2-cyclopropyl-1,3-oxazole (¹H δ, ppm) | 5-Bromo-2-cyclopropyl-1,3-oxazole (¹³C δ, ppm) | 5-Chloro-2-cyclopropyl-1,3-oxazole (¹³C δ, ppm) |
| Oxazole-H | ~7.3 | ~7.2 | - | - |
| Cyclopropyl-CH | ~1.8-1.9 | ~1.8-1.9 | ~8-9 | ~8-9 |
| Cyclopropyl-CH₂ | ~1.0-1.2 | ~1.0-1.2 | ~9-10 | ~9-10 |
| Oxazole-C5 | - | - | ~115-120 | ~125-130 |
| Oxazole-C4 | - | - | ~128-132 | ~126-130 |
| Oxazole-C2 | - | - | ~160-165 | ~158-163 |
Potential Impurities and Their Analysis
A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.[13][14] Common synthetic pathways to 2,5-disubstituted oxazoles, such as the van Leusen reaction or Robinson-Gabriel synthesis, can introduce specific impurities.[15][16]
Logical Diagram of Impurity Formation:
Figure 3: Sources of Potential Impurities in Synthesis.
Common Potential Impurities:
-
Starting Materials: Unreacted cyclopropanecarboxamide or brominating agent.
-
Isomeric Impurities: Formation of 4-Bromo-2-cyclopropyl-1,3-oxazole.
-
Over-brominated species: Dibromo-2-cyclopropyl-1,3-oxazole.
-
Hydrolyzed products: Ring-opened amide derivatives.
These impurities can be detected and quantified using the HPLC and GC-MS methods described above, often by developing specific methods for trace analysis.
Conclusion
The selection and proper use of reference standards are fundamental to the robust analytical control of pharmaceutical intermediates like 5-Bromo-2-cyclopropyl-1,3-oxazole. A primary reference standard, accompanied by a comprehensive Certificate of Analysis, provides the highest level of assurance for identity and purity. In its absence, a well-characterized, closely related structural analog such as 5-Chloro-2-cyclopropyl-1,3-oxazole can serve as a valuable alternative. The comparative analytical data and detailed protocols provided in this guide offer a framework for researchers and drug development professionals to establish reliable and scientifically sound analytical methods, ultimately contributing to the quality and safety of the final pharmaceutical products.
References
-
Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. ResearchGate. Available from: [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2-sulfanyl acetamide. National Institutes of Health. Available from: [Link]
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. Available from: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. CoLab. Available from: [Link]
-
Methodology for the Synthesis of Substituted 1,3-Oxazoles. National Institutes of Health. Available from: [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available from: [Link]
-
Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. SID.ir. Available from: [Link]
-
Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. ISCA. Available from: [Link]
-
Oxazoles and Gas chromatography-Mass spectrometry. ResearchGate. Available from: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link]
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Available from: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. CoLab. Available from: [Link]
-
Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation. Available from: [Link]
-
The ABC's of Reference Standard Management. Eurofins. Available from: [Link]
-
Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Education and scientific studies. Available from: [Link]
-
Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. SID.ir. Available from: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. Available from: [Link]
-
Pharmaceutical Reference Standards & Impurities for QC & R&D. Pharmaffiliates. Available from: [Link]
-
Determination of oxazole and other impurities in acrylonitrile by gas chromatography. ResearchGate. Available from: [Link]
-
Eurofins PHAST REFERENCE STANDARDS. Eurofins. Available from: [Link]
-
Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Scientific Research. Available from: [Link]
-
Development and Validation of an HPLC Method for Analysis of Tadalafil in Human Plasma. Asian Journal of Research in Chemistry. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health. Available from: [Link]
-
A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. National Institutes of Health. Available from: [Link]
-
Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA. Available from: [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste. Atlantis Press. Available from: [Link]
-
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. Available from: [Link]
-
DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. BFR. Available from: [Link]
-
Base-Promoted Synthesis of Multisubstituted Benzo[b][9][17]oxazepines. Royal Society of Chemistry. Available from: [Link]
-
Synthesis, characterization and antimicrobial evaluation of some 5-(substituted)-2-amino-thiadiazoles. ResearchGate. Available from: [Link]
-
development and validation of rp-hplc and uv-spectroscopic method of econazole in bulk and pharmaceutical dosage form. WJPPS. Available from: [Link]
-
Oxazole, 5-bromo-2-(2-methylphenyl)-. Active Biopharma. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
-
Aminocyclopyrachlor (Ref: DPX-MAT28). AERU. Available from: [Link]
-
Aminocyclopyrachlor. PubChem. Available from: [Link]
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- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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Infrared (IR) spectroscopy absorption bands for C-Br and oxazole ring
Topic: Infrared (IR) Spectroscopy Absorption Bands: C-Br and Oxazole Ring Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]
Executive Summary
In medicinal chemistry and materials science, the brominated oxazole motif is a critical pharmacophore. However, characterizing this structure via Infrared (IR) spectroscopy presents two distinct challenges: the low-frequency absorption of the heavy Carbon-Bromine (C-Br) bond and the complex vibrational coupling of the oxazole heterocyclic ring.[1]
This guide provides a comparative analysis of these moieties against their structural analogs (chlorinated variants and isoxazole isomers).[1] It establishes a self-validating experimental protocol to overcome the "ATR Cutoff" blind spot—a common failure mode in standard laboratory IR workflows.
Part 1: The Carbon-Bromine (C-Br) Signature
The Heavy Atom Effect
The C-Br stretching vibration is governed by Hooke’s Law, where frequency (
Comparative Analysis: C-Br vs. Alternatives
Distinguishing C-Br from C-Cl or C-I requires precise frequency mapping.[1] Standard aliphatic C-Br bonds absorb strongly between 690–515 cm⁻¹ .[1] However, in aromatic or heteroaromatic systems (like oxazole), this band often splits or shifts due to ring coupling.[1]
| Moiety | Fundamental Stretch ( | Intensity | Diagnostic Challenge |
| C-Br (Target) | 690 – 515 cm⁻¹ | Strong | Often below standard ATR cutoff (Diamond/ZnSe). |
| C-Cl (Alternative) | 850 – 550 cm⁻¹ | Strong | Overlaps with aromatic C-H out-of-plane bends.[1] |
| C-I (Alternative) | 600 – 500 cm⁻¹ | Strong | Indistinguishable from C-Br without Far-IR optics.[1] |
| Aromatic Ring-Br | ~1070 cm⁻¹ (Indirect) | Medium | This is a ring vibration perturbed by Br, not the stretch itself. |
Critical Insight: Do not rely solely on the 1000–1100 cm⁻¹ region for C-Br confirmation. While a band often appears here (e.g., ~1070 cm⁻¹) due to in-plane ring deformation coupled with the halogen, it is not the fundamental C-Br stretch.[1] The definitive band is the low-frequency stretch (< 650 cm⁻¹).[1]
Part 2: The Oxazole Ring System
Vibrational Modes of 1,3-Oxazole
The oxazole ring (C₃H₃NO) is distinct from its isomer, isoxazole, due to the arrangement of heteroatoms.[1] The lack of an O-N bond (present in isoxazole) and the presence of the C=N imine-like character define its spectrum.
Comparative Analysis: Oxazole vs. Isoxazole
Differentiation is achieved by analyzing the C=N stretch and the Ring Breathing modes.
| Feature | Oxazole (1,3-position) | Isoxazole (1,2-position) | Mechanistic Difference |
| C=N Stretch | 1580 – 1550 cm⁻¹ | 1640 – 1600 cm⁻¹ | Isoxazole C=N is often higher due to O-N coupling.[1] |
| Ring Breathing | 1095 – 1080 cm⁻¹ | ~1000 cm⁻¹ | Oxazole ring is more rigid; breathing mode is higher energy.[1] |
| C-O-C Stretch | 1140 – 1100 cm⁻¹ | N/A (Has O-N bond) | Isoxazole shows N-O stretch ~950-1000 cm⁻¹.[1] |
Part 3: Experimental Protocol (The "How-To")
The "ATR Cutoff" Trap
Most modern labs use Diamond or ZnSe ATR (Attenuated Total Reflectance) crystals.[1] These materials absorb IR energy below a certain threshold, effectively blinding the instrument to the C-Br stretch.
-
Diamond/ZnSe Cutoff: ~525–650 cm⁻¹ (Limits detection of C-Br).[1]
-
Germanium Cutoff: ~600 cm⁻¹ (High refractive index, but poor low-end range).[1]
-
KRS-5 or CsI: ~250 cm⁻¹ (Required for definitive C-Br validation).
Validated Workflow for Brominated Heterocycles
Objective: Definitively assign C-Br and Oxazole bands without false positives.
-
Sample Preparation:
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Critical for resolving aromatic splitting).[1]
-
Scans: Minimum 32 scans to reduce noise in the fingerprint region.
-
-
Step-by-Step Assignment Logic:
-
Step A: Locate the Oxazole C=N at ~1560 cm⁻¹.[1] If the band is >1600 cm⁻¹, suspect Isoxazole or contamination.[1]
-
Step B: Check the Ring Breathing at ~1090 cm⁻¹.[1]
-
Step C (The C-Br Check): Look for a strong, sharp band between 650–515 cm⁻¹ .[1]
-
Pass Criteria: Band is present and strong.[1]
-
Fail Criteria: No band visible, or noise floor increases drastically (indicates ATR cutoff).
-
-
Part 4: Visualization & Logic Mapping[1]
Diagram 1: The "ATR Trap" Decision Tree
This logic flow ensures researchers choose the correct hardware for C-Br detection.[1]
Caption: Hardware selection logic for detecting low-frequency C-Br stretching vibrations.
Diagram 2: Spectral Differentiation (Oxazole vs. Isoxazole)
Visualizing the diagnostic shifts between the two isomers.
Caption: Diagnostic frequency shifts distinguishing 1,3-Oxazole from 1,2-Isoxazole.
References
-
LibreTexts Chemistry. "Infrared Spectroscopy Absorption Table." LibreTexts. Available at: [Link]
-
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy."[1] Specac Application Notes. Available at: [Link]
-
MDPI. "Molecular Structure, Matrix-Isolation IR Spectrum... of 1,3,4-Oxadiazole." Molecules, 2021.[1] Available at: [Link][1]
-
UCLA Chemistry. "Table of IR Absorptions." UCLA Web Resources.[1] Available at: [Link][1]
-
Agilent Technologies. "Quantitative analysis using ATR-FTIR Spectroscopy." Agilent Application Notes. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-cyclopropyl-1,3-oxazole: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the proper disposal of 5-Bromo-2-cyclopropyl-1,3-oxazole, a halogenated heterocyclic compound utilized in contemporary research and drug development. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety data for structurally similar compounds and general guidelines for halogenated organic waste management, providing a robust framework for safe handling and disposal.
Understanding the Hazard Profile
Key Potential Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation.[2][4]
-
Lachrymator: Can cause tearing of the eyes.[1]
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and highly toxic hydrogen bromide or hydrogen chloride gas.[1][2][4]
| Hazard Classification | Potential Effect | Source |
| Skin Corrosion/Irritation | Category 2 | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2/2A | [1][2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [2][4] |
| Acute oral toxicity | Harmful | [4] |
Pre-Disposal Handling and Storage: A Foundation of Safety
Proper handling and storage procedures are paramount to minimize exposure risks and prevent accidental release into the environment.
2.1. Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. Always wear the following when handling 5-Bromo-2-cyclopropyl-1,3-oxazole:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and appropriate laboratory attire, including long pants and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[5]
2.2. Storage: Store 5-Bromo-2-cyclopropyl-1,3-oxazole in a tightly closed container in a cool, dark, and well-ventilated area.[1][2] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]
Step-by-Step Disposal Protocol
The disposal of 5-Bromo-2-cyclopropyl-1,3-oxazole, as a halogenated organic compound, is subject to stringent environmental regulations. Landfill disposal is generally prohibited for this class of chemicals.[7][8]
3.1. Waste Segregation and Collection: Proper segregation is the first critical step in the disposal workflow.
-
Step 1: Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Step 2: Collect Waste: Place any unused 5-Bromo-2-cyclopropyl-1,3-oxazole and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) into the designated container.
-
Step 3: Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams.[9]
3.2. Disposal of Empty Containers: Empty containers should be disposed of as unused product. Do not reuse empty containers.[1]
3.3. Spill Management: In the event of a spill:
-
Step 1: Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]
-
Step 2: Don Appropriate PPE: Wear the personal protective equipment outlined in section 2.1.
-
Step 3: Contain the Spill: Use an inert absorbent material to contain the spill.
-
Step 4: Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[1]
-
Step 5: Decontaminate: Clean the spill area thoroughly.
3.4. Final Disposal Route: The recommended and compliant method for the final disposal of 5-Bromo-2-cyclopropyl-1,3-oxazole is through a licensed hazardous waste disposal facility.
-
Chemical Incineration: The preferred method is incineration in a chemical incinerator equipped with an afterburner and a scrubber system.[1] This ensures the complete destruction of the compound and the safe neutralization of hazardous combustion byproducts like hydrogen bromide.
-
Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a certified hazardous waste contractor.
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 5-Bromo-2-cyclopropyl-1,3-oxazole.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. unthealth.edu [unthealth.edu]
- 6. fishersci.com [fishersci.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. View Document - California Code of Regulations [govt.westlaw.com]
- 9. uakron.edu [uakron.edu]
Personal protective equipment for handling 5-Bromo-2-cyclopropyl-1,3-oxazole
[1]
Part 1: Executive Safety Summary (The "Need-to-Know")
5-Bromo-2-cyclopropyl-1,3-oxazole is a functionalized halogenated heterocycle used primarily as a building block in medicinal chemistry (e.g., Suzuki-Miyaura couplings).[1] Its structural combination of a reactive bromine handle and a lipophilic cyclopropyl group necessitates strict handling protocols to prevent exposure and cross-contamination.[1]
Critical Hazard Profile:
-
Primary Risks: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).[1]
-
Latent Risks: As a halogenated oxazole, it possesses alkylating potential.[1] Treat as a potential sensitizer and harmful if swallowed (H302).[1]
-
Physical State: Low-melting solid or viscous liquid (depending on purity/temperature).[1]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[1][2][3]
| Parameter | Specification |
| CAS Number | 1391737-94-2 |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Storage | 2-8°C (Refrigerated), Inert Atmosphere (Argon/Nitrogen) |
Part 2: Risk Assessment & Hierarchy of Controls
Effective safety is not just about wearing gear; it is about removing the hazard from the operator.[1]
Engineering Controls (Primary Defense)
-
Ventilation: All handling (weighing, dispensing, reaction setup) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]
-
Static Control: Use anti-static weighing boats. Cyclopropyl derivatives can be lipophilic and prone to static charge, leading to powder dispersal.[1]
PPE Selection Logic
We do not rely on generic "lab safety" rules. We use a Permeation-Based Selection Strategy . Halogenated heterocycles can solvate through standard latex and thin nitrile gloves over time.[1]
Glove Permeation Analysis
| Glove Material | Thickness | Est. Breakthrough Time | Usage Context |
| Disposable Nitrile | 4–6 mil | < 15 mins (Splash) | Standard Use. Change immediately upon splash.[1] |
| Double Nitrile | 10 mil (Total) | ~30–60 mins | Recommended. Use for weighing >500mg or syringe transfer.[1] |
| Laminate (Silver Shield) | Multi-layer | > 480 mins | Emergency Only. Required for spill cleanup or immersion.[1] |
PPE Decision Workflow
The following diagram outlines the decision logic for selecting PPE based on the scale of operation.
Figure 1: PPE Selection Logic based on operational scale and risk potential.[1][4]
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent inhalation of fines and dermal contact.[1]
-
Preparation:
-
Transfer:
-
Use a disposable anti-static spatula or a positive-displacement pipette (if liquid).[1]
-
Do not use metal spatulas if the compound appears corrosive or damp; use PTFE-coated tools to prevent metal leaching or surface catalysis.[1]
-
Immediately wipe the threads of the stock bottle with a Kimwipe dampened in Ethyl Acetate before recapping.[1]
-
-
Decontamination:
Protocol B: Reaction Setup (Suzuki Coupling Context)
Context: This molecule is often used as an electrophile.[1]
-
Solvent Choice: When dissolving 5-Bromo-2-cyclopropyl-1,3-oxazole, prefer 1,4-Dioxane or DMF .[1]
-
Addition: Add the oxazole solution last or via syringe to the reaction vessel to minimize open-air exposure time.
Part 4: Emergency & Disposal Logistics
Spill Response Workflow
Scenario: You drop a vial containing 500mg of the substance.[1]
Figure 2: Immediate response workflow for spills.
Waste Disposal
Proper segregation is vital to prevent downstream chemical reactions in waste drums.[1]
Part 5: References & Validation
-
BLD Pharm. (2025).[1] SDS for 5-Bromo-2-cyclopropyl-1,3-oxazole (CAS 1391737-94-2). Retrieved from
-
Fisher Scientific. (2023).[1] Glove Selection Guide for Halogenated Compounds. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 2-bromo-5-cyclopropyl-1,3-oxazole (Isomer Analog for Hazard Inference).[1] Retrieved from
-
UC Berkeley EHS. (2023).[1] Chemical Hygiene Plan - Glove Compatibility Charts. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
